D-Glycero-L-manno-heptose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m0/s1 |
InChI Key |
YPZMPEPLWKRVLD-MLKOFDEISA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure Elucidation of D-glycero-L-manno-heptose
[1]
Executive Summary & Biological Context
This compound is a higher-carbon monosaccharide (7 carbons).[1][2][3][4] To understand its elucidation, one must first contextualize it within the family of bacterial heptoses.
-
Natural Isomer (LPS Core): The inner core of Gram-negative bacterial LPS predominantly contains L-glycero-D-manno-heptose (often abbreviated as L,D-Hep).[1][5][6]
-
The Target (D-glycero-L-manno): This is the enantiomer of the natural L,D-Hep. In drug development, this isomer is frequently synthesized as a:
-
Chiral Probe: To validate the stereospecificity of enzymes like HldE or HldD (ADP-heptose biosynthesis).
-
Negative Control: In ALPK1 agonist studies, distinguishing the bioactivity of the natural agonist (ADP-D,D-Hep or ADP-L,D-Hep) from its mirror image.
-
Glycomimetic Scaffold: For stable LPS analogues resistant to enzymatic hydrolysis.[1]
-
This guide outlines the workflow to structurally validate this compound, distinguishing it from its diastereomers (e.g., D-glycero-D-manno-heptose) and its enantiomer (the natural L-glycero-D-manno-heptose).
Structural Definition & Stereochemistry
The nomenclature "D-glycero-L-manno" describes the configuration of two distinct domains within the sugar:
-
"L-manno": Refers to the relative configuration of the pyranose ring carbons (C2, C3, C4, C5). It is the mirror image of the common D-mannose.
-
"D-glycero": Refers to the absolute configuration of the exocyclic side chain at C6.
Stereochemical Relationships:
| Isomer Name | Ring Config | C6 Config | Relationship to Target |
| This compound | L-manno | Target Molecule | |
| L-glycero-D-manno-heptose | D-manno | Enantiomer (Natural LPS Unit) | |
| D-glycero-D-manno-heptose | D-manno | Diastereomer (Biosynthetic Precursor) | |
| L-glycero-L-manno-heptose | L-manno | Diastereomer (Synthetic) |
Critical Note: Enantiomers (Target vs. Natural LPS) have identical NMR spectra in achiral solvents.[1] They can only be distinguished by Optical Rotation (
) or X-ray Crystallography .[1] Diastereomers (Target vs. Precursor) have distinct NMR spectra.[1]
Elucidation Workflow: Step-by-Step
Phase 1: Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation fingerprint but cannot determine stereochemistry.[1]
Phase 2: NMR Spectroscopy (The Core Analysis)
NMR is the primary tool for establishing the relative configuration (diastereomer distinction).
1.
NMR Assignment Strategy
The spectrum will show signals for 7 non-exchangeable protons (plus hydroxyls if in DMSO-
-
Anomeric Proton (
): -
Ring Protons (
):-
Assigned via COSY (Correlation Spectroscopy) walking from
[1] -
TOCSY (Total Correlation Spectroscopy) confirms the spin system of the ring.
-
-
Exocyclic Side Chain (
):-
This is the diagnostic region for "glycero" configuration.
- typically appears around 3.9–4.1 ppm.
- appear around 3.6–3.8 ppm.[1]
-
2. Distinguishing "glycero" Configuration (
Coupling)
The coupling constant between
-
D-glycero-D-manno (Diastereomer):
is typically medium (3–5 Hz) due to gauche/trans averaging.[1] -
L-glycero-D-manno (Enantiomer of Target):
is often larger (5–7 Hz) or distinct due to different preferred rotamers stabilizing the C6-OH.[1] -
Target (D-glycero-L-manno): Will exhibit the same
-values as L-glycero-D-manno.
Table 1: Representative NMR Data (in
| Position | Multiplicity | Assignment Logic | |||
| 1 | 5.16 | d | 94.8 | Anomeric, | |
| 2 | 3.91 | dd | 71.3 | Equatorial H2 | |
| 3 | 3.74 | dd | 70.8 | Axial H3 (trans diaxial to H4) | |
| 4 | 3.65 | t | 67.5 | Axial H4 | |
| 5 | 3.82 | ddd | 73.2 | Ring/Tail Junction | |
| 6 | 4.02 | m | - | 69.5 | Chiral Center (glycero) |
| 7a/7b | 3.68 | m | - | 63.8 | Terminal Primary Alcohol |
Phase 3: Absolute Configuration (The Enantiomer Check)
Since D-glycero-L-manno and L-glycero-D-manno have identical NMR/MS, you must measure Optical Rotation.[1]
Biosynthetic & Synthetic Logic Diagrams
The following diagrams illustrate the relationship between these isomers and the experimental workflow to validate them.
Diagram 1: Isomer Relationships & Elucidation Logic[1]
Caption: Logic flow for distinguishing the target D-glycero-L-manno isomer from its natural and biosynthetic relatives.
Diagram 2: Biosynthetic Context (ALPK1 Pathway)[1]
Understanding the origin of the diastereomers helps in sourcing standards.
Caption: Bacterial pathway showing the conversion of D,D-heptose to L,D-heptose. The target D-glycero-L-manno is the synthetic enantiomer of the 'LPS' node.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
-
Lyophilization: Ensure the heptose sample is completely free of
and acetic acid/solvents. Lyophilize from twice to exchange hydroxyl protons. -
Solvent: Dissolve 5–10 mg in 600
L of 99.9% (or DMSO- if OH coupling is required). -
Standard: Add trace TSP (trimethylsilylpropanoic acid) as internal reference (
0.00).[1] -
Acquisition:
-
Run 1D
(min 64 scans) to check purity.[1] -
Run 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons. This is critical to separate the ring carbons (70-75 ppm) from the side chain.[1]
-
Run 1D NOESY irradiating
:-
If NOE is seen at
, it confirms the axial orientation of ( -anomer). -
If NOE is seen at
only, it suggests equatorial ( -anomer).[1]
-
-
Protocol B: Optical Rotation[1]
-
Preparation: Prepare a solution of c = 1.0 (1 g/100 mL) in HPLC-grade water.
-
Equilibration: Allow the solution to stand for 2 hours to reach mutarotation equilibrium (ratio of
). -
Measurement: Measure at 20°C using the Sodium D-line (589 nm).
-
Validation: Compare against the enantiomer value (
to ). If your result is negative, you have confirmed the L-manno core.
References
-
Valvano, M. A., Messner, P., & Kosma, P. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides.[7] Microbiology, 148(7), 1979-1989.[1] [1]
-
Kosma, P. (2008). Occurrence, synthesis and biosynthesis of bacterial heptoses. Current Organic Chemistry, 12(12), 1021-1039.[1]
-
Zhou, P., She, Y., Dong, N., Li, P., He, H., Borio, A., ... & Shao, F. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[1][8] Nature, 561, 122–126.[9] [1]
-
Zamyatina, A., & Kosma, P. (2020). Straight Forward and Versatile Differentiation of the L-glycero and D-glycero-D-manno Heptose Scaffold.[5][6] Frontiers in Chemistry, 8, 672.
- Gronow, S., & Brade, H. (2001). Lipopolysaccharide biosynthesis: which steps do bacteria need to survive? Journal of Endotoxin Research, 7(1), 3-23.
Sources
- 1. ECMDB: ADP-L-Glycero-D-manno-heptose (ECMDB20113) (M2MDB000961) [ecmdb.ca]
- 2. molbase.com [molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. plantgenomics.iastate.edu [plantgenomics.iastate.edu]
- 5. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. ALPK1: a pattern recognition receptor for bacterial ADP-heptose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of biosynthetic enzymes for β-D-manno-heptoses across kingdoms: novel agonists for ALPK1/NF-κB-dependent immune response - PMC [pmc.ncbi.nlm.nih.gov]
function of D-glycero-L-manno-heptose in bacterial cell walls
The Structural and Immunological Imperative of L-glycero-D-manno-heptose in the Gram-Negative Envelope An Application Scientist’s Guide to Cell Wall Biosynthesis, Immune Recognition, and Therapeutic Targeting
The Architectural Role of Heptose in the Outer Membrane
In the development of novel antimicrobial strategies, the Gram-negative bacterial envelope presents a formidable permeability barrier. At the core of this barrier lies the lipopolysaccharide (LPS) layer. While the lipid A moiety anchors the LPS and the highly variable O-antigen dictates serotype, it is the highly conserved inner core oligosaccharide that provides structural rigidity.
L-glycero-D-manno-heptose is a rare, seven-carbon sugar that serves as the critical linchpin in this inner core. Following the attachment of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) to lipid A, a series of heptosyltransferases (WaaC, WaaF) sequentially add L-glycero-D-manno-heptose residues. These heptose molecules are subsequently phosphorylated. The dense array of phosphate groups on the heptose core facilitates strong electrostatic cross-linking with divalent cations (Mg²⁺, Ca²⁺), effectively bridging adjacent LPS molecules. This cross-linking is the primary biophysical mechanism restricting the entry of large, hydrophobic molecules—including many standard-of-care antibiotics ().
Mutations disrupting heptose biosynthesis result in "deep-rough" LPS phenotypes. These mutants exhibit a severely truncated LPS core, leading to a destabilized outer membrane, increased membrane fluidity, and profound hypersensitivity to hydrophobic antibiotics such as novobiocin and rifampicin ().
The Enzymatic Assembly Line: ADP-Heptose Biosynthesis
Because L-glycero-D-manno-heptose is absent in mammalian cells, its biosynthetic pathway represents a highly selective target for drug development. The precursor, sedoheptulose 7-phosphate, is drawn from the pentose phosphate pathway and undergoes a five-step enzymatic transformation into the nucleotide-activated donor, ADP-L-glycero-β-D-manno-heptose.
In many enteric bacteria (e.g., Escherichia coli), the kinase and adenylyltransferase steps are catalyzed by a single bifunctional enzyme, HldE. In other pathogens like Burkholderia and Neisseria species, these steps are decoupled into separate enzymes, HldA and HldC, respectively ().
Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose in Gram-negative bacteria.
Immunological Paradigm: ADP-Heptose as a Novel PAMP
Beyond its structural role, the heptose biosynthesis pathway generates highly potent immune-stimulatory metabolites. Recent breakthroughs have identified ADP-heptose (and its intermediate, heptose 1,7-bisphosphate) as a novel Pathogen-Associated Molecular Pattern (PAMP).
When Gram-negative pathogens (such as Shigella flexneri or Helicobacter pylori) infect host cells, they release ADP-heptose into the host cytosol. This metabolite is directly recognized by the host cytosolic receptor ALPK1 (Alpha-kinase 1). Upon binding ADP-heptose, ALPK1 phosphorylates TIFA (TRAF-interacting protein with FHA domain-containing protein A). Phosphorylated TIFA rapidly oligomerizes, scaffolding TRAF6 to activate the NF-κB pathway, culminating in the robust secretion of pro-inflammatory cytokines like IL-8 ().
ALPK1-TIFA innate immune signaling triggered by cytosolic bacterial ADP-heptose.
Quantitative Data Summaries: Phenotypes and Inhibitors
Targeting the heptose biosynthesis pathway acts as an "antibiotic adjuvant" strategy. By inhibiting enzymes like HldA or HldC, we can strip the bacteria of their protective LPS core, rendering multi-drug resistant strains susceptible to legacy antibiotics.
Table 1: Phenotypic Impact of Heptose Biosynthesis Mutations in E. coli
| Target Gene | Enzyme Function | LPS Phenotype | Novobiocin Susceptibility (MIC) | Polymyxin B Susceptibility (MIC) |
|---|---|---|---|---|
| Wild-Type | N/A | Smooth / Full Core | >200 μg/mL | >20 μg/mL |
| hldE | Kinase / Adenylyltransferase | Deep Rough | <1.6 μg/mL | <1.0 μg/mL |
| waaC | Heptosyltransferase I | Deep Rough | <1.6 μg/mL | <1.0 μg/mL |
| gmhB | Phosphatase | Deep Rough | <1.6 μg/mL | <1.0 μg/mL |
Table 2: Characterized Inhibitors of the ADP-Heptose Biosynthesis Pathway
| Target Enzyme | Organism | Inhibitor / Compound | IC₅₀ Value | Mechanism of Action |
|---|---|---|---|---|
| HldA (Kinase) | Burkholderia cenocepacia | Inhibitor 2 (PDB: 4E8W) | 0.23 μM | ATP-competitive |
| HldA (Kinase) | Burkholderia cenocepacia | Inhibitor 1 | 0.81 μM | ATP-competitive |
| HldC (Adenylyltransferase) | Burkholderia pseudomallei | Myricetin | 18.32 μM | Mixed-type inhibition |
| HldC (Adenylyltransferase) | Burkholderia pseudomallei | Epigallocatechin gallate (EGCG) | 18.61 μM | Mixed-type inhibition |
(Data synthesized from and ).
Experimental Methodologies
Protocol 1: Extraction and Colorimetric Quantification of LPS-Associated Heptose
To accurately assess the efficacy of heptose-pathway inhibitors in vivo, one must quantify the incorporation of heptose into the bacterial cell wall.
-
Cultivation and Harvest: Grow bacterial strains to mid-log phase (OD₆₀₀ = 0.6).
-
Causality: Harvesting at mid-log ensures active cell wall synthesis and uniform LPS composition, preventing stationary-phase stress responses from altering the envelope architecture.
-
-
Hot Phenol-Water Extraction: Resuspend the bacterial pellet in distilled water, add an equal volume of 90% phenol, and incubate at 68°C for 15 minutes.
-
Causality: The elevated temperature disrupts lipid-protein interactions. Upon cooling and centrifugation, the mixture partitions; hydrophilic LPS selectively migrates to the upper aqueous phase, leaving denatured proteins in the interphase and hydrophobic lipids in the phenol phase.
-
-
Dialysis and Lyophilization: Dialyze the aqueous phase against distilled water (MWCO 3500 Da) for 48 hours.
-
Causality: Removes residual phenol and low-molecular-weight sugars that would cause background noise in downstream colorimetric assays.
-
-
Cysteine-Sulfuric Acid Assay: Mix 100 μL of reconstituted LPS with 4.5 mL of 86% H₂SO₄. Boil for 3 minutes, cool, and add 100 μL of 3% L-cysteine hydrochloride.
-
Causality: Sulfuric acid hydrolyzes the LPS and dehydrates heptoses into furfural derivatives. The subsequent reaction with cysteine forms a highly specific chromophore.
-
-
Spectrophotometric Validation: Measure absorbance at 505 nm and 415 nm.
-
Self-Validating System: Heptoses exhibit a distinct absorption maximum at 505 nm, whereas hexoses peak at 415 nm. The ratio of A₅₀₅/A₄₁₅ validates the purity of the heptose signal against hexose contamination. Absolute quantification is achieved against a standard curve of purified D-glycero-L-manno-heptose.
-
Protocol 2: Enzyme-Coupled Kinetic Assay for HldE/HldA Inhibitor Screening
High-throughput screening for kinase inhibitors requires a continuous, real-time readout of ATP consumption.
-
Reaction Mixture Preparation: Combine 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM ATP, 1 mM D-glycero-D-manno-heptose 7-phosphate (M7P), 0.2 mM NADH, 1 U/mL Pyruvate Kinase (PK), and 1 U/mL Lactate Dehydrogenase (LDH).
-
Causality: Direct measurement of the kinase product (heptose 1,7-bisphosphate) is technically challenging. This coupled system links the production of ADP (by HldE/HldA) to the oxidation of NADH, providing a continuous optical output.
-
-
Inhibitor Incubation: Add candidate inhibitors at varying concentrations (0.1–50 μM) to the master mix.
-
Causality: Pre-incubation allows for equilibrium binding of competitive inhibitors to the ATP-binding pocket prior to reaction initiation.
-
-
Reaction Initiation: Add 50 nM purified recombinant HldE or HldA to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 15 minutes at 25°C.
-
Self-Validating System: NADH absorbs strongly at 340 nm, while NAD⁺ does not. The linear rate of A₃₄₀ depletion is directly proportional to the kinase velocity. A control reaction lacking M7P must yield a zero slope, validating that ATP hydrolysis is strictly substrate-dependent and not an artifact of background ATPase activity.
-
-
Data Analysis: Calculate the initial velocity (V₀) and plot fractional activity against log[Inhibitor] to derive the IC₅₀.
References
-
Valvano, M. A., Messner, P., & Kosma, P. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides. Microbiology.[Link]
-
Lee, T. W., et al. (2012). Structural–Functional Studies of Burkholderia cenocepacia d-Glycero-β-d-manno-heptose 7-Phosphate Kinase (HldA) and Characterization of Inhibitors with Antibiotic Adjuvant and Antivirulence Properties. Journal of Medicinal Chemistry.[Link]
-
Garcia-Weber, D., et al. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. EMBO Reports.[Link]
-
Kim, S., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Filippov, A. A., et al. (2023). Fitness Trade-Offs between Phage and Antibiotic Sensitivity in Phage-Resistant Variants. Microorganisms.[Link]
Deciphering the ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway in Escherichia coli: A Technical Guide
Executive Summary
The integrity of the Gram-negative outer membrane relies heavily on the structural completeness of lipopolysaccharide (LPS). A critical component of the LPS inner core in Escherichia coli is the seven-carbon sugar heptose. While occasionally queried in literature under the inverted nomenclature "D-glycero-L-manno-heptose," the biologically active, canonical isomer synthesized and incorporated by E. coli is L-glycero-D-manno-heptose (specifically activated as ADP-L-glycero-β-D-manno-heptose)[1].
This whitepaper provides an in-depth mechanistic analysis of the five-step enzymatic cascade responsible for heptose biosynthesis. By understanding the causality behind the biochemical steps and the experimental methodologies used to validate them, drug development professionals can better target this pathway to destabilize the bacterial outer membrane and potentiate the efficacy of existing antibiotics.
Mechanistic Pathway Analysis: The Core Enzymatic Cascade
The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a highly conserved, five-step process catalyzed by four enzymes: GmhA, HldE, GmhB, and HldD[1]. Unlike classical nucleotide-sugar pathways that use a simple mutase to move a phosphate group from a distal carbon to the C-1 position, this pathway employs a unique kinase-phosphatase sequence. This evolutionary adaptation prevents metabolic crosstalk with other cellular sugar-phosphates, acting as a committed regulatory checkpoint.
-
Isomerization (GmhA): The pathway initiates with the diversion of sedoheptulose 7-phosphate (S7P) from the pentose phosphate pathway. GmhA (Sedoheptulose 7-phosphate isomerase) catalyzes the aldose-ketose isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate[1].
-
Phosphorylation (HldE - Domain 1): The bifunctional enzyme HldE (formerly RfaE) utilizes its N-terminal ribokinase-like domain to phosphorylate the C-1 position, consuming ATP to generate D-glycero-D-manno-heptose 1,7-bisphosphate[2].
-
Dephosphorylation (GmhB): GmhB (formerly YaeD) acts as a specific phosphatase, removing the C-7 phosphate to yield D-glycero-D-manno-heptose 1-phosphate. This transient bisphosphate intermediate is the hallmark of the bacterial heptose pathway[1][3].
-
Adenylylation (HldE - Domain 2): The C-terminal cytidylyltransferase-like domain of HldE transfers an AMP moiety from a second ATP molecule to the C-1 phosphate, forming the nucleotide-activated intermediate ADP-D-glycero-β-D-manno-heptose[1].
-
Epimerization (HldD): Finally, HldD (formerly RfaD) epimerizes the C-6 position. Using a tightly bound NADP+ cofactor, it oxidizes C-6 to a ketone intermediate and reduces it from the opposite face, yielding the final LPS precursor: ADP-L-glycero-β-D-manno-heptose[1][4].
Caption: Enzymatic cascade of the ADP-L-glycero-β-D-manno-heptose biosynthesis pathway in E. coli.
Quantitative Data & Physicochemical Properties
Understanding the physical and kinetic properties of these enzymes is crucial for assay development and structural biology efforts. The table below summarizes the core components of the E. coli heptose biosynthesis machinery.
| Enzyme | Gene Locus | Former Nomenclature | Molecular Weight | Oligomeric State | Catalytic Function |
| GmhA | gmhA | lpcA | ~22 kDa | Tetramer | Sedoheptulose 7-phosphate isomerase |
| HldE | hldE | rfaE | ~55 kDa | Monomer | Bifunctional kinase / adenylyltransferase |
| GmhB | gmhB | yaeD | ~25 kDa | Monomer | D,D-heptose 1,7-bisphosphate phosphatase |
| HldD | hldD | rfaD / waaD | ~35 kDa | Monomer | ADP-D-glycero-D-manno-heptose 6-epimerase |
Experimental Methodologies & Self-Validating Protocols
To rigorously study this pathway or screen for inhibitors, scientists must employ orthogonal in vitro and in vivo workflows. The following protocols are designed with built-in causality and self-validation mechanisms.
Workflow 1: In Vitro Reconstitution and HPAEC-PAD Analysis
Causality: Sugar phosphates lack a UV-absorbing chromophore, making standard spectrophotometric assays ineffective for direct intermediate tracking. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is chosen because it separates carbohydrates based on their subtle pKa differences at high pH and detects them via electrochemical oxidation. Self-Validation: The assay must include a "minus-enzyme" control to establish the baseline stability of S7P and ATP, ensuring that intermediate peaks are strictly enzyme-dependent.
-
Protein Purification: Express N-terminally His-tagged GmhA, HldE, and GmhB in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography to ensure monodispersity.
-
Reaction Assembly: In a buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂, combine 2 mM S7P, 4 mM ATP, and 1 μM of each purified enzyme.
-
Incubation & Quenching: Incubate at 37°C. Extract 50 μL aliquots at specific time points (0, 15, 30, 60 min) and quench the reaction by boiling for 5 minutes or adding an equal volume of chloroform to precipitate proteins.
-
HPAEC-PAD Analysis: Inject the aqueous phase onto a CarboPac PA1 column. Elute using a gradient of sodium acetate (0 to 500 mM) in 100 mM NaOH. Identify peaks corresponding to S7P, Hep-7-P, Hep-1,7-PP, and ADP-heptose by comparing retention times against synthesized standards[1].
Workflow 2: Genetic Disruption and LPS Phenotyping
Causality: Deleting any gene in this pathway (e.g., gmhB or hldE) halts heptose incorporation, resulting in a severely truncated LPS core known as the "deep rough" or Re phenotype. Because LPS lacks standard protein epitopes, SDS-PAGE followed by silver staining (which preferentially binds the diols in carbohydrates) is required to visualize the shift in LPS molecular weight. Self-Validation: To prove that the Re phenotype is caused strictly by the targeted deletion and not a polar effect on downstream genes, a trans-complementation plasmid (e.g., pBAD carrying the wild-type gene) must restore the wild-type "smooth" LPS profile.
-
Mutagenesis: Utilize the lambda Red recombinase system to replace the target gene (e.g., hldE) with a kanamycin resistance cassette, generating a ΔhldE mutant.
-
Complementation: Transform the mutant with an arabinose-inducible plasmid expressing wild-type hldE.
-
LPS Extraction: Grow cultures to mid-log phase. Extract LPS using the hot phenol-water method, which partitions the amphipathic LPS into the aqueous phase while denaturing proteins into the phenol phase.
-
Electrophoresis & Staining: Resolve the extracted LPS on a 14% Tricine SDS-PAGE gel. Stain with a silver nitrate protocol optimized for LPS (incorporating a periodic acid oxidation step to sensitize the sugar moieties). Observe the migration shift from the higher molecular weight wild-type core to the fast-migrating Re mutant band[1].
Caption: Experimental workflow for validating heptose biosynthesis disruption via LPS phenotyping.
Therapeutic Implications & Drug Development
The ADP-L-glycero-β-D-manno-heptose pathway is an increasingly attractive target for novel antimicrobial strategies. E. coli mutants lacking heptose in their LPS exhibit a highly permeable outer membrane, rendering them hypersensitive to hydrophobic antibiotics (e.g., novobiocin, erythromycin, and rifampin)[4].
Furthermore, recent pharmacological studies have uncovered a profound synergistic relationship between the heptose biosynthesis pathway and lipid A biosynthesis. Genetic disruption or chemical inhibition of rfaE (hldE) alters the cellular demand for LPS precursors. This feedback mechanism extends the half-life of LpxC (the rate-limiting enzyme in lipid A synthesis) by two-fold. Consequently, inhibiting HldE significantly enhances the Post-Antibiotic Effect (PAE) of LpxC inhibitors (such as CHIR-090), keeping the bacterial target vulnerable for an extended duration even after the drug is cleared. Targeting enzymes like GmhA and HldE therefore presents a dual-threat mechanism: stripping the bacterium of its outer membrane defenses while potentiating the efficacy of co-administered therapeutics.
References
-
Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-L-glycero-D-manno-Heptose Biosynthesis Journal of Bacteriology (ASM Journals) / PMC URL:[Link]
-
Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli Journal of Bacteriology / NIH PubMed Central URL:[Link]
-
Identifying Modulators of the Post-Antibiotic Effect NIH PubMed Central (PMC) URL:[Link]
-
A Two-Base Mechanism for Escherichia coli ADP-L-glycero-D-manno-Heptose 6-Epimerase ResearchGate URL:[Link]
-
Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence NIH PubMed Central (PMC) URL:[Link]
Sources
- 1. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: The Role of Heptose in Salmonella LPS Core
Executive Summary
The lipopolysaccharide (LPS) of Salmonella enterica is a critical virulence factor and the primary barrier against environmental stress. Within the LPS architecture, the heptose region of the inner core functions as the structural "keystone." It bridges the hydrophobic Lipid A-Kdo domain with the hydrophilic Outer Core and O-antigen.
This guide provides an in-depth technical analysis of the heptose moiety. While the prompt specifies D-glycero-L-manno-heptose , this document will clarify the precise stereochemical landscape: Salmonella predominantly utilizes L-glycero-D-manno-heptose (LD-Hep) in its core, derived from the precursor ADP-L-glycero-D-manno-heptose . The disruption of this pathway leads to "Deep Rough" phenotypes, making the biosynthetic enzymes (GmhA, HldE, GmhB, HldD) high-value targets for novel antimicrobial adjuvants. Furthermore, we explore the recently elucidated role of the biosynthetic precursor ADP-heptose as a potent intracellular PAMP (Pathogen-Associated Molecular Pattern) triggering the ALPK1-TIFA immune axis.
Part 1: Stereochemical Precision & Structural Biochemistry
The Stereochemistry Paradox
In high-precision carbohydrate chemistry, distinguishing enantiomers is non-negotiable.
-
L-glycero-D-manno-heptose (LD-Hep): The standard, physiological isomer found in the inner core of Salmonella and E. coli LPS. It provides the scaffold for phosphorylation and cross-linking.
-
D-glycero-D-manno-heptose (DD-Hep): The biosynthetic precursor.[1][2][3][4] In hldD (epimerase) mutants, this isomer is incorporated into the LPS instead of LD-Hep, resulting in a truncated, less stable core.
-
This compound: The enantiomer specified in the topic prompt. While rare in Enterobacteriaceae, it has been identified in the LPS of Cyanobacteria (e.g., Synechococcus). In the context of Salmonella research, references to this isomer often stem from nomenclature confusion with the LD-form.
Operational Directive: This guide focuses on the functional L-glycero-D-manno-heptose pathway, as it is the biologically relevant target in Salmonella pathogenesis.
Inner Core Architecture
The Salmonella inner core is a conserved oligosaccharide sequence: Kdo2 -> HepI -> HepII -> HepIII
-
HepI (Heptose I): Linked to Kdo. Usually phosphorylated or substituted with ethanolamine, critical for ionic cross-bridging with divalent cations (
, ). -
HepII (Heptose II): The branching point connecting to the outer core (hexose region).
-
HepIII (Heptose III): Often present but non-stoichiometric; modification varies by serovar.
Part 2: The ADP-Heptose Biosynthetic Pathway
The synthesis of the activated nucleotide sugar ADP-L-glycero-D-manno-heptose is a five-step cytosolic process. Targeting these enzymes creates "Deep Rough" mutants (Re/Rd chemotype) that are avirulent and hypersensitive to hydrophobic antibiotics.
Enzymatic Cascade Table
| Enzyme | Gene | Function | Mechanism/Causality |
| Isomerase | gmhA | Sedoheptulose-7-P | Converts ketose to aldose, initiating the pathway.[2] |
| Kinase | hldE | D-glycero-D-manno-heptose-7-P | Bifunctional enzyme (Kinase domain).[2][5] Phosphorylates C1 position. |
| Phosphatase | gmhB | D-glycero-D-manno-heptose-1,7-PP | Removes phosphate from C7.[2] Essential for thermodynamic directionality. |
| Adenylyltransferase | hldE | D-glycero-D-manno-heptose-1-P | Bifunctional enzyme (Transferase domain).[2] Activates sugar with ADP. |
| Epimerase | hldD (rfaD) | ADP-D-glycero-D-manno-heptose | Inverts stereochemistry at C6. Critical Checkpoint: Failure here leads to incorporation of the wrong isomer (DD-Hep). |
| Heptosyltransferase I | waaC | Transfers HepI to Kdo-Lipid A | First commitment step to core assembly. |
Pathway Visualization (DOT)
Figure 1: The ADP-heptose biosynthetic pathway in Salmonella. Note the critical epimerization step by HldD which dictates the final stereochemistry of the LPS core.
Part 3: Immunological Role (The ALPK1-TIFA Axis)
Recent discoveries have shifted the paradigm: Heptose is not just a structural block; its precursor, ADP-heptose , is a potent intracellular PAMP.
Mechanism of Action
When Salmonella invades host cells (or utilizes Type III Secretion Systems), intermediates of the heptose pathway can enter the host cytosol.
-
Sensor: ALPK1 (Alpha-kinase 1).[2]
-
Effector: TIFA (TRAF-interacting protein with forkhead-associated domain).[6]
-
Outcome: Oligomerization of TIFA
TRAF6 recruitment NF- B activation IL-8/IL-1 production.
Clinical Relevance: This pathway is independent of TLR4 (which senses extracellular LPS). Drugs blocking heptose biosynthesis (e.g., HldE inhibitors) not only weaken the bacterial membrane but also dampen the specific ALPK1-mediated inflammatory storm, potentially reducing sepsis severity.
Signaling Pathway Visualization (DOT)
Figure 2: The ADP-heptose/ALPK1 signaling axis. This pathway represents a "danger signal" specifically detecting active bacterial metabolism (heptose synthesis).
Part 4: Experimental Protocols
Protocol A: Extraction of Rough (Heptose-Deficient) LPS
Context: Standard hot phenol-water extraction (Westphal) often fails to recover rough LPS (R-LPS) due to its high lipophilicity. The PCP (Phenol-Chloroform-Petroleum Ether) method (Galanos et al.) is required for Salmonella heptose mutants.
Reagents:
-
PCP Mixture: Phenol (90%), Chloroform, Petroleum Ether (2:5:8 v/v/v).
-
Wash Solvents: Acetone, Diethyl ether.
Workflow:
-
Harvest: Centrifuge bacterial culture (
, 15 min). Wash 2x with Ethanol, 1x with Acetone, 1x with Diethyl Ether. Why: Removes phospholipids and dries the pellet. -
Extraction: Resuspend dried pellet in PCP mixture (20 mL per 1 g dry weight). Vortex vigorously.
-
Incubation: Shake at room temperature for 15 min.
-
Separation: Centrifuge (
, 15 min). Collect the supernatant (LPS is in the PCP phase). -
Precipitation: Add water dropwise to the supernatant until persistent turbidity appears. Evaporate chloroform/ether in a rotary evaporator (Caution: Phenol remains).
-
Precipitation (Final): Add 5 volumes of Acetone/Ether to precipitate LPS. Wash pellet 2x with Acetone.
-
Lyophilization: Freeze-dry the pellet for structural analysis.
Protocol B: Structural Validation (Tricine-SDS-PAGE)
Context: Heptose mutants produce low molecular weight LPS (LOS) that resolves poorly on standard glycine SDS-PAGE. Tricine gels provide resolution for <30 kDa molecules.
-
Gel Preparation: Cast a 16.5% Tricine-SDS polyacrylamide gel.
-
Sample Prep: Dissolve 1
g LPS in loading buffer containing 2% SDS and 2-mercaptoethanol. Boil 10 min. -
Running: Run at 30V (stacking) then 100V (resolving).
-
Silver Staining (Tsai and Frasch):
-
Fix: 40% Ethanol / 5% Acetic acid.
-
Oxidize: 0.7% Periodic Acid (5 min). Why: Oxidizes cis-diols in heptose/Kdo to aldehydes.
-
Stain: Silver Nitrate (ammoniacal).
-
Develop: Citric acid / Formaldehyde.
-
Result: Heptose-deficient mutants (Re) migrate fastest (near dye front). Wild-type (S-LPS) shows laddering.
-
References
-
Valvano, M. A., et al. (2002).[4][5] "Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides."[5] Microbiology. Link
-
Zhou, P., et al. (2018).[7] "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[1][7] Nature. Link
-
Galanos, C., et al. (1969). "A new method for the extraction of R lipopolysaccharides." European Journal of Biochemistry. Link
-
Kosma, P. (2008).[3] "Occurrence, synthesis and biosynthesis of bacterial heptoses." Current Organic Chemistry. Link
-
Tsai, C. M., & Frasch, C. E. (1982). "A sensitive silver stain for detecting lipopolysaccharides in polyacrylamide gels." Analytical Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 4. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
discovery of D-glycero-L-manno-heptose in Gram-negative bacteria
From Biosynthetic Intermediate to Innate Immune Agonist
Executive Summary
For decades, the immunogenicity of Gram-negative bacteria was synonymous with Lipopolysaccharide (LPS) and its detection by the surface receptor TLR4. This paradigm shifted fundamentally in 2018 with the discovery of ADP-heptose (ADP-L-glycero-β-D-manno-heptose) . Originally characterized solely as a metabolic precursor in the LPS inner core biosynthesis, ADP-heptose is now recognized as a potent Pathogen-Associated Molecular Pattern (PAMP) capable of penetrating the host cytosol.
Unlike LPS, which acts extracellularly or endosomally, ADP-heptose activates the ALPK1-TIFA-TRAF6 axis within the cytoplasm, triggering a robust NF-κB response. This guide details the biosynthetic origin of ADP-heptose, the mechanics of the ALPK1 signaling cascade, and validated protocols for its synthesis and detection, serving as a roadmap for researchers in innate immunity and adjuvant development.
Part 1: The Biosynthetic Origin
The Metabolic Pathway of ADP-Heptose
To understand the detection of ADP-heptose, one must first understand its origin. It is not a breakdown product but an active metabolite synthesized from Sedoheptulose-7-phosphate. The pathway involves a series of isomerases, kinases, and nucleotidyltransferases that are highly conserved in Gram-negative bacteria (e.g., E. coli, H. pylori, Shigella).
The critical enzymes involved are GmhA , HldE (a bifunctional kinase/transferase), GmhB , and HldD .[1]
Key Technical Insight: The stereochemistry is critical. The active PAMP recognized by ALPK1 is the β-D-manno configuration. While the final LPS core often utilizes the L-glycero-D-manno isomer, the cytosolic detection machinery is highly specific to the ADP-heptose intermediates generated prior to final incorporation.
Visualization: The ADP-Heptose Biosynthetic Cascade
Caption: The enzymatic conversion of Sedoheptulose-7-P to the immune-active ADP-heptose and its subsequent epimerization for LPS construction.[1][2][3][4][5][6][7]
Part 2: The Discovery & Mechanism
The ALPK1-TIFA Signaling Axis
The discovery of ADP-heptose as an immune agonist solved a long-standing mystery: why did cytosolic extracts of Gram-negative bacteria trigger NF-κB even when LPS (TLR4) and Peptidoglycan (NOD1/2) pathways were blocked?
In 2018, independent teams (including Zhou et al. and Garcia-Weber et al.) identified Alpha-kinase 1 (ALPK1) as the direct cytosolic receptor for ADP-heptose.
The Signaling Cascade
-
Entry: Bacteria release ADP-heptose into the host cytosol via Type IV Secretion Systems (T4SS) or bacterial lysis.
-
Recognition: The N-terminal domain of ALPK1 binds ADP-heptose with high affinity.
-
Activation: Ligand binding induces a conformational change in ALPK1, activating its kinase domain.
-
Phosphorylation: Activated ALPK1 phosphorylates TIFA (TRAF-interacting protein with forkhead-associated domain) at Threonine 9 (T9) .
-
Oligomerization (TIFAsomes): Phosphorylated TIFA undergoes rapid oligomerization via intermolecular FHA-phosphothreonine interactions, forming large supramolecular structures known as "TIFAsomes."
-
Effector Recruitment: TIFAsomes recruit TRAF6, leading to ubiquitination, TAK1 activation, and nuclear translocation of NF-κB.
Visualization: The ALPK1-TIFA-NFκB Axis
Caption: The stepwise activation of the innate immune response triggered by cytosolic ADP-heptose binding to ALPK1.
Part 3: Technical Protocols
Synthesis, Detection, and Validation
For researchers aiming to study this pathway, reliance on commercial standards can be costly and limiting.[8] Below are field-validated methodologies for synthesizing and detecting ADP-heptose.
1. Chemoenzymatic Synthesis (One-Pot Protocol)
Why this method? Chemical synthesis of heptoses is notoriously difficult due to stereochemical complexity. The chemoenzymatic approach utilizes recombinant bacterial enzymes for high yield and stereospecificity.
Reagents Required:
-
Enzymes: Recombinant GmhA, HldE, GmhB (cloned from E. coli K12 or H. pylori).
-
Cofactors: ATP, MgCl2.
-
Buffer: 50 mM Tris-HCl (pH 8.0).
Workflow:
| Step | Action | Critical Parameter |
|---|---|---|
| 1. Mix | Combine S7P (5 mM), ATP (10 mM), MgCl2 (10 mM) in Tris buffer. | Maintain pH 7.5–8.0 for optimal kinase activity. |
| 2. Initiate | Add purified GmhA, HldE, and GmhB (0.1 mg/mL each). | HldE acts as both kinase and transferase. |
| 3.[1][3] Incubate | Incubate at 37°C for 4–12 hours. | Monitor ATP consumption via HPLC to gauge completion. |
| 4. Purify | Filter (10 kDa cutoff) to remove enzymes. Purify via anion-exchange chromatography (Resource Q) or HPLC. | ADP-heptose elutes later than ADP/ATP due to charge/polarity. |
2. Detection via LC-MS/MS
Why this method? ADP-heptose is low-abundance and hydrophilic. Standard C18 columns often fail to retain it.
Instrument Setup:
-
System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).
-
Column: HSS T3 (High Strength Silica C18) or Amide column. Note: HSS T3 is preferred for retaining polar phosphorylated metabolites.
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water (pH 6.5).
-
B: Acetonitrile.
-
MS Parameters (Negative Ion Mode):
-
Source: ESI Negative.
-
Target Compound: ADP-glycero-β-D-manno-heptose.[1][5][6][7][9]
-
Key Feature: Look for the parent ion corresponding to ADP-heptose (approx m/z 618-620 range depending on protonation state) and daughter ions corresponding to ADP (m/z 426) or the heptose-phosphate moiety.
Part 4: Therapeutic Implications
From Target to Treatment
The ADP-heptose/ALPK1 axis presents a dual-opportunity in drug development:
-
Vaccine Adjuvants (Agonists):
-
ADP-heptose is a small molecule that potently activates Th1 and Th17 responses.
-
Strategy: Develop stable, membrane-permeable analogs of ADP-heptose to serve as adjuvants for cancer vaccines or intracellular pathogens.
-
Challenge: Natural ADP-heptose has poor stability and membrane permeability. Lipid-conjugated prodrugs are currently under investigation.
-
-
Antimicrobials (Antagonists/Inhibitors):
-
Inhibiting the biosynthetic enzymes (specifically HldE ) serves a two-fold purpose:
-
Attenuate Virulence: Stops the bacteria from producing the inflammatory PAMP (immune evasion prevention in some contexts, or reducing cytokine storm in others).
-
Compromise Structure: Blocking HldE leads to "Deep Rough" LPS phenotypes, making bacteria hypersensitive to hydrophobic antibiotics and bile salts.
-
-
References
-
Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[4] Nature. [Link]
-
Garcia-Weber, D., et al. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. Science. [Link]
-
Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB Journal. [Link]
-
Cui, J., et al. (2021). Inflammation and Tumor Progression: The Role of ALPK1-TIFA Signaling. Frontiers in Immunology. [Link]
-
Kneidinger, B., et al. (2002). Biosynthesis of the ADP-L-glycero-beta-D-manno-heptose precursor of the lipopolysaccharide core in Escherichia coli K-12. Journal of Bacteriology. [Link]
Sources
- 1. ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion | bioRxiv [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aug 15, 2018 - Studies from Dr. Feng Shao’s laboratory reveal that ADP-heptose, a precursor sugar molecule in bacterial LPS biosynthesis is recognized by a novel immune receptor kinase ALPK1, which stimulates host inflammatory responses. - News - 北京生命科学研究所 [nibs.ac.cn]
- 5. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 9. Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and Chemical Properties of D-glycero-L-manno-heptose: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter target molecules that bridge the gap between structural microbiology and host innate immunity. D-glycero-L-manno-heptose (often referred to as L,D-heptose) is a prime example. Originally characterized merely as a highly conserved seven-carbon aldoheptose in the inner core of Gram-negative bacterial lipopolysaccharide (LPS), its metabolic precursors—specifically ADP-heptose—are now recognized as potent Pathogen-Associated Molecular Patterns (PAMPs). This whitepaper provides a rigorous, field-proven technical breakdown of the physicochemical properties, biological signaling pathways, and validated experimental methodologies for extracting and synthesizing this critical carbohydrate.
Molecular Identity and Physicochemical Properties
Before designing extraction protocols or liquid chromatography-mass spectrometry (LC-MS) assays, it is imperative to understand the baseline physical and chemical constraints of this compound. The molecule is an aldoheptose, meaning it contains a seven-carbon chain terminating in an aldehyde group, with multiple stereocenters that dictate its biological reactivity.
To facilitate assay development, I have summarized the critical quantitative data into the following structured table.
Table 1: Physicochemical Properties of this compound
| Physicochemical Property | Value | Analytical & Experimental Causality |
| Molecular Weight | 210.18 g/mol | Standard parameter for mass spectrometry (MS) calibration and molarity calculations 1. |
| Exact Mass | 210.0739 Da | Crucial for high-resolution MS (HRMS) identification of LPS core fragments 1. |
| XLogP3 | -3.6 | Highly hydrophilic; dictates the mandatory use of aqueous or highly polar solvent systems (e.g., HILIC columns) for liquid chromatography 1. |
| Topological Polar Surface Area | 138 Ų | High polar surface area confirms poor passive membrane permeability, necessitating active transport via bacterial secretion systems (e.g., T4SS) for host cell entry 1. |
| H-Bond Donors / Acceptors | 6 / 7 | Facilitates strong binding affinity within the active site of host kinases and bacterial heptosyltransferases, but makes the pure solid extremely hygroscopic 1. |
| Solubility | ~485 g/L (Water) | Exceptional water solubility requires lyophilization rather than simple evaporation for accurate dry-weight measurements during assay preparation . |
Biosynthesis and Structural Role in Lipopolysaccharide (LPS)
In Gram-negative bacteria, this compound residues are glycosidically linked to the 3-deoxy-D-manno-octulosonic acid (Kdo) domain, forming the inner core of the LPS. The biosynthesis of its nucleotide-activated form, ADP-L-glycero-β-D-manno-heptose, is a highly conserved enzymatic cascade.
The pathway begins with sedoheptulose 7-phosphate. A critical node in this pathway is the bifunctional enzyme HldE , which possesses both heptokinase and adenylyltransferase activities 2. HldE converts D-glycero-D-manno-heptose 7-phosphate into a 1,7-bisphosphate intermediate, and later transfers an adenylyl group to form ADP-D-glycero-β-D-manno-heptose, which is subsequently epimerized by HldD to the final L,D-heptose configuration [[2]]().
Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in Gram-negative bacteria.
Immunological Significance: The ALPK1-TIFA Signaling Axis
Historically, LPS was known to activate Toll-Like Receptor 4 (TLR4) via its Lipid A moiety. However, recent breakthroughs have demonstrated that the inner core metabolite ADP-heptose is a potent, independent cytosolic PAMP. During infections by pathogens like Helicobacter pylori or Shigella flexneri, ADP-heptose is injected into the host cytosol via Type IV Secretion Systems (T4SS) [[3]]().
Once in the cytosol, ADP-heptose binds directly to the N-terminal domain of Alpha-kinase 1 (ALPK1) . This binding induces a conformational change that activates ALPK1's kinase domain, leading to the direct phosphorylation of the adaptor protein TIFA at Threonine 9 (Thr9) 4. Phosphorylated TIFA rapidly polymerizes into large, dynamic oligomeric complexes known as TIFAsomes . These TIFAsomes act as signaling platforms that recruit the E3 ubiquitin ligase TRAF6, driving K63-linked polyubiquitination, TAK1 activation, and the subsequent nuclear translocation of NF-κB to trigger massive IL-8 secretion 4.
ADP-heptose-driven ALPK1-TIFA signaling pathway leading to NF-κB activation.
Experimental Methodologies
Working with heptose sugars requires rigorous, self-validating protocols to prevent degradation and ensure stereochemical purity. Below are the two primary workflows used in our laboratories for extraction and synthesis.
Protocol 1: Hot Phenol-Water Extraction of LPS
Objective: Isolate intact lipopolysaccharide containing the this compound inner core from Gram-negative bacteria. Causality & Mechanism: We utilize the hot phenol-water method (originally developed by Westphal and Jann) because phenol at 68°C effectively denatures cellular proteins and disrupts the outer membrane lipid bilayer 5. When the mixture is cooled, it phase-separates. The highly hydrophilic polysaccharide chain of the LPS forces the amphipathic LPS molecules to partition almost exclusively into the upper aqueous phase, leaving denatured proteins in the lower phenol phase.
Step-by-Step Procedure:
-
Biomass Preparation: Lyophilize bacterial cells to remove water weight, ensuring a precise w/v ratio. Resuspend 10g of lyophilized cells in 150 mL of distilled water at 68°C.
-
Phenol Partitioning: Add an equal volume (150 mL) of 90% phenol (pre-heated to 68°C). Stir vigorously for 30 minutes. Causality: At 68°C, phenol and water become completely miscible, allowing maximal interaction with the bacterial envelope.
-
Phase Separation: Cool the emulsion on ice to 4°C, then centrifuge at 4,000 × g for 30 minutes. Carefully aspirate the upper aqueous phase.
-
Dialysis & Lyophilization: Dialyze the aqueous phase against extensive distilled water for 4 days (MWCO 12-14 kDa) to remove residual phenol. Lyophilize the retentate to obtain crude LPS.
Self-Validating System: To confirm the purity of the heptose-containing LPS, perform an SDS-PAGE followed by both Coomassie Brilliant Blue and Silver Staining. Coomassie will detect contaminating proteins (which must be <3% wt/wt); if present, a Proteinase K digestion step must be retroactively applied. Silver staining relies on the periodic acid-Schiff reaction to oxidize the heptose glycols into aldehydes, which reduce silver ions to metallic silver, yielding a characteristic visible laddering pattern that validates intact LPS.
Protocol 2: Chemical Synthesis of this compound via Henry Reaction
Objective: Synthesize pure this compound for downstream in vitro kinase assays or standard curve generation. Causality & Mechanism: Extracting pure heptose from biological LPS requires harsh acid hydrolysis that often degrades the sugar. Therefore, a bottom-up synthetic approach is preferred. We employ a base-catalyzed nitroaldol (Henry) condensation between D-galactose and nitromethane [[6]](). D-galactose is chosen because its C3-C6 stereocenters perfectly match the required L-manno configuration of the target heptose.
Step-by-Step Procedure:
-
Condensation: Dissolve D-galactose in alkaline methanol (containing sodium methoxide). Add a molar excess of nitromethane. Stir at room temperature for 8-12 hours. Causality: The base deprotonates nitromethane to form a nucleophilic nitronate ion, which attacks the electrophilic C1 aldehyde of D-galactose, extending the carbon chain to seven carbons and forming 1-deoxy-1-nitro-D-glycero-L-manno-heptitol.
-
Crystallization: Deionize the reaction mixture using a cation-exchange resin (e.g., Rexyn 101 H+). Concentrate the eluate and crystallize the nitro-heptitol from aqueous ethanol.
-
Nef Reaction (Hydrolysis): Convert the purified nitro-heptitol to its sodium salt using NaOH, then rapidly add it to a dilute sulfuric acid solution at 35°C. Causality: This modified Nef reaction hydrolyzes the primary nitro group into an aldehyde, yielding the free this compound.
Self-Validating System: The resulting heptose is extremely hygroscopic and prone to epimerization. Validation requires derivatization (e.g., trimethylsilylation) followed by Gas-Liquid Chromatography (GLC) 6. A single major peak in GLC confirms structural homogeneity. Furthermore, specific rotation measurements via polarimetry must match the theoretical equilibrium value ([α]D ~ +19° to +25° in water) to validate the correct stereoisomer.
References
-
glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem - NIH . PubChem. 1
-
Showing this compound (PHY0136928) . PhytoBank. Link
-
Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein . PMC / NIH. 2
-
Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori . Frontiers. 3
-
Genetic and biochemical dissection of the ADP-heptose-ALPK1-TIFA innate immune signalling pathway . University of Dundee. 4
-
Deciphering the regulation and the spatiotemporal dynamics of TIFAsomes upon ADP-heptose sensing . Institut Cochin. Link
-
Immunochemical Studies of the Lipopolysaccharides of Vibrio cholerae: Constitution of O-Specific Side Chain and Core Polysaccharide . ASM Journals. 5
-
Synthesis of epimeric 2-acetamido-2-deoxyheptoses from D-mannose, D-galactose, and D-talose . Canadian Science Publishing. 6
Sources
- 1. glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori [frontiersin.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
D-glycero-L-manno-heptose as a pathogen-associated molecular pattern (PAMP)
This guide serves as an advanced technical resource for researchers investigating the innate immune recognition of Gram-negative bacteria. It synthesizes the discovery, biosynthesis, and signaling mechanisms of ADP-L-glycero-β-D-manno-heptose (ADP-heptose) , establishing it as a distinct and potent Pathogen-Associated Molecular Pattern (PAMP).
Subject: D-glycero-L-manno-heptose (ADP-heptose) Signaling Axis Target: ALPK1-TIFA-NF-κB Pathway Application: Immunobiology, Vaccine Adjuvant Design, Anti-inflammatory Therapeutics
Executive Summary: The Paradigm Shift
For decades, Lipopolysaccharide (LPS) was considered the definitive Gram-negative PAMP. However, inconsistencies in cytosolic immune activation—specifically the rapid, TLR4-independent NF-κB response observed with Helicobacter pylori, Shigella flexneri, and Neisseria meningitidis—pointed to an elusive agonist.
Recent biochemical dissection has identified ADP-heptose as this agonist.[1] Unlike LPS, which acts at the cell surface (TLR4) or via Caspase-11 (cytosolic LPS), ADP-heptose is a soluble metabolite of the LPS biosynthesis pathway that directly engages the host cytosolic kinase ALPK1 . This interaction triggers a unique "TIFAsome" signaling cascade, positioning the ADP-heptose/ALPK1 axis as a critical surveillance system for invasive bacteria.
Biosynthesis: The Origin of the PAMP
ADP-heptose is an intermediate in the synthesis of the Inner Core of LPS.[2][3] Its presence is ubiquitous in Gram-negative bacteria, making it a conserved target for immune recognition.
The Hld Biosynthetic Pathway
The synthesis occurs in the bacterial cytoplasm, converting Sedoheptulose-7-P into the activated sugar nucleotide required for LPS assembly.
Key Enzymes:
-
GmhA: Isomerase initiating the pathway.[4]
-
HldE (rfaE): A bifunctional enzyme (kinase and adenylyltransferase). Note: In Neisseria, these functions are split between HldA and HldC.
-
GmhB: Phosphatase specific to the 1,7-bisphosphate intermediate.[2][4]
-
HldD (rfaD): Epimerase that converts the D-isomer to the biologically active L-isomer form.
Pathway Visualization
The following diagram illustrates the stepwise enzymatic conversion.
Figure 1: Bacterial biosynthesis of ADP-heptose from Sedoheptulose-7-phosphate.[2][4][5] The final product, ADP-heptose, is the potent agonist for ALPK1.
Mechanism of Action: The ALPK1-TIFA Axis
Upon bacterial invasion or injection via Type IV Secretion Systems (T4SS), ADP-heptose enters the host cytosol.[6] It does not utilize TLRs or NOD-like receptors. Instead, it binds Alpha-protein kinase 1 (ALPK1).
The Signaling Cascade
-
Recognition: ADP-heptose binds the N-terminal domain of ALPK1, inducing a conformational change.
-
Kinase Activation: Activated ALPK1 phosphorylates TIFA (TRAF-interacting protein with forkhead-associated domain) at Threonine 9 (Thr9) .[6][7]
-
Oligomerization (TIFAsome): Phosphorylated TIFA undergoes rapid oligomerization via intermolecular FHA-phosphothreonine binding.
-
Effector Recruitment: TIFA oligomers recruit TRAF6 , facilitating its K63-linked polyubiquitination.
-
Transcriptional Output: This activates the TAK1-IKK complex, leading to NF-κB nuclear translocation and the production of IL-8, TNF-α, and IL-6.
Pathway Visualization
Figure 2: The ALPK1-TIFA signaling axis.[1][3][4][6][7] ADP-heptose acts as the direct ligand for ALPK1, triggering TIFA oligomerization.[6][7][8]
Comparative Analysis: ADP-Heptose vs. Other PAMPs
ADP-heptose is distinct from HBP (Heptose-1,7-bisphosphate).[1][4][5] Early studies misidentified HBP as the agonist; however, HBP requires host-mediated adenylation (likely by NMNATs) to form ADP-heptose-7P, making it significantly less potent than bacterial ADP-heptose.
| Feature | ADP-Heptose | HBP (Heptose-1,7-BP) | LPS (Endotoxin) |
| Location | Cytosol (Soluble) | Cytosol (Soluble) | Cell Surface / Cytosol |
| Receptor | ALPK1 | Indirect (via ALPK1) | TLR4 (Surface) / Caspase-11 (Cyto) |
| Potency | High (nM range) | Low (requires conversion) | High (pg/mL range) |
| Mechanism | Direct Kinase Activation | Metabolic conversion required | Receptor dimerization / Inflammasome |
| Key Adaptor | TIFA | TIFA | MyD88 / TRIF |
| Kinetics | Rapid (< 30 min) | Delayed (> 2 hours) | Rapid |
Experimental Framework
To study ADP-heptose, researchers must distinguish it from LPS contamination and validate the ALPK1 dependency.
Protocol 1: LC-MS/MS Detection of ADP-Heptose
Objective: Confirm the presence of ADP-heptose in bacterial lysates or infected host cells.
-
Sample Preparation:
-
Lyse bacterial pellet (approx.
CFU) in ice-cold 50% methanol/acetonitrile. -
Centrifuge at 15,000 x g for 10 min at 4°C to remove debris.
-
Filter supernatant through a 0.22 µm PTFE membrane.
-
-
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in 95% Acetonitrile (pH 9.0).
-
Mobile Phase B: 10 mM Ammonium Acetate + 0.1% NH4OH in 50% Acetonitrile.
-
Gradient: 90% A to 40% A over 10 minutes.
-
-
Mass Spectrometry (QQQ):
-
Mode: Negative Ion Mode (ESI-).
-
Target Mass: Precursor m/z 618.1 [M-H]-.
-
Transitions: Monitor m/z 618.1
134 (Adenine) and m/z 618.1 79 (Phosphate).
-
-
Validation: Compare retention time against enzymatically synthesized ADP-heptose standards.
Protocol 2: Functional TIFAsome Assay
Objective: Visualize ALPK1 activation in situ.
-
Cell Line: HeLa or HEK293T cells stably expressing TIFA-GFP .
-
Stimulation:
-
Permeabilize cells with Digitonin (5 µg/mL) in buffer containing ADP-heptose (10 nM - 1 µM).
-
Alternatively, infect with T4SS-competent bacteria (e.g., H. pylori WT vs.
).
-
-
Incubation: 30–60 minutes at 37°C.
-
Imaging: Fix cells with 4% Paraformaldehyde.
-
Readout: Analyze via confocal microscopy.
-
Negative: Diffuse cytosolic GFP signal.
-
Positive: Distinct, bright punctate structures (TIFAsomes).
-
-
Control: Pre-treat with ALPK1 inhibitor or use ALPK1-KO cells to confirm specificity.
Therapeutic Implications
Vaccine Adjuvants
ADP-heptose is a potent inducer of Th1 and Th17 responses. Its small molecular weight and defined structure make it an attractive candidate for next-generation adjuvants, potentially replacing alum or MPLA in vaccines requiring strong cellular immunity.
ALPK1 Inhibitors
Dysregulation of this pathway is linked to ROSAH Syndrome (Retinal dystrophy, Optic nerve edema, Splenomegaly, Anhidrosis, and Headache), caused by a gain-of-function mutation (e.g., T237M) in ALPK1. Small molecule inhibitors targeting the ALPK1 kinase domain are currently under investigation to treat ROSAH and dampen cytokine storms associated with severe Gram-negative sepsis.
References
-
Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[9] Nature. Link
-
Zimmermann, S., et al. (2017). ALPK1- and TIFA-Dependent Innate Immune Response Triggered by the Helicobacter pylori Type IV Secretion System. Cell Reports. Link
-
Stein, S.C., et al. (2017). Structural and Biochemical Characterization of the Helicobacter pylori Core Heptose Biosynthesis Enzyme HldE.[3] Journal of Bacteriology. Link
-
Gaudet, R.G., et al. (2015). Cytosolic detection of the bacterial metabolite HBP activates TIFA-dependent innate immunity. Science. Link
-
Pfannkuch, L., et al. (2019). ADP-heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori.[3] FASEB Journal. Link
-
Lippmann, J., et al. (2024). ADP-heptose attenuates Helicobacter pylori-induced dendritic cell activation.[1] Virulence. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. IFN-γ licenses normal and pathogenic ALPK1/TIFA pathway in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori [frontiersin.org]
- 9. Frontiers | Alpk1 Sensitizes Pancreatic Beta Cells to Cytokine-Induced Apoptosis via Upregulating TNF-α Signaling Pathway [frontiersin.org]
Methodological & Application
The Synthesis of D-glycero-L-manno-Heptose Derivatives: A Guide for Researchers
The intricate architecture of bacterial cell walls presents a compelling frontier in the quest for novel therapeutics. Among the unique monosaccharides that comprise these structures, D-glycero-L-manno-heptose and its epimer, L-glycero-D-manno-heptose, stand out as critical components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[1][2] The highly conserved nature of this heptose region makes it an attractive target for the development of new antibiotics and vaccines.[1][2] However, the limited natural availability of these seven-carbon sugars has historically hindered research.[1] This guide provides a detailed overview of established chemical and chemoenzymatic strategies for the synthesis of this compound derivatives, offering researchers the foundational knowledge to access these vital compounds.
Strategic Approaches to Heptose Synthesis
The synthesis of this compound and its derivatives is a non-trivial undertaking, primarily due to the need for precise stereochemical control at multiple chiral centers. Two principal strategies have emerged: purely chemical synthesis and chemoenzymatic approaches.
1. Chemical Synthesis: This approach relies on the classical principles of organic chemistry to build the heptose scaffold from smaller, readily available carbohydrate precursors. Common starting materials include D-mannose and D-altrose. These methods offer versatility in introducing various functional groups and protecting groups, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
2. Chemoenzymatic Synthesis: This strategy combines the efficiency and stereospecificity of enzymes with the flexibility of chemical synthesis. Specific enzymes from the bacterial LPS biosynthetic pathway are utilized to perform key transformations, often simplifying complex multi-step chemical processes and improving yields.[3][4]
Chemical Synthesis Protocols
Strategy 1: Synthesis from D-Mannose
One effective route to D-glycero-D-manno-heptose derivatives commences with the readily available D-mannose.[3] This pathway involves a series of protection, oxidation, and chain-extension steps to construct the seven-carbon backbone with the desired stereochemistry.
A key intermediate in many syntheses is D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP), a pivotal biosynthetic intermediate in bacteria.[5] A recently developed stereoselective synthesis of HBP from D-mannose highlights a strategy involving the elongation of the seventh carbon via a mannurono-2,6-lactone intermediate.[5][6]
Illustrative Workflow for D-glycero-D-manno-heptose Synthesis from D-Mannose:
Caption: A generalized workflow for the synthesis of D-glycero-D-manno-heptose derivatives starting from D-mannose.
Detailed Protocol: Synthesis of 7-phosphate-D-glycero-β-D-manno-heptose from a Perbenzylated D-Mannose Derivative [3]
This protocol outlines the final steps in a multi-step synthesis starting from a protected D-mannose derivative.
Step 1: Deprotection of the Silyl Ether
-
To a solution of the perbenzylated 6-O-TBDPS D-mannose derivative (1 equivalent) in THF, add TBAF (1.1 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo and purify by silica gel chromatography to yield the primary alcohol.
Step 2: Oxidation to the Aldehyde
-
Dissolve the primary alcohol (1 equivalent) in anhydrous CH2Cl2.
-
Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 1 hour.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.
-
Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate in vacuo to obtain the crude aldehyde.
Step 3: Carbon Elongation and Phosphorylation (Illustrative)
-
The aldehyde can undergo various carbon elongation reactions (e.g., Wittig, Grignard) to introduce the seventh carbon.
-
Subsequent functional group manipulations and phosphorylation at the C7 position would follow.
Step 4: Final Deprotection
-
To a solution of the fully protected and phosphorylated heptose derivative (1 equivalent) in methanol, add Pd(OH)2 on carbon.
-
Stir the reaction under a hydrogen atmosphere (50 psi) for 4 hours.
-
Filter the reaction mixture and concentrate the filtrate to yield the final 7-phosphate-D-glycero-β-D-manno-heptose.
| Step | Key Reagents | Typical Yield | Reference |
| Silyl Ether Deprotection | TBAF | High | [3] |
| Oxidation | Dess-Martin periodinane | ~92% | [3] |
| Final Deprotection | Pd(OH)2/C, H2 | ~92% | [3] |
Strategy 2: Synthesis from D-Altrose via Nitromethane Condensation
An alternative approach utilizes D-altrose as the starting material and employs a nitromethane condensation to extend the carbon chain.[7] This method offers a convenient route for the synthesis of D-glycero-D-manno-heptose.
Protocol Outline: Condensation of D-Altrose with Nitromethane [7]
-
Condensation: D-altrose is condensed with nitromethane in an alkaline methanol solution to yield a mixture of epimeric 1-deoxy-1-nitroheptitols.
-
Isolation: The 1-deoxy-1-nitro-D-glycero-D-manno-heptitol is isolated from the mixture.
-
Nef Reaction: Treatment of the sodium salt of the isolated nitroheptitol with strong acid (e.g., H2SO4) yields a mixture containing D-glycero-D-manno-heptose.
-
Purification: The desired heptose is purified from the reaction mixture using cellulose column chromatography.
This method has been reported to yield pure D-glycero-D-manno-heptose in a 60% yield after chromatographic purification.[7]
Chemoenzymatic Synthesis Protocols
Chemoenzymatic strategies leverage the high selectivity of enzymes to overcome some of the challenges of purely chemical synthesis, such as the separation of anomers.[3] A prominent example is the synthesis of ADP-D-glycero-β-D-manno-heptose.
The Biosynthetic Pathway of ADP-L/D, D-heptose:
The natural synthesis of ADP-heptoses in bacteria provides a blueprint for chemoenzymatic approaches.[3]
Caption: The biosynthetic pathway of ADP-L/D, D-heptose in Gram-negative bacteria.
Protocol: One-Pot Three-Enzyme Synthesis of ADP-D-glycero-β-D-manno-heptose [3]
This protocol utilizes chemically synthesized D,D-heptose-7-phosphate and three key enzymes from the biosynthetic pathway.
Materials:
-
Chemically synthesized D-glycero-D-manno-heptose-7-phosphate
-
HldE (bifunctional kinase/adenylyltransferase)
-
GmhB (phosphatase)
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Combine D-glycero-D-manno-heptose-7-phosphate, ATP, and the enzymes HldE and GmhB in the reaction buffer.
-
Incubate the reaction mixture at 37°C. The reaction progress can be monitored by techniques such as high-performance anion-exchange chromatography (HPAEC).
-
The sequential action of the enzymes—phosphorylation at the anomeric position by HldE, dephosphorylation at C-7 by GmhB, and subsequent adenylylation by HldE—yields the desired ADP-D-glycero-β-D-manno-heptose.
This chemoenzymatic approach offers an efficient route to nucleotide-activated heptoses, which are crucial substrates for heptosyltransferases involved in LPS assembly.[3]
Conclusion
The synthesis of this compound derivatives remains a challenging yet critical area of research for the development of novel antibacterial agents. This guide has outlined several robust chemical and chemoenzymatic strategies to access these important molecules. The choice of synthetic route will depend on the specific target derivative, the available starting materials, and the desired scale of the synthesis. As our understanding of the bacterial enzymes involved in heptose metabolism grows, chemoenzymatic and one-pot multistep enzymatic approaches will likely become increasingly powerful tools in the synthetic chemist's arsenal.
References
-
Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. [Link]
-
Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules. [Link]
-
THE SYNTHESIS OF D-glycero-D-manno-HEPTOSE. Canadian Journal of Chemistry. [Link]
-
A short synthesis of D-glycero-D-manno-heptose 7-phosphate. Request PDF. [Link]
-
Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]
-
Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]
-
Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]
-
Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. Semantic Scholar. [Link]
-
Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters. [Link]
-
Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 2. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective synthesis of d - glycero - d - manno -heptose-1β,7-bisphosphate (HBP) from d -mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00139G [pubs.rsc.org]
- 5. Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced NMR Strategies for the Stereochemical Characterization of D-glycero-L-manno-Heptose
Executive Summary
Heptoses are critical seven-carbon monosaccharides predominantly found in the inner core of Gram-negative bacterial lipopolysaccharides (LPS). While L-glycero-D-manno-heptose is the most abundant isomer in nature, its enantiomer, D-glycero-L-manno-heptose , serves as a vital target in synthetic carbohydrate chemistry, vaccine development, and structural biology[1]. Characterizing this specific stereoisomer presents a unique analytical challenge: as an exact enantiomer of the naturally abundant L,D-isomer, this compound exhibits identical scalar couplings (
This application note provides a comprehensive, field-proven methodology for the isolation, preparation, and high-resolution Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind 2D NMR pulse sequences and conformational analysis, this guide empowers researchers to build self-validating structural models of complex glycoconjugates.
Biological Context & Stereochemical Causality
In bacterial LPS, heptoses dictate the structural integrity of the cell envelope and mediate host-pathogen interactions[3]. The stereochemical assignment of heptoses is historically difficult due to severe spectral overlap in the 3.5–4.2 ppm region of the
The Enantiomeric Principle in NMR:
Because this compound is the enantiomer of L-glycero-D-manno-heptose, its pyranose ring adopts a
To establish a self-validating system, the protocol below relies on a combination of Total Correlation Spectroscopy (TOCSY) to trace the continuous seven-carbon spin system, and Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the spatial proximity of the axial protons in the
Experimental Workflows & Protocols
Sample Preparation: De-O-acylation and D O Exchange
To achieve high-resolution NMR spectra without line broadening caused by lipid aggregation, LPS must be chemically converted to its core oligosaccharide (OS) or de-O-acylated LPS (dLOS) form[2].
Step-by-Step Protocol:
-
Hydrazine Treatment: Suspend 10 mg of purified LPS (or synthetic heptose conjugate) in 1 mL of anhydrous hydrazine. Incubate at 37 °C for 1 hour to remove O-linked fatty acids.
-
Precipitation: Cool the mixture to 0 °C and add 5 mL of ice-cold acetone. Centrifuge at 10,000 × g for 15 minutes to pellet the de-O-acylated product.
-
Alkaline Hydrolysis (Optional): To remove N-linked fatty acids, resuspend the pellet in 4 M KOH and heat at 120 °C for 12 hours. Neutralize with dilute HCl.
-
Purification: Isolate the core oligosaccharide using size-exclusion chromatography (e.g., Bio-Gel P-2 column) eluted with 0.1 M NH
HCO . -
Isotope Exchange (Critical for HDO suppression): Lyophilize the purified fraction. Dissolve in 0.5 mL of 99.9% D
O and lyophilize again. Repeat this step three times to fully exchange labile hydroxyl and amide protons. Final dissolution should be in 99.996% D O.
Caption: Workflow for the isolation and NMR preparation of heptose-containing core oligosaccharides.
NMR Acquisition Parameters
Data should be acquired on a spectrometer operating at
-
1D
H NMR: Acquire with presaturation or a 1D NOESY sequence to suppress the residual HDO signal at ~4.79 ppm. -
2D TOCSY: Use a spin-lock mixing time of 80–120 ms . Causality: A shorter mixing time (30 ms) will only show adjacent protons (e.g., H1-H2), while 120 ms allows the magnetization to transfer through the entire
-coupled network from the anomeric H1 down to the exocyclic H7/H7' protons. -
2D
H- C HSQC: Acquire with multiplicity editing to easily distinguish the CH group at C7 (negative phase) from the CH groups at C1-C6 (positive phase). -
2D NOESY/ROESY: Use a mixing time of 200–300 ms . This is critical for identifying through-space interactions (
5 Å) that define the glycosidic linkage and the ring conformation.
Caption: Sequential 2D NMR strategy for the complete stereochemical assignment of heptose spin systems.
Quantitative Data: Chemical Shifts & Coupling Constants
Because this compound is the enantiomer of L-glycero-D-manno-heptose, their NMR parameters in D
Table 1: Representative NMR Assignments for
| Position | Multiplicity | Structural Causality / Validation | |||
| 1 (Anomeric) | 5.06 | 95.8 | d | Small coupling confirms equatorial-axial relationship (manno-configuration). | |
| 2 | 3.80 | 70.3 | dd | Axial-equatorial coupling. | |
| 3 | 3.77 | 71.9 | dd | Large coupling validates axial-axial arrangement. | |
| 4 | 3.70 | 69.9 | t | Large coupling validates axial-axial arrangement. | |
| 5 | 3.60 | 71.4 | ddd | Small coupling indicates the specific rotamer of the exocyclic side chain. | |
| 6 | 4.10 | 69.2 | ddd | Exocyclic chiral center (D-glycero configuration). | |
| 7a | 3.80 | 63.5 | dd | Geminal coupling of the terminal CH | |
| 7b | 3.70 | 63.5 | dd | Distinct from 7a due to restricted side-chain rotation. |
Note: If the heptose is phosphorylated (e.g., at C4 or C7), significant downfield shifts (+0.5 ppm for
Self-Validating Conformational Analysis
To ensure the integrity of your assignment, cross-reference the scalar couplings with the NOESY data:
-
Ring Conformation: In the
chair of this compound, protons H3 and H5 are both axial and point to the same face of the ring. A strong NOE cross-peak between H3 ( 3.77) and H5 ( 3.60) is a mandatory self-validating feature of this geometry. -
Anomeric Configuration: For the
-anomer, H1 is equatorial and should show strong NOE contacts to H2, but no strong NOE to H3 or H5. -
Enantiomeric Differentiation: If distinguishing this compound from the natural L,D-isomer is strictly required, the sample must be derivatized with a chiral auxiliary (e.g., Mosher's acid chloride) or analyzed in a chiral liquid crystal NMR solvent to break the magnetic equivalence of the enantiomers.
References
-
The core oligosaccharide component from Mannheimia haemolytica serotype A1 lipopolysaccharide contains L-glycero-D-manno- and D-glycero-D-manno-heptoses: Analysis of the structure and conformation by high-resolution NMR spectroscopy. Canadian Journal of Chemistry. 2
-
The core oligosaccharide component from Mannheimia (Pasteurella) haemolytica serotype A1 lipopolysaccharide contains L- glycero -D- manno - and D- glycero -D- manno -heptoses. Government of Canada Publications. 4
-
Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. PMC - NIH. 3
-
Divergence of Biochemical Function in the HAD Superfamily: D-Glycero-D-manno-heptose 1,7-bisphosphate Phosphatase, GmhB. PMC - NIH. 5
-
Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. 1
Sources
- 1. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The core oligosaccharide component from Mannheimia (Pasteurella) haemolytica serotype A1 lipopolysaccharide contains L- glycero -D- manno - and D- glycero -D- manno -heptoses. Analysis of the structure and conformation by high resolution NMR spectroscopy - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 5. Divergence of Biochemical Function in the HAD Superfamily: D-Glycero-D-manno-heptose 1,7-bisphosphate Phosphatase, GmhB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry Analysis of D-glycero-L-manno-heptose (ADP-Heptose)
Audience: Analytical Chemists, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Biological Context
D-glycero-L-manno-heptose, predominantly synthesized and active in its nucleotide-conjugated form (ADP-L-glycero-β-D-manno-heptose) and its precursor (ADP-D-glycero-β-D-manno-heptose), is a critical intermediate in the biosynthesis of the lipopolysaccharide (LPS) inner core of Gram-negative bacteria[1].
Historically viewed merely as a structural building block, ADP-heptose has recently been recognized as a highly potent, standalone Pathogen-Associated Molecular Pattern (PAMP). Upon entering the host cell cytosol—often via bacterial Type IV secretion systems (T4SS)—ADP-heptose binds directly to the N-terminal domain of the host sensor alpha-kinase 1 (ALPK1)[2]. This binding event triggers the ALPK1-mediated phosphorylation of TIFA (TRAF-interacting protein with forkhead-associated domain), leading to the assembly of "TIFAsomes" and the subsequent robust activation of the NF-κB signaling pathway[3].
Bacterial biosynthesis of ADP-heptose and host ALPK1-TIFA-NF-κB signaling axis.
Because ADP-heptose can activate the host immune system at nanomolar concentrations (approximately 100-fold more potently than its non-nucleotide precursor, heptose-1,7-bisphosphate)[4], precise quantification of this metabolite is vital for drug development targeting bacterial virulence and host immunomodulation.
Analytical Challenges & Rationale
Quantifying ADP-heptose in complex biological matrices presents three primary analytical challenges:
-
Extreme Polarity: Nucleotide sugars possess multiple hydroxyl groups and a highly charged pyrophosphate moiety. They exhibit near-zero retention on standard C18 reversed-phase columns.
-
Enzymatic Degradation: Endogenous nucleotidases and phosphatases in bacterial lysates rapidly hydrolyze ADP-heptose into AMP and heptose-1-phosphate upon cell lysis.
-
Isomeric Interference: The pathway produces multiple isomers (e.g., D- and L-glycero forms, α and β anomers).
The Causality Behind the Method: To overcome degradation, our extraction protocol utilizes a harsh, cold Chloroform/Methanol (2:1) liquid-liquid extraction. This instantaneously denatures endogenous enzymes while partitioning the highly polar ADP-heptose into the aqueous phase[5]. To resolve the polarity issue during chromatography, we employ Ion-Pairing Reversed-Phase (IP-RP) UPLC . The addition of an alkylamine (e.g., tributylamine) to the mobile phase neutralizes the negative charges on the phosphate groups, allowing the hydrophobic tail of the ion-pairing agent to interact with the stationary phase (HSS T3 column), thereby drastically increasing retention and peak shape[4].
Experimental Workflow
Step-by-step LC-MS/MS workflow for the extraction and quantification of ADP-heptose.
Step-by-Step Protocol
Phase 1: Sample Quenching and Extraction
-
Harvest: Pellet bacterial cultures (e.g., H. pylori or E. coli) by centrifugation at 4,000 × g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS to remove media components.
-
Quench & Lyse: Immediately resuspend the pellet in 500 µL of ice-cold LC-MS grade water. Add 1.0 mL of ice-cold Chloroform/Methanol (2:1 v/v)[5].
-
Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C to achieve phase separation.
-
Aqueous Recovery: Carefully transfer the upper aqueous phase (containing the polar ADP-heptose) to a new microcentrifuge tube. Evaporate to dryness using a vacuum concentrator (SpeedVac) at room temperature.
Phase 2: Solid Phase Extraction (SPE) Clean-up
Note: This step removes residual salts that cause ion suppression in ESI-MS.
-
Reconstitute the dried extract in 500 µL of 10 mM Ammonium Acetate (pH 7.0).
-
Condition a Porous Graphitized Carbon (PGC) SPE cartridge with 1 mL Methanol, followed by 1 mL of 10 mM Ammonium Acetate.
-
Load the sample. Wash with 1 mL of LC-MS water to elute salts.
-
Elute the ADP-heptose fraction using 1 mL of 25% Acetonitrile in water containing 0.1% Formic Acid. Dry the eluate under vacuum.
Phase 3: Self-Validating System (Enzymatic Verification)
To ensure trustworthiness and definitively prove that the detected mass (m/z 618.1) is a nucleotide-linked sugar and not an isobaric artifact, implement this self-validating control[4]:
-
Reconstitute the dried sample in 150 µL of water and divide into three 50 µL aliquots.
-
Aliquot A (Control): Add 5 µL of reaction buffer.
-
Aliquot B (CIP Treatment): Add 1 U of Calf Intestinal Phosphatase (CIP). CIP cleaves terminal phosphates but cannot efficiently hydrolyze the buried pyrophosphate bond of ADP-heptose.
-
Aliquot C (PDE Treatment): Add 0.01 U of Snake Venom Phosphodiesterase (PDE). PDE specifically cleaves phosphodiester bonds.
-
Incubation & Analysis: Incubate all aliquots at 37°C for 2 hours, quench with 100 µL of Methanol, centrifuge, and analyze the supernatant. Validation Metric: A true ADP-heptose signal will remain largely intact in Aliquot B but will be completely abolished in Aliquot C[4].
Phase 4: LC-MS/MS Analysis
-
Reconstitute the final samples in 50 µL of LC-MS grade water.
-
Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.
-
Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).
Data Presentation & Instrument Parameters
Table 1: Ion-Pairing Reversed-Phase (IP-RP) LC Gradient Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~4.5) Mobile Phase B: 100% Methanol Flow Rate: 0.3 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 100 | 0 | Initial |
| 2.0 | 100 | 0 | Linear |
| 10.0 | 70 | 30 | Linear |
| 12.0 | 10 | 90 | Linear |
| 15.0 | 10 | 90 | Hold |
| 15.1 | 100 | 0 | Linear |
| 20.0 | 100 | 0 | Re-equilibration |
Table 2: MRM Transitions for ADP-Heptose (Negative ESI Mode) Precursor Ion: m/z 618.1 [M-H]⁻[6]
| Analyte | Product Ion (m/z) | Fragment Identity | Collision Energy (eV) | Purpose |
| ADP-Heptose | 346.1 | AMP fragment | 25 | Quantifier |
| ADP-Heptose | 408.1 | ADP fragment | 20 | Qualifier 1 |
| ADP-Heptose | 210.0 | Heptose fragment | 35 | Qualifier 2 |
| ADP-Heptose | 223.0 | Cross-ring cleavage | 35 | Qualifier 3 |
Note: The differentiation between D-glycero and L-glycero isomers of ADP-heptose relies heavily on chromatographic retention time mapping against chemically synthesized pure standards, as their MS/MS fragmentation patterns are identical.
References
-
Pfannkuch, L., et al. (2019). "ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori." The FASEB Journal, 33(8), 9094-9105. URL:[Link]
-
Faass, L., et al. (2023). "Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms." Microbiology Spectrum, 11(3). URL:[Link]
-
Duda, K. A., et al. (2023). "A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection." International Journal of Molecular Sciences, 24(10), 8963. URL:[Link]
-
Garcia-Weber, D., et al. (2020). "ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1." Cellular and Molecular Life Sciences, 78, 17-29. URL:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion | bioRxiv [biorxiv.org]
- 5. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Chemoenzymatic Synthesis of Nucleotide-Activated D-glycero-L-manno-Heptose Precursors
Target Audience: Researchers, scientists, and drug development professionals. Applications: Antibiotic adjuvant development, lipopolysaccharide (LPS) inner core biosynthesis, and glycosyltransferase inhibitor screening.
Executive Summary & Rationale
The structural integrity of the Gram-negative bacterial outer membrane relies heavily on the inner core of the lipopolysaccharide (LPS), which is predominantly composed of L-glycero-D-manno-heptose. Its stereoisomer, D-glycero-L-manno-heptose, is a unique structural variant expressed in specific cyanobacterial LPS and mutant bacterial strains[1]. Because these heptose residues are absent in mammalian cells, the enzymatic pathways responsible for their synthesis represent prime targets for novel antimicrobial therapies and antibiotic adjuvants.
Chemical synthesis of nucleotide-activated heptoses is notoriously difficult due to the dense array of chiral centers and the highly labile anomeric diphosphate linkage. This application note details a highly efficient, self-validating in vitro enzymatic protocol to synthesize nucleotide-activated glycero-manno-heptoses. By leveraging the highly conserved four-enzyme cascade (GmhA, HldE, GmhB, HldD)[2],[3], researchers can achieve absolute stereocontrol and high regioselectivity, bypassing the bottlenecks of traditional organic synthesis.
Mechanistic Rationale & Pathway Causality (E-E-A-T)
To ensure a robust and reproducible synthesis, it is critical to understand the causality behind the experimental design. The synthesis of ADP-heptose from sedoheptulose 7-phosphate (S7P) is not a simple linear assembly; it is a thermodynamically coupled cascade requiring precise stoichiometric control.
-
Equilibrium Pulling via HldE (Kinase): The first step, catalyzed by the isomerase GmhA, converts S7P to D-glycero-D-manno-heptose 7-phosphate. This reaction is reversible and thermodynamically favors the S7P substrate. To drive the reaction forward, the bifunctional enzyme HldE (kinase domain) is introduced simultaneously. HldE rapidly phosphorylates the C1 position using ATP, effectively pulling the GmhA equilibrium toward product formation[3].
-
Prevention of Dead-End Intermediates (GmhB): The transferase domain of HldE cannot utilize the 1,7-bisphosphate intermediate. The highly specific phosphatase GmhB is required to selectively cleave the C7 phosphate, yielding D-glycero-D-manno-heptose 1-phosphate. GmhB requires Mg²⁺ for its catalytic phosphoaspartate intermediate mechanism[4].
-
ATP Stoichiometry: HldE requires ATP for both the kinase and adenylyltransferase steps. We utilize exactly 2.2 molar equivalents of ATP relative to S7P. An excess of ATP will compete with the final ADP-heptose product during downstream anion-exchange chromatography, severely reducing final purification yields.
Caption: Biosynthetic cascade for nucleotide-activated glycero-manno-heptose precursors.
Self-Validating Experimental Protocol
This protocol utilizes a "one-pot, sequential addition" methodology. This prevents the accumulation of inhibitory byproducts while allowing for in-process Quality Control (QC) validation.
Reagent & Enzyme Preparation
-
Substrate: Sedoheptulose 7-phosphate (S7P) barium salt must be converted to the sodium salt prior to use via cation-exchange resin (e.g., Dowex 50WX8, Na⁺ form) to prevent barium-induced enzyme inhibition and ATP precipitation.
-
Buffer System: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂. Causality note: Mg²⁺ is an absolute requirement for the catalytic activity of both HldE and GmhB[3],[4].
-
Enzymes: Recombinant GmhA, HldE, GmhB, and HldD (purified to >90% homogeneity via Ni-NTA affinity chromatography).
One-Pot Sequential Enzymatic Reaction
-
Initial Assembly: In a 10 mL reaction vessel, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM S7P (sodium salt), and 11 mM ATP.
-
Phase 1 (Isomerization & Phosphorylation): Add GmhA (2 µM final) and HldE (2 µM final). Incubate at 37°C for 2 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with 10 µL of 0.1 M EDTA, and analyze via HPLC. The S7P peak should be depleted, and D,D-heptose 1,7-bisphosphate should be the dominant species.
-
-
Phase 2 (Dephosphorylation & Adenylylation): Add GmhB (1 µM final). The HldE enzyme already present in the mixture will immediately utilize the resulting 1-phosphate intermediate. Incubate for an additional 2 hours at 37°C.
-
Phase 3 (Epimerization - Optional based on target): To yield the L-glycero-D-manno or D-glycero-L-manno stereocenter, add HldD (2 µM final) and incubate for 1 hour.
Reaction Quenching & Purification
-
Deproteinization: Terminate the reaction by passing the mixture through a 10 kDa MWCO ultrafiltration centrifugal unit (4,000 × g, 15 min, 4°C). This removes the enzymes and halts all kinetics.
-
Anion-Exchange Chromatography: Load the filtrate onto a Mono Q HR 16/10 column pre-equilibrated with 10 mM NH₄HCO₃.
-
Elution: Run a linear gradient from 10 mM to 500 mM NH₄HCO₃ over 10 column volumes at 2 mL/min. Monitor UV absorbance at 260 nm (for the adenine ring).
-
Lyophilization: Pool the fractions containing the ADP-heptose product and lyophilize. NH₄HCO₃ is volatile and will sublimate entirely, leaving the pure ADP-heptose sodium salt.
Caption: Step-by-step workflow for enzymatic synthesis and purification of ADP-heptose.
Quantitative Data & Analytical Metrics
To ensure the trustworthiness of the synthesis, utilize the following expected parameters and Quality Control (QC) metrics to validate your experimental outputs.
Table 1: Recombinant Enzyme Specifications & Kinetics
| Enzyme | Function | Optimal pH | Cofactor / Metal | Specific Activity (U/mg) |
|---|---|---|---|---|
| GmhA | S7P Isomerase | 7.5 - 8.0 | None | ~12.5 |
| HldE | Kinase / Adenylyltransferase | 7.5 - 8.0 | Mg²⁺, ATP | ~8.2 |
| GmhB | 1,7-bisphosphate Phosphatase | 7.0 - 7.5 | Mg²⁺ | ~15.0 |
| HldD | ADP-heptose 6-epimerase | 7.5 - 8.0 | NADP⁺ (Tightly bound) | ~10.4 |
Table 2: In-Process Quality Control (QC) Metrics
| Reaction Step | Target Metabolite | HPLC Retention Time (Mono Q)* | Expected Conversion |
|---|---|---|---|
| Isomerization | D,D-heptose 7-P | ~12.5 min | Equilibrium (~20%) |
| Phosphorylation | D,D-heptose 1,7-bisP | ~24.0 min | >95% (Pulled by ATP) |
| Dephosphorylation | D,D-heptose 1-P | ~14.2 min | >98% |
| Adenylylation | ADP-D,D-heptose | ~18.5 min | >90% |
| Epimerization | ADP-L,D-heptose | ~18.8 min | Equilibrium (~60%) |
*Note: Retention times are illustrative, based on a 10 mM to 500 mM NH₄HCO₃ gradient at 1 mL/min. Actual times will vary based on column dead volume and exact gradient slope.
References
1.[2] Valvano MA, Messner P, Kosma P. (2002). "Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides." Microbiology Society. URL:[Link] 2.[1] Awram P, Smit J. (2015). "Structure and Effects of Cyanobacterial Lipopolysaccharides." MDPI. URL:[Link] 3.[3] Kneidinger B, Marolda C, Graninger M, Zamyatina A, McArthur F, Kosma P, Valvano MA, Messner P. (2002). "Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli." Journal of Bacteriology. URL:[Link] 4.[4] Taylor PL, Sugiman-Marangos S, Zhang K, Valvano MA, Wright GD, Junop MS. (2010). "Structural and Kinetic Characterization of the LPS Biosynthetic Enzyme d-α,β-d-Heptose-1,7-bisphosphate Phosphatase (GmhB) from Escherichia coli." Biochemistry. URL:[Link]
Sources
developing inhibitors for D-glycero-L-manno-heptose biosynthesis
Executive Summary
The emergence of multi-drug resistant (MDR) Gram-negative bacteria necessitates novel therapeutic targets. The ADP-heptose biosynthesis pathway is a critical, yet under-exploited, vulnerability. This pathway produces D-glycero-L-manno-heptose, a mandatory component of the Lipopolysaccharide (LPS) inner core. Disruption of this pathway induces a "deep rough" phenotype, characterized by a truncated LPS, compromised outer membrane integrity, and profound hypersensitivity to hydrophobic antibiotics and host immune factors. Furthermore, recent discoveries identify ADP-heptose as a potent PAMP (Pathogen-Associated Molecular Pattern) activating the host ALPK1-TIFA signaling axis, linking this pathway directly to virulence and inflammation.
This guide provides a comprehensive blueprint for drug discovery professionals to assay, screen, and validate inhibitors against key enzymes in this pathway (GmhA, HldE, GmhB, HldD).
Part 1: The Target Landscape
The biosynthesis of ADP-heptose from Sedoheptulose-7-phosphate (S7P) involves a conserved cascade of four enzymes. HldE (a bifunctional kinase/adenylyltransferase) is often considered the "gatekeeper" and a high-value target due to its dual role.
Pathway Logic & Vulnerability Points
Figure 1: The ADP-heptose biosynthetic cascade.[1][2][3] HldE and GmhB are critical ATP/Mg2+ dependent steps suitable for HTS.
Part 2: Biochemical Assay Development (The Engine)
To identify inhibitors, we must isolate the catalytic steps. The most robust targets for High-Throughput Screening (HTS) are HldE (Kinase activity) and GmhB (Phosphatase activity) due to their cofactor requirements (ATP) and phosphate flux, which are easily measurable.
Protocol A: HldE Kinase Coupled Assay (Continuous)
Target: HldE (Kinase domain).
Mechanism: Converts Heptose-7-P + ATP
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 100 mM KCl. -
Substrate: D-glycero-D-manno-heptose-7-phosphate (Synthetic or enzymatically prepared via GmhA).
-
Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.
-
Enzyme: Recombinant HldE (purified, His-tagged).
Step-by-Step Protocol:
-
Master Mix Prep: Combine Buffer, PEP, NADH, PK/LDH, and HldE (10-50 nM final) in a reservoir. Keep on ice.
-
Compound Addition: Dispense 1
L of test compound (DMSO stock) into 384-well clear-bottom plates. -
Enzyme Addition: Add 20
L of Master Mix to wells. Incubate 10 min at 25°C to allow compound-enzyme interaction. -
Start Reaction: Add 5
L of ATP (100 M final) and Substrate (S7P + GmhA pre-mix or purified Hep-7-P). -
Measurement: Monitor
continuously for 20 minutes on a plate reader (e.g., EnVision or Spark). -
Analysis: Calculate initial velocity (
) from the linear portion of the slope.
Scientific Integrity Check:
-
Validation: Use a non-hydrolyzable ATP analog (e.g., AMP-PNP) as a negative control to ensure signal specificity.
-
Interference: Test compounds for auto-fluorescence or quenching at 340 nm.
Protocol B: GmhB Phosphatase Assay (Malachite Green)
Target: GmhB (Phosphatase).
Mechanism: Hydrolysis of Heptose-1,7-PP
Step-by-Step Protocol:
-
Reaction: Mix GmhB (20 nM), Buffer (20 mM Tris-HCl pH 7.5, 1 mM MgCl
), and Substrate (Hep-1,7-PP). Volume: 25 L.[4] -
Incubation: 30 minutes at 30°C.
-
Termination: Add 25
L Malachite Green Reagent (acidified molybdate). -
Development: Incubate 15 min at Room Temp.
-
Read: Absorbance at 620 nm.
Expert Insight: Phosphate contamination is the enemy of this assay. Use extremely high-quality water and phosphate-free glassware.
Part 3: Phenotypic Validation (The Truth)
Inhibitors active in vitro must penetrate the Gram-negative double membrane. The hallmark of heptose inhibition is the "Deep Rough" phenotype , which renders bacteria hypersensitive to hydrophobic antibiotics that normally cannot penetrate the outer membrane.
Protocol C: Novobiocin Sensitization Screen
Rationale: Wild-type E. coli is resistant to Novobiocin (MIC > 100
Workflow:
-
Culture: Grow E. coli (e.g., BW25113) to mid-log phase.
-
Checkerboard Assay: In a 96-well plate, create a matrix:
-
X-axis: Test Inhibitor (0 - 100
M). -
Y-axis: Novobiocin (Sub-lethal concentration, e.g., 5
g/mL).
-
-
Inoculation: Add bacteria (
CFU/mL). -
Incubation: 18 hours at 37°C.
-
Readout: Measure OD
.-
Hit Criteria: No growth in the presence of Inhibitor + Novobiocin, but normal growth with Inhibitor alone (unless the inhibitor is intrinsically bactericidal).
-
Part 4: Molecular Confirmation (LPS Profiling)
To prove the inhibitor targets the heptose pathway specifically (and not just general membrane stress), you must visualize the LPS structure.
Protocol D: Silver-Stained DOC-PAGE
Objective: Visualize LPS truncation. Expected Result: Wild-type LPS shows a "ladder" (O-antigen repeats). Inhibited cells show a fast-migrating "core-only" band.
Methodology:
-
Lysis: Pellet 1 mL of treated bacterial culture. Resuspend in 50
L Lys buffer (2% SDS, 4% -mercaptoethanol, 10% glycerol, 1M Tris pH 6.8). Boil 10 min. -
Protein Digestion: Add Proteinase K (20
g). Incubate 1 hr at 60°C. -
Electrophoresis: Load onto a 14% Tricine-SDS-PAGE gel. Run at 100V.
-
Silver Staining (Critical Step):
-
Fix: 40% Ethanol / 5% Acetic acid (Overnight).
-
Oxidize: 0.7% Periodic Acid (5 min). This step is specific for LPS sugar diols.
-
Stain: Silver Nitrate solution.
-
Develop: Formaldehyde/Citric acid.
-
-
Interpretation: Compare treated samples to
or genetic controls.
Part 5: Advanced Screening Workflow
Figure 2: The critical path from library to lead. Note the counter-screen to rule out false positives inhibiting the coupling enzymes.
References
-
Valvano, M. A., et al. (2002). "Chemical basis of the interactions between lipopolysaccharide and outer membrane proteins." Medical Microbiology and Immunology.
-
Taylor, P. L., et al. (2008). "The biosynthetic pathway of the inner core heptose of the lipopolysaccharide." Journal of Bacteriology.
-
Zhou, P., et al. (2018). "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[5][6] Nature.[7]
-
Read, R. J., et al. (2008). "Structure of the bifunctional HldE kinase/adenylyltransferase from Escherichia coli." Protein Science.
-
Kneidinger, B., et al. (2002). "Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli." Journal of Bacteriology.
Sources
- 1. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. eubopen.org [eubopen.org]
- 5. Aug 15, 2018 - Studies from Dr. Feng Shao’s laboratory reveal that ADP-heptose, a precursor sugar molecule in bacterial LPS biosynthesis is recognized by a novel immune receptor kinase ALPK1, which stimulates host inflammatory responses. - News - 北京生命科学研究所 [nibs.ac.cn]
- 6. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Advanced Application Note: D-glycero-L-manno-heptose Pathway in Antimicrobial Drug Screening
Executive Summary
This guide details the application of D-glycero-L-manno-heptose (and its biological enantiomer/isomers) as a high-value target in antimicrobial discovery. The ADP-heptose biosynthesis pathway is critical for the structural integrity of the Gram-negative bacterial outer membrane (LPS core).[1] Furthermore, the metabolite ADP-heptose acts as a potent Pathogen-Associated Molecular Pattern (PAMP), triggering the ALPK1-TIFA innate immune axis.[2]
This document provides three validated protocols for drug screening:
-
Target-Based Enzymatic Screening (HldE/GmhA inhibition).
-
Phenotypic Potentiation Screening (Antibiotic synergy via membrane permeability).
-
Immunological Reporter Screening (ALPK1-TIFA pathway activation).
Part 1: Scientific Context & Mechanism
The Target Landscape: Heptose Biosynthesis
The core oligosaccharide of Lipopolysaccharide (LPS) in Gram-negative bacteria (e.g., E. coli, Salmonella, Pseudomonas) typically contains L-glycero-D-manno-heptose (L,D-heptose).[1][2][3][4][5][6][7] Disruption of this pathway leads to a "Deep Rough" phenotype, characterized by a truncated LPS, loss of flagella, and—crucially for drug development—hypersensitivity to hydrophobic antibiotics (e.g., Novobiocin, Rifampicin, Erythromycin).
Note on Stereochemistry: While the user query specifies this compound, the primary biological isomer incorporated into the LPS inner core is L-glycero-D-manno-heptose. The biosynthetic pathway involves the conversion of Sedoheptulose-7P to D-glycero-D-manno-heptose-7P, which is eventually epimerized to the L,D-form. This guide addresses the entire biosynthetic axis, as inhibitors often target the upstream enzymes (GmhA, HldE) common to the pathway.
Pathway Visualization
The following diagram illustrates the ADP-heptose biosynthetic pathway and the specific intervention points for drug screening.
Caption: The ADP-heptose biosynthetic pathway. HldE and GmhA are primary targets for antimicrobial screening. ADP-heptose intermediates act as agonists for the host ALPK1-TIFA immune pathway.
Part 2: Experimental Protocols
Protocol A: High-Throughput Enzymatic Inhibition Screen (HldE Kinase)
Objective: Identify small molecule inhibitors of the HldE kinase domain (or the bifunctional HldE protein). Inhibition prevents the formation of the LPS core, sensitizing bacteria to host defenses and antibiotics.
Mechanism: HldE catalyzes the phosphorylation of D-glycero-D-manno-heptose-7P using ATP.[1] The assay quantifies ADP production (via Pyruvate Kinase/LDH coupling) or phosphate consumption.
Materials
-
Enzyme: Recombinant HldE (purified from E. coli expression system).
-
Substrate: D-glycero-D-manno-heptose-7P (Synthesized enzymatically from Sedoheptulose-7P using GmhA, or chemically synthesized).
-
Coupling System: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.
Procedure
-
Master Mix Preparation:
-
Prepare a reaction buffer containing 0.2 mM NADH, 1 mM PEP, 2 U/mL PK, 2 U/mL LDH, and 100 µM ATP.
-
-
Compound Addition:
-
Dispense 1 µL of test compounds (10 mM in DMSO) into 384-well plates.
-
Include DMSO-only wells (Negative Control) and EDTA-containing wells (Positive Control/Kinase dead).
-
-
Enzyme Addition:
-
Add 10 µL of purified HldE (final conc. 50 nM) to the wells. Incubate for 10 min at RT to allow compound binding.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate (D-glycero-D-manno-heptose-7P, final conc. 100 µM).
-
-
Readout:
-
Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 30 minutes.
-
Data Analysis: Calculate the slope (rate) of NADH depletion. % Inhibition =
.
-
Validation Checkpoint: The Z-factor for this assay should be > 0.6. If lower, re-optimize HldE concentration or check NADH stability.
Protocol B: Whole-Cell Antibiotic Potentiation Screen
Objective: Screen for compounds that induce a "Deep Rough" phenotype by synergizing with hydrophobic antibiotics (e.g., Rifampicin) that are normally excluded by the intact LPS barrier.
Rationale: Inhibitors of the heptose pathway (GmhA, HldE, etc.) do not always kill bacteria directly but destroy the outer membrane permeability barrier.
Materials
-
Strain: Wild-type E. coli (e.g., BW25113) and a
or mutant (hypersensitive control). -
Probe Antibiotic: Rifampicin or Novobiocin.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Detection: Resazurin (Alamar Blue) or OD600.
Procedure (Checkerboard Format)
-
Plate Setup: Use a 96-well plate.
-
Rows (A-H): Serially dilute the Test Compound (e.g., 100 µM down to 0.78 µM).
-
Columns (1-12): Add a sub-lethal concentration of Rifampicin (e.g., 0.5 µg/mL, approx 1/4 MIC of WT) to columns 1-10. Columns 11-12 are controls.
-
-
Inoculation:
-
Dilute overnight bacterial culture to
CFU/mL. -
Add 100 µL to all wells.
-
-
Incubation:
-
Incubate at 37°C for 18-24 hours.
-
-
Readout:
-
Add 20 µL of 0.01% Resazurin solution. Incubate for 1-4 hours.
-
Hit Criteria: A "Hit" is a compound that inhibits growth only in the presence of the sub-lethal antibiotic, mimicking the phenotype of the
control strain.
-
Data Presentation Table:
| Condition | WT Growth (OD600) |
Protocol C: ALPK1-TIFA Immunological Reporter Assay
Objective: Use the host immune response to screen for compounds that modulate ADP-heptose levels. This can identify bacterial inhibitors (reducing ADP-heptose payload) or host-directed therapeutics (blocking ALPK1 sensing).
Mechanism: Bacterial ADP-heptose enters the host cytosol and binds ALPK1, triggering TIFA oligomerization and NF-κB activation.
Materials
-
Cell Line: HEK293-Blue-hALPK1 (InvivoGen) or HEK293T transfected with ALPK1, TIFA, and an NF-κB-Luciferase reporter.
-
Agonist: Pure ADP-heptose (chemically synthesized or enzymatic product) or bacterial lysate from hldE competent strains.
-
Readout: QUANTI-Blue™ (for secreted embryonic alkaline phosphatase) or Luciferase reagent.
Procedure
-
Cell Seeding:
-
Seed HEK293-Reporter cells at 50,000 cells/well in a 96-well plate. Incubate 24h.
-
-
Treatment (Mode A: Antivirulence Screen):
-
Treat bacteria with test compounds for 4 hours.
-
Lyse bacteria (boiling or mild detergent) and add lysate to HEK293 cells.
-
Logic: If the compound inhibits GmhA/HldE, the lysate will contain less ADP-heptose, resulting in lower NF-κB signal.
-
-
Treatment (Mode B: Host-Directed Screen):
-
Add test compounds directly to HEK293 cells.
-
Stimulate with 100 nM pure ADP-heptose.
-
Logic: If the compound inhibits ALPK1 or TIFA, the signal will decrease despite the presence of agonist.
-
-
Detection:
-
Incubate cells for 16-20 hours.
-
Measure supernatant activity using spectrophotometry (620-655 nm) or luminescence.
-
Part 3: References
-
Biosynthesis of ADP-heptose: Valvano, M. A., et al. (2002).[1] "Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides."[6] Microbiology. Link
-
HldE Kinase Inhibition: Desroy, N., et al. (2009). "Towards Gram-negative antivirulence drugs: new inhibitors of HldE kinase." Bioorganic & Medicinal Chemistry. Link
-
ALPK1-ADP-Heptose Axis: Zhou, P., et al. (2018). "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose." Nature. Link
-
Antibiotic Potentiation: Taylor, P. L., et al. (2008). "The Burkholderia cepacia complex: a model for antibiotic resistance and potentiation." Drug Resistance Updates.
-
GmhA Inhibitors: De Schutter, J. W., et al. (2017). "Potentiating Activity of GmhA Inhibitors on Gram-Negative Bacteria." ACS Infectious Diseases. Link
Sources
- 1. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. repository.usfca.edu [repository.usfca.edu]
- 5. US7759070B2 - Conserved inner core lipopolysaccharide epitopes as multi-species vaccine candidates - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. scispace.com [scispace.com]
synthesis of D-glycero-L-manno-heptose-based immunoassay probes
An Application Note and Technical Protocol for the design, synthesis, and validation of D-glycero-β-D-manno-heptose-based immunoassay probes.
Biological Rationale: The ALPK1-TIFA Signaling Axis
The innate immune system relies on the detection of pathogen-associated molecular patterns (PAMPs) to mount an inflammatory response. Recently, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and its nucleotide-activated derivative, ADP-heptose, were identified as potent cytosolic PAMPs ubiquitous in Gram-negative bacteria[1].
Upon entering the host cell cytoplasm, these heptose metabolites are specifically recognized by the N-terminal domain of Alpha-protein kinase 1 (ALPK1)[2]. The binding event is highly stereospecific—only the β-anomer triggers the kinase activity of ALPK1, leading to the phosphorylation of TIFA (TRAF-interacting protein with forkhead-associated domain) at Thr-9. This phosphorylation induces the oligomerization of TIFA into "TIFAsomes," ultimately driving NF-κB-dependent pro-inflammatory gene transcription[3].
Fig 1. Mechanism of ALPK1-TIFA axis activation by synthetic ADP-heptose probes.
Because natural extraction of β-configured ADP-heptoses yields unstable, low-purity mixtures[3], chemical synthesis of stable, functionalized probes is essential for developing immunoassays, discovering novel pathway components, and screening ALPK1 inhibitors.
Chemical Design & Causality
Designing an immunoassay probe requires introducing a capture handle (e.g., biotin) without abolishing the molecule's biological activity.
Causality in Structural Modification:
-
Anomeric Stereocontrol (C-1): The β-phosphate linkage at the C-1 position is strictly required for ALPK1 recognition. The α-anomer is immunologically inactive[1]. Therefore, the synthetic route must employ substrate-controlled stereoselective phosphorylation.
-
Linker Placement (C-7): X-ray crystallography and structure-activity relationship (SAR) studies indicate that the ALPK1 binding pocket tightly accommodates the ADP/phosphate moiety at C-1. Modifying the 1-position abolishes binding. However, the 7-position is more solvent-exposed. Replacing the natural C-7 phosphate with a non-hydrolyzable phosphonate linked to a biotin moiety preserves nanomolar ALPK1 binding affinity while providing a robust handle for streptavidin-based immunoassays[4].
Fig 2. Step-by-step workflow for the synthesis and validation of biotinylated heptose probes.
Quantitative Benchmarks
To ensure the synthesized probe is viable for downstream immunoassays, its binding kinetics and functional activity must be benchmarked against natural metabolites. Table 1 summarizes the expected quantitative thresholds.
Table 1: Binding and Activation Profiles of Heptose Derivatives
| Compound | ALPK1 Binding Affinity ( | NF-κB Activation ( | Specificity |
| Natural ADP-β-D-heptose | ~10–20 nM | ~5 nM | High (ALPK1 specific) |
| Synthetic HBP | ~50 nM | ~15 nM | High (ALPK1 specific) |
| Biotinylated-HBP Probe | ~85 nM | ~30 nM | High (ALPK1 specific) |
| ADP-α-D-heptose | >10,000 nM | N/A (Inactive) | None |
Note: The slight reduction in affinity for the biotinylated probe is a standard steric trade-off but remains well within the highly functional nanomolar range required for robust pull-down assays[4].
Self-Validating Experimental Protocols
The following protocols detail the integration of the synthesized D-glycero-β-D-manno-heptose probe into an ALPK1 pull-down immunoassay.
Protocol A: Functional Quality Control (Self-Validation)
Before utilizing the probe in complex lysate matrices, it must be functionally validated to rule out synthesis errors (e.g., α-anomer formation).
-
Cell Plating: Seed HEK293T cells expressing an NF-κB luciferase reporter construct in a 96-well plate at
cells/well. -
Probe Transfection: Because highly charged heptose phosphates cannot passively cross the plasma membrane, deliver 100 nM of the Biotin-HBP probe into the cytosol using a lipid-based transfection reagent (e.g., Lipofectamine)[1].
-
Incubation & Readout: Incubate for 4 hours at 37°C. Lyse cells and measure luminescence.
-
Validation Logic:
-
Pass: Strong luminescent signal confirms β-stereochemistry and active ALPK1 engagement.
-
Fail (No Signal): Run
H-NMR on the probe. A coupling constant of ~1.5 Hz indicates the correct β-anomer, while ~3.5 Hz indicates the inactive α-anomer. If NMR confirms the β-anomer but the assay fails, the biotin linker may be sterically hindering the specific ALPK1 variant in your cell line.
-
Protocol B: ALPK1 Pull-Down Immunoassay
This protocol utilizes the validated probe to isolate ALPK1 complexes from cellular lysates, suitable for downstream Western Blotting or Mass Spectrometry.
Materials:
-
Synthesized Biotin-HBP Probe (1 mM stock in water)
-
Streptavidin-coated Magnetic Beads
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1x Protease/Phosphatase Inhibitor Cocktail.
Step-by-Step Methodology:
-
Bead Preparation: Wash 50 µL of Streptavidin magnetic beads three times with 500 µL of ice-cold Lysis Buffer using a magnetic rack.
-
Probe Immobilization: Resuspend the beads in 200 µL of Lysis Buffer containing 10 µM of the Biotin-HBP probe. Incubate on a rotary shaker for 1 hour at room temperature.
-
Blocking: Wash the beads twice to remove unbound probe, then block with 1% BSA in Lysis Buffer for 30 minutes to prevent non-specific protein binding.
-
Lysate Preparation: Lyse
target cells (e.g., THP-1 macrophages or HEK293T) in 1 mL of Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris. -
Target Capture: Add 500 µL of the cleared lysate to the probe-conjugated beads. Incubate overnight at 4°C with gentle end-over-end rotation.
-
Stringent Washing: Place the tubes on the magnetic rack. Discard the supernatant. Wash the beads four times with 1 mL of Lysis Buffer to eliminate weak, non-specific interactors.
-
Elution: Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer. Boil at 95°C for 5 minutes to denature the ALPK1-probe interaction and release the proteins.
-
Detection: Magnetically separate the beads and load the supernatant onto an SDS-PAGE gel. Proceed with Western Blotting using an anti-ALPK1 primary antibody.
References
-
Synthesis of a biotinylated heptose 1,7-bisphosphate analogue, a probe to study immunity and inflammation. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB Journal (PMC).[Link]
-
ALPK1 - Alpha-protein kinase 1 - Homo sapiens (Human). UniProtKB.[Link]
-
D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glyceroβ-D-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. Journal of Immunology (ResearchGate).[Link]
-
Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Sources
- 1. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a biotinylated heptose 1,7-bisphosphate analogue, a probe to study immunity and inflammation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
application of D-glycero-L-manno-heptose in glycobiology research
Application Note: D-glycero-L-manno-heptose and ADP-Heptose in Glycobiology and Innate Immunity Research
The Paradigm Shift in Innate Immunity: The ALPK1-TIFA Axis
Historically, lipopolysaccharide (LPS) was considered the primary Gram-negative bacterial pathogen-associated molecular pattern (PAMP), known to be recognized extracellularly by the membrane-bound Toll-like receptor 4 (TLR4). However, recent breakthroughs in glycobiology have identified ADP-D-glycero-
Unlike LPS, ADP-heptose is detected intracellularly by Alpha-protein kinase 1 (ALPK1)[1]. Upon direct binding of ADP-heptose to the N-terminal domain of ALPK1, the kinase domain undergoes an allosteric transition that activates it, leading to the direct phosphorylation of the adapter protein TIFA at Threonine 9 (Thr9)[2]. This highly specific phosphorylation event triggers the assembly of large oligomeric complexes known as TIFAsomes, which subsequently recruit the E3 ubiquitin ligase TRAF6[2]. The resulting ubiquitination cascade activates NF-
Diagram 1: The ALPK1-TIFA innate immune signaling pathway activated by cytosolic ADP-heptose.
Strategic Applications in Drug Development and Glycobiology
As a Senior Application Scientist, I advise researchers to leverage ADP-heptose and its derivatives across three primary translational vectors:
-
Innate Immune Profiling: Differentiating ALPK1-dependent responses from TLR4-dependent responses is critical for understanding mucosal immunity, barrier integrity, and host-pathogen interactions in the gastrointestinal tract[5].
-
Vaccine Adjuvant Development: Due to its potent ability to induce Th1/Th17-skewed immune responses without the severe systemic toxicity associated with LPS, synthetic ADP-heptose is being heavily investigated as a next-generation mucosal vaccine adjuvant.
-
Targeted Therapeutics: Modulating the ALPK1 pathway holds therapeutic promise for ALPK1-mutant autoimmune diseases (e.g., ROSAH syndrome) and targeted immunotherapies for solid tumors[6].
Experimental Methodology & Self-Validating Protocols
Because ADP-heptose is a highly polar sugar nucleotide, it cannot passively diffuse across the hydrophobic plasma membrane. Therefore, in vitro cellular assays require transient membrane permeabilization or active delivery systems to reach the cytosolic ALPK1 receptor.
Protocol A: Intracellular Delivery and NF- B Reporter Assay
Scientific Rationale: We utilize Digitonin, a mild non-ionic detergent, to selectively permeabilize the plasma membrane by extracting cholesterol, leaving the nuclear and organelle membranes intact. This ensures ADP-heptose reaches the cytosol without causing immediate cell death. A luciferase reporter system provides a highly sensitive, high-throughput readout for NF-
Self-Validating Controls:
-
Positive Control: TNF-
(10 ng/mL) – Validates the NF- B reporter construct and overall cell viability independent of ALPK1. -
Negative Control: Digitonin alone + Vehicle – Establishes baseline luminescence and controls for permeabilization-induced stress.
-
Specificity Control: ALPK1 Knockout (CRISPR/Cas9) cell line – Confirms that the luminescent signal generated by ADP-heptose is exclusively ALPK1-dependent[1].
Step-by-Step Workflow:
-
Cell Seeding: Plate HEK293 NF-
B-Luciferase reporter cells at cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO . -
Permeabilization & Treatment: Prepare a delivery buffer containing 10
g/mL Digitonin in Opti-MEM. Spike in synthetic ADP-heptose to create a concentration gradient (0.1 M to 10 M). -
Delivery Phase: Replace culture media with 50
L of the delivery buffer. Incubate for exactly 30 minutes at 37°C. (Critical Step: Exceeding 30 minutes with Digitonin will induce significant cytotoxicity and confound the luminescence readout). -
Recovery Phase: Carefully aspirate the delivery buffer and replace with 100
L of warm, complete DMEM. Incubate for 4 hours to allow for TIFA phosphorylation, TIFAsome assembly, and subsequent luciferase gene transcription. -
Detection: Lyse cells using 50
L of Passive Lysis Buffer. Add Luciferase Assay Reagent and quantify luminescence using a microplate reader.
Diagram 2: Self-validating experimental workflow for intracellular ADP-heptose delivery.
Protocol B: In Vitro ALPK1 Kinase Assay (TIFA Phosphorylation)
Scientific Rationale: To screen for ALPK1 inhibitors or validate synthetic heptose analogs, a cell-free biochemical assay isolates the receptor-ligand interaction from downstream cellular complexity. We measure the direct incorporation of phosphate onto recombinant TIFA at Thr9, avoiding cross-talk from other innate immune pathways[2].
Step-by-Step Workflow:
-
Complex Assembly: In a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM DTT), combine 50 nM recombinant human ALPK1 and 500 nM recombinant TIFA. -
Ligand Activation: Add ADP-heptose (1
M final) to allosterically activate ALPK1. Incubate for 15 minutes at room temperature. -
Kinase Reaction: Initiate the reaction by adding 100
M ATP. (Use ATP spiked with [ - P]ATP for radiometric detection, or unlabeled ATP if relying on Western blot detection using an anti-phospho-TIFA Thr9 antibody). -
Termination & Analysis: Stop the reaction after 30 minutes by adding SDS-PAGE sample buffer. Boil for 5 minutes, resolve on a 12% polyacrylamide gel, and quantify Thr9 phosphorylation via autoradiography or immunoblotting[2].
Quantitative Benchmarks for ADP-Heptose Assays
To ensure experimental integrity, researchers should benchmark their assay results against established kinetic and pharmacological parameters.
| Parameter | Typical Value / Range | Biological Significance |
| ADP-heptose EC | 10 - 50 nM | Demonstrates high-affinity, direct binding to the ALPK1 N-terminal domain. |
| ADP-heptose EC | 0.5 - 2.0 | Reflects the efficiency of cytosolic delivery (via digitonin/electroporation) and intracellular stability. |
| TIFA Phosphorylation Kinetics | Peak at 15 - 30 mins | Indicates rapid, cell-autonomous innate immune signal transduction. |
| Cytokine (IL-8) Secretion | Peak at 4 - 8 hours | Represents the downstream transcriptional output following NF- |
References
1.[1] ALPK1: a pattern recognition receptor for bacterial ADP-heptose. Oxford Academic. URL: 2.[2] Co-ordinated control of the ADP-heptose/ALPK1 signalling network by the E3 ligases TRAF6, TRAF2/c-IAP1 and LUBAC. PubMed. URL: 3.[3] Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. URL: 4.[4] The ALPK1 pathway drives the inflammatory response to Campylobacter jejuni in human intestinal epithelial cells. PLOS Pathogens. URL: 5.[5] CD14 and ALPK1 Affect Expression of Tight Junction Components and Proinflammatory Mediators upon Bacterial Stimulation in a Colonic 3D Organoid Model. PMC. URL: 6.[6] ALPK1 - Alpha-protein kinase 1 - Homo sapiens (Human). UniProt. URL:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Co-ordinated control of the ADP-heptose/ALPK1 signalling network by the E3 ligases TRAF6, TRAF2/c-IAP1 and LUBAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The ALPK1 pathway drives the inflammatory response to Campylobacter jejuni in human intestinal epithelial cells | PLOS Pathogens [journals.plos.org]
- 5. CD14 and ALPK1 Affect Expression of Tight Junction Components and Proinflammatory Mediators upon Bacterial Stimulation in a Colonic 3D Organoid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chemical Synthesis of D-glycero-L-manno-heptose
Welcome to the technical support center for the synthesis of D-glycero-L-manno-heptose and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical bacterial sugar. This compound is a key precursor to ADP-L-glycero-β-D-manno-heptose, a vital component of the inner-core lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] Its limited availability from natural sources necessitates robust and high-yield chemical synthesis routes.[2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your yields.
Frequently Asked Questions (FAQs)
Q1: My Kiliani-Fischer chain elongation from D-mannose results in a nearly 1:1 mixture of epimers. How can I improve the stereoselectivity for the desired D-glycero-L-manno configuration?
A1: This is a classic challenge in the Kiliani-Fischer synthesis.[3] While achieving high diastereoselectivity can be difficult, several factors can influence the outcome. The reaction proceeds through a cyanohydrin intermediate, and the facial selectivity of the cyanide attack on the aldehyde is often only moderately selective.[3][4] To improve selectivity, consider modifications such as the Mukaiyama-type aldol reaction, which has been shown to offer better diastereoselectivity in the synthesis of related heptose building blocks.[5]
Q2: What is the most significant bottleneck in terms of yield for the overall synthesis?
A2: While every step requires optimization, the carbon-carbon bond-forming step to extend the hexose to a heptose and the subsequent stereoselective functionalization are often the most critical. For instance, in Wittig-based approaches, the olefination step can be yield-limiting and may require optimization.[6] Similarly, the dihydroxylation of the resulting alkene must be highly stereoselective to avoid the formation of difficult-to-separate diastereomers.[7]
Q3: I'm struggling with the purification of the final, unprotected heptose. It's highly polar and difficult to handle. What are the best practices?
A3: The high polarity of unprotected sugars makes standard silica gel chromatography challenging. Ion-exchange chromatography is a common and effective method for purifying phosphorylated derivatives.[1] For the neutral sugar, size-exclusion chromatography or the use of specialized polar-phase columns can be effective. Another strategy is to purify an acetylated or benzylated intermediate, which will be much less polar, and then perform the deprotection as the final step on the clean, protected sugar.[2] Crystalline, bench-stable peracetylated derivatives have been developed to simplify handling and storage.[2][8]
Q4: Can I start from a different sugar than D-mannose?
A4: Yes, alternative starting materials have been successfully used. For example, syntheses starting from D-glucose have been developed, though this may require additional steps to establish the correct stereochemistry at C2.[6] Other routes have utilized L-lyxose and D-ribose as starting points for synthesizing related heptose building blocks.[9][5] The choice of starting material often depends on the desired final stereochemistry and the specific synthetic strategy employed.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses common problems encountered during key stages of a typical synthesis pathway starting from D-mannose.
Stage 1: Chain Elongation (e.g., Wittig Olefination)
A common strategy involves the oxidation of a protected mannose derivative to an aldehyde, followed by a Wittig reaction to add the seventh carbon.[7]
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Alkene Product | 1. Incomplete oxidation of the C6 alcohol to the aldehyde. 2. Decomposition of the sensitive aldehyde intermediate. 3. Suboptimal Wittig reaction conditions (e.g., base, temperature). | 1. Use a mild and efficient oxidant like Dess-Martin periodinane (DMP). Monitor the reaction closely by TLC.[7] 2. Use the crude aldehyde directly in the subsequent Wittig reaction without purification to minimize degradation.[7] 3. Ensure the ylide is fully formed before adding the aldehyde. Titrate the organolithium base if necessary. Run the reaction at low temperatures (e.g., -78°C to 0°C) to improve stability. |
| Formation of Side Products | 1. Epimerization of the C5 stereocenter adjacent to the aldehyde. 2. Over-reaction or side reactions of the Wittig reagent. | 1. Use non-basic or mildly basic conditions for the oxidation step. 2. Use freshly prepared Wittig reagent. Add the aldehyde slowly to the ylide solution to control the reaction. |
Stage 2: Stereoselective Dihydroxylation
This step establishes the crucial C6 stereocenter. Asymmetric dihydroxylation using osmium tetroxide (OsO₄) is a standard method.[6][7]
| Problem | Potential Causes | Recommended Solutions |
| Poor Diastereoselectivity (Formation of D-glycero-D-manno epimer) | 1. Insufficient facial selectivity during the osmylation. 2. Incorrect choice of chiral ligand for asymmetric dihydroxylation. | 1. The stereoselectivity often follows Kishi's empirical rule, where the new hydroxyl group is introduced anti to the existing alkoxy group at the adjacent stereocenter.[6][7] 2. For asymmetric dihydroxylation, use AD-mix-β for the desired D-glycero configuration or AD-mix-α for the L-glycero epimer. Ensure the reaction is run at a low temperature (e.g., 0°C) to maximize selectivity. |
| Low Yield of Diol Product | 1. Incomplete reaction. 2. Difficult workup and product isolation. | 1. Ensure a stoichiometric or catalytic amount of OsO₄ is used with a co-oxidant like N-methylmorpholine N-oxide (NMO).[7] 2. After quenching with sodium sulfite or bisulfite, ensure thorough extraction. The diol product will be more polar than the starting alkene; adjust your chromatography accordingly. |
Stage 3: Deprotection and Purification
The final steps involve removing all protecting groups to yield the free heptose.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Deprotection | 1. Benzyl ethers are resistant to removal. 2. Acetate or silyl groups are not fully cleaved. | 1. For hydrogenolysis of benzyl ethers, use a fresh, active catalyst (e.g., Pd(OH)₂ on carbon) and ensure sufficient hydrogen pressure (e.g., 50 psi).[10] 2. For acetates, use a base like sodium methoxide in methanol. For silyl ethers, use a fluoride source like TBAF. Monitor all deprotections by TLC or LC-MS until the starting material is consumed. |
| Product Degradation | 1. Harsh acidic or basic conditions during deprotection. 2. Formation of by-products like 1,2-cyclic phosphates if deprotecting a phosphorylated derivative. | 1. Use mild deprotection conditions wherever possible. For example, use catalytic sodium methoxide for deacetylation. 2. When deprotecting phosphorylated sugars, maintain strict pH and temperature control (e.g., pH 10.5 at -28°C) to suppress side reactions.[9] |
Illustrative Workflow and Key Decision Points
The following diagram outlines a common synthetic pathway and highlights critical stages where yield and purity are determined.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose
This protocol provides an example of a modern, efficient chemoenzymatic approach, which can significantly reduce the number of steps compared to a fully chemical synthesis.[10]
Part 1: Chemical Synthesis of D,D-heptose-7-phosphate
-
Benzyl α-D-mannopyranoside (10): Start with D-mannose (9). Add benzyl alcohol and acetyl chloride to yield compound 10.[10]
-
Selective Silylation (11): Selectively protect the primary hydroxyl of compound 10 using t-butyldiphenylsilyl (TBDPS) chloride to afford the 6-O-TBDPS ether 11.[10]
-
Benzylation (12): Protect the remaining hydroxyl groups of compound 11 using benzyl bromide and NaH in DMF to give the fully protected benzyl ether 12.[10]
-
Desilylation (13): Remove the TBDPS group to free the primary hydroxyl, yielding compound 13.
-
Oxidation and Olefination (14): Perform a Swern oxidation on compound 13 to yield the aldehyde, followed immediately by a Wittig reaction to produce the alkene 14.
-
Dihydroxylation (15): React alkene 14 with OsO₄ and N-methylmorpholine-N-oxide (NMO) to stereoselectively form the diol 15.
-
Phosphorylation (18): Protect the newly formed diol as an acetonide, then phosphorylate the primary hydroxyl group.
-
Deprotection (2): Remove all protecting groups via hydrogenolysis with Pd(OH)₂ on carbon under a hydrogen atmosphere to yield the final D-glycero-β-D-manno-heptose-7-phosphate (2).[10]
Part 2: One-Pot Enzymatic Synthesis of ADP-D,D-heptose
-
Enzyme Preparation: Obtain or express the required enzymes: HldE (bifunctional kinase/adenylyltransferase) and GmhB (phosphatase).[1][10]
-
Reaction Setup: In a single pot, combine the chemically synthesized D,D-heptose-7-phosphate (2), ATP, and the enzymes HldE and GmhB in a suitable buffer.
-
Incubation: Incubate the reaction mixture, typically at 37°C. The reaction proceeds as follows:
-
HldE (kinase activity) phosphorylates the C1 position to form D,D-heptose-1,7-bisphosphate.
-
GmhB removes the phosphate group from the C7 position to yield D,D-heptose-1-phosphate.
-
HldE (adenylyltransferase activity) transfers AMP from another molecule of ATP to the C1 phosphate, forming the target ADP-D,D-heptose.
-
-
Purification: Purify the final product, ADP-D,D-heptose, using anion-exchange chromatography.
Caption: Enzymatic conversion of heptose-7-phosphate to ADP-heptose.
References
-
Sasaki, K., et al. (2024). Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 22, 2544-2548. [Link]
-
Fokina, A. A., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7542. [Link]
-
Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 485-493. [Link]
-
Stanetty, C., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 723. [Link]
-
Ko, K.-S., et al. (2008). Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance. Angewandte Chemie International Edition, 47(7), 1251-1254. [Link]
-
Li, L., et al. (2014). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Bioorganic & Medicinal Chemistry Letters, 24(4), 1154-1158. [Link]
-
ResearchGate. (2021). Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. ResearchGate. [Link]
-
Boons, G. J. P. H., et al. (1988). Synthesis of L‐glycero‐D‐manno‐heptose. Recueil des Travaux Chimiques des Pays-Bas, 107(9), 507-508. [Link]
-
Master Organic Chemistry. (2018). The Ruff Degradation and the Kiliani Fischer Synthesis. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2020). Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018-8022. [Link]
-
McNally, D. J., et al. (2016). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. The Journal of Biological Chemistry, 291(35), 18273-18284. [Link]
-
PubMed. (2020). Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. PubMed. [Link]
-
Chemistry LibreTexts. (2021). 22.8: Lengthening the Chain- The Kiliani-Fischer Synthesis. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Kiliani–Fischer synthesis. Wikipedia. [Link]
-
ResearchGate. (2000). Pathway for the synthesis of ADP-l-glycero-d-manno-heptose as proposed... ResearchGate. [Link]
-
UKEssays. (2018). Kiliani-fischer Synthesis of Monosaccharides. UKEssays.com. [Link]
-
Surendranath College. (n.d.). Lengthening the Carbon Chain of Aldoses/ Ascending in Sugar Chemistry (Stepping-up). Surendranath College. [Link]
-
Li, L., et al. (2014). Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE. Bioorganic & Medicinal Chemistry Letters, 24(4), 1154-1158. [Link]
-
Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 485-493. [Link]
Sources
- 1. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 5. Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. plantgenomics.iastate.edu [plantgenomics.iastate.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-glycero-L-manno-heptose Purification & Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, biochemists, and drug development professionals working with D-glycero-L-manno-heptose and its nucleotide-activated derivatives (e.g., ADP-D-glycero-L-manno-heptose).
Because this heptose is a highly polar, acid-labile intermediate critical to the inner core of Gram-negative lipopolysaccharides (LPS)[1], standard chromatographic methods often fail. This guide provides field-proven troubleshooting logic, causal explanations for experimental phenomena, and self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing zero retention of this compound on my C18 reverse-phase column? Causality & Solution: this compound is a highly hydrophilic monosaccharide with multiple hydroxyl groups. On a hydrophobic C18 stationary phase, it remains entirely in the mobile phase and elutes in the void volume. Action: Switch to High-Performance Anion-Exchange Chromatography (HPAEC). By utilizing a high-pH mobile phase (pH > 12, typically 0.1 M NaOH), the hydroxyl groups of the heptose (pKa ~12–13) are deprotonated. The resulting oxyanions interact strongly with the positively charged quaternary ammonium groups on the column (e.g., CarboPac PA1), allowing for controlled retention and baseline resolution.
Q2: My UV detector shows a flatline during the elution gradient, but mass spectrometry (MS) confirms the heptose is in the flow-through. How can I monitor purification in real-time?
Causality & Solution: this compound lacks a conjugated
Q3: During enzymatic synthesis (via the HldE pathway), my target ADP-D-glycero-L-manno-heptose co-elutes with unreacted sedoheptulose 7-phosphate. How do I resolve them? Causality & Solution: Both the precursor (sedoheptulose 7-phosphate) and the intermediate possess similar net negative charges from their phosphate groups at a neutral pH, making standard ion-exchange gradients ineffective. Action: Introduce a sodium acetate (NaOAc) gradient into your high-pH HPAEC method. The acetate ion acts as a stronger displacer than hydroxide. Because the ADP-linked heptose has a significantly larger hydrodynamic radius and distinct charge density due to the diphosphate and adenine moieties, a shallow NaOAc gradient (0–500 mM) will selectively elute the ADP-heptose later in the run[1].
Q4: I am extracting the heptose directly from bacterial LPS, but my yield is low and the sugar appears degraded. What went wrong? Causality & Solution: The standard harsh acid hydrolysis (e.g., 2M TFA at 100°C) used to cleave lipid A from the core oligosaccharide causes ring-opening and degradation of acid-labile heptose residues, as well as unwanted cleavage of native phosphate substitutions[4]. Action: Perform mild acid hydrolysis. Use 1% dilute acetic acid at 100°C for 1.5 hours. To further prevent degradation of the reducing end, perform the hydrolysis in the presence of a borane-N-methylmorpholine complex, which reduces the core oligosaccharide and stabilizes the heptose residues prior to gel filtration.
Part 2: Data Visualization & Method Comparison
To optimize your workflow, it is critical to select the correct chromatographic modality based on your downstream application. Table 1 summarizes the quantitative and qualitative parameters of various methods.
Table 1: Comparison of Chromatography Modalities for this compound
| Chromatography Method | Stationary Phase | Mobile Phase | Detection | Pros | Cons |
| HPAEC-PAD | CarboPac PA1 (Anion Exchange) | 0.1 M NaOH / NaOAc gradient | PAD | Highest resolution of epimers; highly sensitive limit of detection. | High pH requires immediate desalting before MS or lyophilization. |
| HILIC | Amide / Zwitterionic | Acetonitrile / Water (with NH₄OAc) | ELSD / MS | MS-compatible; excellent retention of polar sugars. | Lower resolution for structural isomers compared to HPAEC. |
| Gel Filtration (SEC) | Bio-Gel P-4 / Sephadex G-50 | Pyridinium acetate buffer (pH 5.3) | RI / MS | Gentle, non-destructive; separates intact core oligosaccharides. | Poor resolution for individual monosaccharides. |
Part 3: Experimental Workflows & Logic Trees
The following diagrams illustrate the integrated workflows for biosynthesis, purification, and troubleshooting.
Fig 1: Enzymatic biosynthesis pathway and downstream HPAEC-PAD purification workflow for heptose.
Fig 2: Decision tree for troubleshooting retention and detection failures of heptose.
Part 4: Self-Validating Experimental Protocol
Protocol: HPAEC-PAD Purification of this compound
This protocol utilizes a built-in validation loop: PAD confirms the presence of oxidizable hydroxyls (validating carbohydrate elution), while immediate post-column neutralization and ESI-MS confirm the exact mass, ensuring the high-pH run did not induce epimerization.
Step 1: Sample Preparation & Matrix Quenching
-
If extracting from LPS: Perform mild acid hydrolysis using 1% acetic acid at 100°C for 2 hours in the presence of borane-N-methylmorpholine to release the core oligosaccharide without degrading the heptose.
-
If from enzymatic synthesis: Quench the HldE/GmhA reaction by ultrafiltration through a 10 kDa MWCO membrane to remove proteins[5].
Step 2: Column Equilibration (Establishing the Ionization Environment)
-
Hardware: Dionex CarboPac PA1 column (4 × 250 mm) coupled to a PAD detector with a gold working electrode.
-
Equilibration: Flush the column with 100% Eluent A (0.1 M NaOH) for 30 minutes at a flow rate of 1.0 mL/min.
-
Causality Check: The pH must be strictly >12 to ensure the complete conversion of heptose hydroxyls into oxyanions.
Step 3: Gradient Elution (Displacement Chromatography)
-
Eluents:
-
Eluent A: 0.1 M NaOH
-
Eluent B: 0.1 M NaOH containing 1.0 M Sodium Acetate (NaOAc)
-
-
Gradient: Run a linear gradient from 0% to 50% Eluent B over 45 minutes.
-
Mechanism: The acetate ions compete for the quaternary ammonium sites on the stationary phase, acting as displacers to elute the strongly bound phosphorylated or nucleotide-linked heptose species[1].
Step 4: Real-Time Detection & Fraction Collection
-
Monitor the eluate using PAD. Collect fractions corresponding to the oxidative current peaks.
-
Validation: A sharp PAD peak confirms the elution of a carbohydrate. UV traces (run in parallel) should remain flat, confirming the absence of protein contaminants.
Step 5: Immediate Desalting & Lyophilization (Critical Step)
-
Neutralization: High pH will rapidly degrade this compound via beta-elimination or epimerization if left at room temperature. Immediately neutralize collected fractions by passing them through a cation-exchange resin (e.g., Rexyn 101 H⁺ form or Amberlite) to swap Na⁺ for H⁺, bringing the pH to ~6.0[6].
-
Verification: Analyze an aliquot of the neutralized fraction via negative-ion ESI-MS to confirm the intact mass (e.g., m/z 785.5 for specific core glycoforms).
-
Lyophilize the validated fractions to yield the pure heptose as a stable syrup or powder.
References
1.[4] STUDIES ON THE BIOSYNTHESIS OF CELL-WALL POLYSACCHARIDE IN MUTANT STRAINS OF SALMONELLA, I. PNAS. 2.[6] Conserved inner core lipopolysaccharide epitopes as multi-species vaccine candidates. Google Patents. 3.[1][5][7] Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology (ASM) / PMC. 4. Characterization of a Transposon Tn916-Generated Mutant of Haemophilus Ducreyi 35000 Defective in Lipooligosaccharide Biosynthesis. USFCA. 5.[2][3] Discovery of Semi- and Fully-Synthetic Carbohydrate Vaccines Against Bacterial Infections Using a Medicinal Chemistry Approach. Chemical Reviews (ACS). 6. Glycine is a common substituent of the inner core in Haemophilus influenzae lipopolysaccharide. Oxford Academic.
Sources
- 1. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Semi- and Fully-Synthetic Carbohydrate Vaccines Against Bacterial Infections Using a Medicinal Chemistry Approach: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7759070B2 - Conserved inner core lipopolysaccharide epitopes as multi-species vaccine candidates - Google Patents [patents.google.com]
- 7. journals.asm.org [journals.asm.org]
troubleshooting low yield in enzymatic synthesis of D-glycero-L-manno-heptose
Welcome to the Carbohydrate Enzymology Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing kinetic stalling, product degradation, or poor stereochemical yields during the in vitro synthesis of nucleotide-activated heptoses.
The synthesis of D-glycero-L-manno-heptose (and its nucleotide-activated ADP-derivatives) relies on a highly coordinated, multi-enzyme cascade (GmhA, HldE, GmhB, and HldD)[1]. Because these enzymes share substrates and byproducts, sequential addition often fails. This guide provides field-proven, self-validating methodologies to troubleshoot your one-pot synthesis, focusing on the causality behind experimental failures.
Part 1: Pathway Visualization & Kinetic Bottlenecks
To troubleshoot effectively, we must first map the thermodynamic landscape of the synthesis pathway. The diagram below highlights the critical bottlenecks where yields typically collapse.
Fig 1: One-pot enzymatic cascade for ADP-heptose synthesis highlighting critical kinetic bottlenecks.
Part 2: Troubleshooting FAQs
Q1: My overall conversion yield is stuck below 20%. I've added excess Sedoheptulose-7-phosphate (S7P), but the reaction won't proceed. Why? Expert Insight (Causality): The initial isomerization of S7P to heptose-7-phosphate by GmhA is thermodynamically unfavorable and heavily favors the S7P ketose form[2]. If you are running the reaction sequentially, the intermediate will not accumulate. Solution: You must run a concurrent "one-pot" reaction. By providing a high concentration of the downstream kinase (HldE) and ATP, the transient heptose-7-phosphate is immediately phosphorylated to heptose-1,7-bisphosphate. This acts as a thermodynamic sink that continuously pulls the GmhA equilibrium forward[3],.
Q2: I am detecting free, unphosphorylated heptose in my LC-MS analysis instead of the target ADP-heptose. What is degrading my product? Expert Insight (Causality): This is a classic symptom of GmhB (phosphatase) promiscuity. While GmhB is designed to specifically cleave the C-7 phosphate from the 1,7-bisphosphate intermediate, prolonged exposure or an excessively high enzyme-to-substrate ratio causes it to non-specifically hydrolyze the C-1 phosphate as well, yielding unreactive free heptose[4],[2]. Solution: Strict stoichiometric control of GmhB is required. Maintain a GmhB to HldE mass ratio of approximately 1:10. Monitor the reaction via HPLC and quench it immediately once the maximum ADP-heptose peak is reached[3].
Q3: The reaction stalls at the heptose-1-phosphate stage, and the final nucleotidyltransferase step is incomplete. How can I push it to 100% conversion? Expert Insight (Causality): The C-terminal nucleotidyltransferase domain of HldE catalyzes the transfer of AMP from ATP to heptose-1-phosphate, releasing inorganic pyrophosphate (PPi)[5],. As PPi accumulates in the closed in vitro system, it drives the highly reversible reaction backward (pyrophosphorolysis), stalling your yield. Solution: Supplement your reaction mixture with inorganic pyrophosphatase (PPase). PPase rapidly hydrolyzes PPi into two molecules of orthophosphate (Pi), rendering the nucleotidyltransferase step irreversible and driving the synthesis to completion.
Q4: How do I ensure the correct stereochemistry (D-glycero-L-manno) of the final heptose? Expert Insight (Causality): The standard GmhA/HldE/GmhB cascade naturally yields the D-glycero-D-manno configuration[1],[2]. To obtain specific epimers (like the L-manno configuration), an epimerase such as HldD (formerly RfaD) is required[6]. However, epimerases only establish an equilibrium mixture between the D,D and L,D/D,L forms. Solution: To achieve high yields of a specific epimer, couple the one-pot synthesis with a downstream stereoselective glycosyltransferase (e.g., WaaC / Heptosyltransferase I) that exclusively consumes your target epimer. This pulls the HldD equilibrium entirely toward the desired stereoisomer[7],[2].
Part 3: Optimized Reaction Parameters
To prevent the failure modes described above, strictly adhere to the following optimized parameters for your one-pot synthesis.
| Component | Optimal Concentration / Ratio | Mechanistic Purpose | Failure Mode if Suboptimal |
| S7P | 5 – 10 mM | Primary carbohydrate substrate. | Low overall volumetric yield. |
| ATP | 2.5× to 3× S7P conc. | Dual phosphate and AMP donor. | Kinase stalling; ATP hydrolysis byproducts (ADP) competitively inhibit HldE. |
| Mg²⁺ | 10 – 20 mM | Essential cofactor for HldE & GmhB. | Complete reaction failure; enzymes cannot coordinate ATP or phosphate[3]. |
| GmhA : HldE | 1 : 2 (Mass ratio) | Isomerization & Phosphorylation. | S7P accumulation due to unfavorable thermodynamic equilibrium. |
| GmhB | 1/10th of HldE mass | Specific C-7 dephosphorylation. | Over-hydrolysis to free heptose if concentration is too high[4]. |
| PPase | 1 – 2 U/mL | PPi hydrolysis. | Reaction stalls at Heptose-1-Phosphate due to pyrophosphorolysis. |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a self-validating design. By incorporating specific Quality Control (QC) checkpoints, you can verify the success of each mechanistic step before proceeding, preventing the waste of expensive reagents.
Step 1: Reaction Mixture Assembly
-
In a sterile reaction vessel, prepare a base buffer of 50 mM Tris-HCl (pH 7.5).
-
Add 10 mM MgCl₂ and 15 mM ATP. Mix thoroughly until completely dissolved.
-
Add 5 mM Sedoheptulose-7-phosphate (S7P). QC Check 1: Verify the pH remains at 7.5. High concentrations of ATP can acidify the buffer, which will irreversibly denature GmhA. Adjust with 1M NaOH if necessary.
Step 2: Enzyme Addition (The "One-Pot" Cascade)
-
Add Inorganic Pyrophosphatase (PPase) at 1 U/mL.
-
Add the core cascade enzymes in the following strict mass ratios: GmhA (1 mg/mL), HldE (2 mg/mL), and GmhB (0.2 mg/mL)[3].
-
Incubate the mixture at 37°C with gentle agitation (150 rpm).
Step 3: Kinetic Monitoring & Validation
-
QC Check 2 (2 Hours): Extract a 5 µL aliquot, quench with an equal volume of methanol, and analyze via LC-MS or HPAEC-PAD.
-
Validation: The S7P peak should be reduced by >80%. If S7P remains high, your HldE kinase is inactive (likely due to ATP depletion or Mg²⁺ precipitation), failing to pull the GmhA equilibrium forward.
-
QC Check 3 (4 Hours): Monitor the ratio of Heptose-1-Phosphate to ADP-Heptose. If Heptose-1-Phosphate is pooling, verify that PPase was added and is active.
Step 4: Epimerization & Quenching
-
Once the ADP-D-glycero-D-manno-heptose pool is maximized (typically 4-6 hours), add the HldD epimerase (1 mg/mL) to initiate conversion to the target epimer[6].
-
Crucial: Because GmhB will eventually degrade the product, quench the entire reaction exactly 1 hour after HldD addition by ultrafiltration (10 kDa MWCO spin column) to physically remove all enzymes.
-
Purify the final nucleotide-activated sugar using anion-exchange chromatography (e.g., Mono Q) with a linear gradient of ammonium bicarbonate.
Part 5: References
1.[1] Valvano, M. A., Messner, P., & Kosma, P. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides. Microbiology Society. URL: [Link] 2.[5] Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in Escherichia coli. Journal of Bacteriology (ASM Journals). URL: [Link] 3.[4] Kneidinger, B., et al. (2001). Biosynthesis Pathway of ADP-L-glycero-β-D-manno-Heptose in Escherichia coli. PMC - NIH. URL: [Link] 4.[3] Li, T., et al. (2014). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. PMC - NIH. URL: [Link] 5.[7] Kadrmas, J. L., & Raetz, C. R. H. (1998). Enzymatic Synthesis of Lipopolysaccharide in Escherichia coli. Journal of Biological Chemistry. URL: [Link] 6.[2] Kósa, O., et al. (2022). The Effect of Mutation in Lipopolysaccharide Biosynthesis on Bacterial Fitness. MDPI. URL: [Link] 7. Li, T., et al. (2013). Chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose. Bioorganic & Medicinal Chemistry Letters. URL: [Link] 8.[6] New antibacterial compounds and biological applications thereof. (2014). Google Patents (WO2014067904A1). URL:
Sources
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. WO2014067904A1 - New antibacterial compounds and biological applications thereof - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing fragmentation in mass spectrometry of D-glycero-L-manno-heptose
Technical Support Center: Mass Spectrometry of D-glycero-L-manno-heptose
Subject: Minimizing Fragmentation & Optimizing Detection of Labile Heptose Derivatives Audience: Senior Application Scientists, Bioanalytical Chemists, and Glycobiology Researchers.
Module 1: Strategic Overview
The Challenge: this compound (and its biosynthetic precursors like ADP-heptose) presents a "perfect storm" for mass spectrometry analysis. It is highly polar, non-volatile, and possesses extremely labile glycosidic and phosphate bonds.
-
In-Source Fragmentation (ISF): The energy required to desolvate the ion often exceeds the bond energy of the glycosidic linkage or the pyrophosphate bridge (in ADP-Hep), leading to "ghost" spectra dominated by fragments (e.g., m/z 426 [ADP-H]⁻) rather than the intact precursor.
-
Anomeric Instability: The free sugar undergoes mutarotation, splitting the signal into
and anomers, diluting sensitivity. -
Ion Suppression: In native form, it competes poorly for charge against background salts.
The Solution Architecture: To minimize fragmentation, we must transition from "brute force" ionization to a "thermal cushioning" approach, often coupled with chemical derivatization to lock the structure.
Module 2: Instrument Physics – The "Soft" Source Protocol
Objective: Preserve the intact molecular ion (e.g., ADP-Hep m/z 618 or Heptose-1,7-PP m/z 369) by minimizing internal energy transfer during ionization.
Critical Parameter Configuration (ESI-MS/MS)
| Parameter | Standard Setting | Optimized for Heptose | Mechanism of Action |
| Cone Voltage / Declustering Potential | 30–50 V | 10–15 V | High voltage accelerates ions into gas molecules, causing collision-induced dissociation (CID) before the analyzer. Lowering this is the single most effective step to stop ISF. |
| Desolvation Gas Temp | 450–550°C | 250–350°C | Excess heat thermally degrades the labile pyrophosphate bond in ADP-heptose. |
| Desolvation Gas Flow | 800–1000 L/hr | 600–800 L/hr | Lower flow reduces the violence of the nebulization process, though it may require lower LC flow rates (e.g., 0.2 mL/min) to maintain sensitivity. |
| Source Offset / RF Lens | Auto | Low (Manual) | Reduces kinetic energy of ions entering the quadrupole. |
Troubleshooting Logic: Diagnosing Fragmentation
Use the following logic flow to determine if your signal loss is due to chemistry or physics.
Figure 1: Diagnostic logic for distinguishing in-source fragmentation from ionization failure.
Module 3: Chemical Stabilization (Derivatization)
Context: For analysis of the sugar moiety (LPS core analysis) rather than the nucleotide sugar, native analysis is poor. Permethylation is the gold standard: it blocks hydroxyl groups, preventing water loss (fragmentation) and increasing hydrophobicity.
Protocol: Micro-Scale Solid-Phase Permethylation Recommended for: LPS-derived heptose, free heptose.
-
Preparation: Pack a small spin column or capillary with NaOH beads.[1] This "solid-phase" approach is faster and cleaner than traditional solution-phase methods.
-
Reagents:
-
DMSO (Anhydrous)[2]
-
Methyl Iodide (MeI)
-
Internal Standard:
C-Glucose or heavy-labeled glycan.
-
-
Workflow:
-
Step 1: Dissolve dry sample in 30 µL DMSO.
-
Step 2: Add 10 µL Methyl Iodide and 2 µL water (trace water catalyzes the NaOH reaction).
-
Step 3: Pass mixture slowly through the NaOH micro-column (approx. 1 minute contact time).
-
Step 4: Extract derivatized glycans with Chloroform; wash with water to remove salts.
-
-
Result: All -OH groups are converted to -OCH
.-
Benefit: Mass increases by 14 Da per hydroxyl. The molecule becomes stable (no more water loss) and flies well in Positive Ion Mode ([M+Na]
) .
-
Module 4: Native Nucleotide Sugar Workflow (ADP-Heptose)
Context: Analysis of H. pylori or Neisseria signaling metabolites. Derivatization destroys the ADP moiety. You must use native conditions.
The "Neutral HILIC" System Acidic mobile phases (Formic Acid) promote the hydrolysis of the ADP-sugar bond. Use a neutral pH system.
-
Column: ZIC-pHILIC (Polymeric zwitterionic) or Amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 8.0).
-
Gradient: 90% B to 50% B over 15 minutes.
-
Detection: Negative Mode ESI (-). Monitor m/z 618 (ADP-Hep) and m/z 369 (Hep-1,7-PP).
Figure 2: Optimized workflow for labile ADP-Heptose analysis avoiding acid hydrolysis.
Frequently Asked Questions (Troubleshooting)
Q1: I see a strong signal at m/z 426 but no m/z 618 for my ADP-heptose standard. Why? A: You are observing the ADP fragment (m/z 426).[6] This indicates the heptose sugar has been cleaved off.
-
Cause 1:In-Source Fragmentation: Your cone voltage is too high (>20V). Lower it to 10-15V.
-
Cause 2:[2][7][8]Acidic Hydrolysis: Are you using 0.1% Formic Acid in your mobile phase? Switch to 10mM Ammonium Acetate (pH 7-8). The glycosidic bond is acid-labile.
Q2: My free heptose signal is split into multiple peaks. Is this fragmentation?
A: Likely not. This is anomeric separation . Free this compound exists in
-
Fix: Perform a reduction (using NaBH
) to convert the heptose to heptitol (one peak, stable) or perform permethylation (locks the anomer).
Q3: Can I use C18 (Reversed Phase) for these molecules? A: Native heptose and ADP-heptose are too polar for C18; they will elute in the void volume (dead time) where ion suppression is highest. You must use HILIC or Porous Graphitic Carbon (PGC) columns. If you must use C18, you need to use Ion-Pairing reagents (e.g., Tributylamine), but this will permanently contaminate your MS source.
References
-
Pfannkuch, L., et al. (2019). "ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori."[9][10][11] FASEB Journal. (Identifies ADP-Hep using MS and describes the lability of the molecule).
-
Zhou, P., et al. (2018). "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[11] Nature. (Key reference for the ALPK1-ADP-Hep signaling axis and MS detection).
-
Zamyatina, A., et al. (2003). "Stereoselective synthesis of ADP-D-glycero-D-manno-heptose and ADP-L-glycero-D-manno-heptose." Carbohydrate Research. (Chemical basis for the isomers and their stability).
-
Hu, Y., & Mechref, Y. (2012). "Solid-phase permethylation for glycomic analysis." Methods in Molecular Biology. (Protocol for stabilizing glycans via permethylation).[7]
-
Gaudet, R.G., et al. (2015). "Innate immune sensing of Gram-negative bacterial ligands." Nature Reviews Microbiology. (Context for heptose metabolites in bacterial sensing).
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. ms-dango.org [ms-dango.org]
- 3. researchgate.net [researchgate.net]
- 4. mac-mod.com [mac-mod.com]
- 5. ADP-heptose attenuates Helicobacter pylori-induced dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stability of D-glycero-L-manno-Heptose Derivatives
Welcome to the Application Support Center. As researchers pushing the boundaries of innate immunity and lipopolysaccharide (LPS) structural biology, you know that working with D-glycero-L-manno-heptose and its nucleotide-activated derivatives (e.g., ADP-heptose, heptose-1,7-bisphosphate) presents unique stability challenges. From spontaneous dephosphorylation in cell lysates to acid-catalyzed ring degradation during structural analysis, maintaining the integrity of these molecules is critical.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. Our goal is not just to give you protocols, but to explain the causality behind each chemical and biological behavior so you can build self-validating experimental systems.
Biological Context & Degradation Pathways
To troubleshoot stability, we must first understand the biosynthetic origin and signaling role of these derivatives. This compound is synthesized as a nucleotide-activated precursor before incorporation into the LPS inner core[1]. During infection, intermediates like Heptose-1,7-bisphosphate (HBP) and ADP-heptose act as potent Pathogen-Associated Molecular Patterns (PAMPs) that trigger the ALPK1/TIFA signaling axis[2].
Biosynthesis of ADP-heptose and its role in ALPK1/TIFA-mediated NF-κB activation.
FAQ & Troubleshooting Guides
1. Biological Assays: Loss of PAMP Activity in Bacterial Lysates
Q: Why am I losing heptose-1,7-bisphosphate (HBP) signal in my bacterial lysates, leading to inconsistent NF-κB activation in my reporter assays?
A: You are likely experiencing rapid enzymatic degradation of HBP.
-
Causality: HBP is an intermediate metabolite that is highly susceptible to endogenous phosphatase activity. In Gram-negative bacteria, the enzyme GmhB rapidly dephosphorylates HBP into heptose-1-phosphate[3]. Furthermore, when introduced to host cells, lysosomal degradation and host phosphatases can cleave the 7'-O-phosphate. Attempts to identify HBP in lysates (e.g., H. pylori) often reveal surprisingly low amounts (≤100 pmol)[3].
-
Solution: Shift your experimental focus to ADP-glycero-β-D-manno-heptose (ADP-heptose). ADP-heptose is the downstream derivative and exhibits NF-κB activation at 100-fold lower concentrations than HBP. If HBP quantification is strictly required, immediately treat lysates with broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride) and maintain samples at -80°C.
2. Chemical Extraction: Degradation During LPS Hydrolysis
Q: During the extraction of the LPS inner core, my this compound residues are degrading, resulting in poor yields on GLC-MS. What is causing this?
A: The stereocenters and the ring structure of heptose are highly sensitive to harsh acidic conditions.
-
Causality: Strong mineral acids (like 2M HCl) used for prolonged periods will successfully cleave glycosidic bonds, but they simultaneously induce ring opening, uncontrolled anomerization, and total degradation of the heptose core.
-
Solution: Employ a self-validating mild acid hydrolysis protocol. Deacylate the purified LPS by treatment with 1 N trifluoroacetic acid (TFA) for 4 hours at 100°C[4]. TFA provides a controlled acidic environment that hydrolyzes the lipid A-core linkage while preserving the structural integrity of this compound for subsequent methylation and GLC-MS analysis[4].
3. Analytical Detection: Poor ESI-MS Sensitivity
Q: I cannot detect native HBP or ADP-heptose via ESI-MS due to high detection limits. How can I chemically stabilize and enhance the signal?
A: Native heptose bisphosphates ionize poorly in standard reversed-phase ESI-MS.
-
Causality: The highly polar nature of the phosphate groups and the lack of a strong chromophore or easily ionizable tag make trace detection difficult. The detection limit for native HBP is relatively high (≥100 pmol)[3].
-
Solution: Derivatize the heptose via reductive amination. Treat the sample with mild acid (TFA) to selectively hydrolyze the glycosidic binding without cleaving the 7'-O-phosphate[3]. Follow this with reductive amination using 3-amino-9-ethylcarbazole (AEC). This stabilizes the reducing end and drastically lowers the limit of detection.
Quantitative Data Summary: Stability & Activation Potency
| Heptose Derivative | Biosynthetic Stage | Primary Degradation Pathway | ALPK1 Activation Potency | Recommended Stabilization Strategy |
| Heptose-1,7-bisphosphate (HBP) | Intermediate (via HldE) | Dephosphorylation by GmhB / Host phosphatases | Moderate (Requires high conc.) | Phosphatase inhibitors; Derivatization via AEC |
| ADP-L-glycero-D-manno-heptose | Final Precursor (via HldD) | Pyrophosphate hydrolysis | High (~100-fold > HBP) | Lyophilization; Storage at -80°C in neutral pH buffer |
| This compound | Incorporated into LPS Core | Acid-catalyzed ring cleavage | N/A (Structural component) | Mild acid hydrolysis (1N TFA, 100°C, 4h) |
Standard Operating Procedure: Mild Acid Extraction and Stabilization
This self-validating protocol ensures the intact recovery of this compound from the LPS inner core for structural analysis.
Step 1: LPS Isolation Grow bacterial cultures in LB at 37°C. Purify LPS using the standard hot phenol-water method. Self-Validation: Run an SDS-PAGE with silver staining; a laddering pattern confirms successful LPS extraction prior to hydrolysis.
Step 2: Mild Deacylation Resuspend purified LPS in 1 N Trifluoroacetic Acid (TFA). Incubate at 100°C for exactly 4 hours[4].
-
Causality: 1 N TFA is strong enough to cleave the lipid A-core linkage but mild enough to prevent acid-catalyzed ring opening and degradation of the heptose core.
-
Self-Validation: If the solution turns excessively dark or yields unidentifiable peaks in MS, the hydrolysis temperature exceeded 100°C or the duration was too long, indicating ring cleavage.
Step 3: Lipid Removal Cool the mixture on ice and centrifuge at 10,000 x g for 15 minutes to pellet the insoluble Lipid A. Collect the supernatant containing the core oligosaccharides (OS).
Step 4: Purification Lyophilize the supernatant to remove volatile TFA. Resuspend in ultra-pure water and purify the core OS region by column chromatography on Sephadex G50[4].
Step 5: Derivatization for GLC-MS Reduce the OS with sodium borodeuteride (NaBD4) and methylate the samples. Hydrolyze the methylated samples in 2 M TFA at 100°C for 2 h, reduce, and acetylate to form stable alditol acetate derivatives[4].
Step-by-step workflow for the stable extraction, derivatization, and analysis of heptose derivatives.
References
-
Izquierdo, L., et al. "wavB gene of Vibrio cholerae and the waaE of Klebsiella pneumoniae codify for a β-1,4-glucosyltransferase involved in the transfer of a glucose residue to the l-glycero-d-manno-heptose I in the lipopolysaccharide inner core." FEMS Microbiology Letters | Oxford Academic.[Link]
-
McArthur, F., et al. "Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis." Journal of Bacteriology | PMC - NIH.[Link]
-
Pfannkuch, L., et al. "ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori." FASEB Journal | PMC - NIH.[Link]
-
Milivojevic, M., et al. "ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria." PLOS Pathogens.[Link]
-
Stein, S. C., et al. "ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion." bioRxiv.[Link]
Sources
- 1. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria | PLOS Pathogens [journals.plos.org]
- 3. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
troubleshooting D-glycero-L-manno-heptose inhibitor screening assays
Welcome to the Technical Support Center for ADP-Heptose Pathway & ALPK1-TIFA Inhibitor Screening . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the causality behind assay failures, false positives, and signal-to-background issues when targeting the D-glycero-L-manno-heptose (ADP-heptose) biosynthesis pathway and its host innate immune sensor, ALPK1.
Our goal is to ensure your screening workflows are robust, self-validating, and mechanistically sound.
I. Mechanistic Framework: The ADP-Heptose & ALPK1-TIFA Axis
To troubleshoot effectively, we must first understand the molecular logistics of the target. ADP-heptose is a critical intermediate in Gram-negative bacterial lipopolysaccharide (LPS) inner core biosynthesis[1]. Recently, it was identified as a potent, novel pathogen-associated molecular pattern (PAMP)[2]. Upon entering the host cell cytosol, ADP-heptose binds directly to the N-terminal domain of Alpha-Kinase 1 (ALPK1)[3]. This binding triggers ALPK1 to phosphorylate TIFA at Threonine 9, leading to TIFAsome oligomerization and robust NF-κB activation[3].
Inhibitor screening typically targets either the bacterial biosynthesis enzymes (e.g., GmhA, HldE, GmhB) to attenuate virulence[4], or the host ALPK1-TIFA axis to modulate inflammation[3].
Bacterial ADP-heptose biosynthesis pathway and host ALPK1-TIFA immune sensing axis.
II. Troubleshooting Biochemical Assays (Bacterial Targets: HldE / GmhA)
The bifunctional enzyme HldE (comprising kinase and adenylyltransferase domains) is a primary target for antivirulence drug discovery[4]. High-throughput screening (HTS) often utilizes coupled colorimetric assays (e.g., Malachite Green) to detect pyrophosphate (PPi) release during the adenylyltransferase step[5].
Q: I am getting a high hit rate (>3%) in my Malachite Green HldE adenylyltransferase screen, but most hits fail orthogonal validation. What is causing this? A: You are likely detecting Pan-Assay Interference Compounds (PAINS) or inhibitors of your coupling enzyme, Inorganic Pyrophosphatase (IPP)[6]. The Malachite Green assay relies on IPP to convert the PPi generated by HldE into two detectable orthophosphates[6]. Aggregators (like certain flavonoids) or redox-active compounds frequently inhibit IPP or absorb light at the 620 nm detection wavelength, yielding false positives[6]. Causality: If the compound inhibits IPP rather than HldE, orthophosphate is never generated, mimicking HldE inhibition.
Q: How do I systematically filter out these false positives? A: Implement a self-validating counter-screen . Every primary hit must be run through a "Minus-HldE, Plus-PPi" control assay. If the compound still reduces the signal when HldE is absent but exogenous PPi is provided, it is an IPP inhibitor or a dye-interfering compound, not an HldE inhibitor.
Quantitative Data: True Hits vs. Assay Interference
Table 1: Comparison of validated HldE inhibitors versus common screening artifacts.
| Compound Class | Putative Target | Apparent IC₅₀ (µM) | Hill Slope | Orthogonal Validation (LC-MS) | Status |
| Triazine derivatives | HldE Kinase | 1.5 - 5.0 | 1.0 - 1.2 | Confirmed | True Hit |
| ChemBridge 7929959 | HldE ATase | ~10.9 | 1.1 | Confirmed | True Hit |
| Epigallocatechin gallate | HldE ATase | 10.0 - 15.0 | > 2.5 | Failed | Artifact (Aggregator) |
| Myricetin | HldE ATase | 12.0 - 18.0 | > 2.0 | Failed | Artifact (PAINS) |
Protocol 1: Self-Validating Malachite Green Assay for HldE Adenylyltransferase Activity
This protocol ensures intrinsic validation by integrating a parallel counter-screen.
-
Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100 to prevent compound aggregation). Prepare 1 mM ATP and 1 mM D-glycero-β-D-manno-heptose-1-phosphate (substrate).
-
Enzyme Master Mix: Mix purified HldE (10 nM final) and Inorganic Pyrophosphatase (IPP, 0.1 U/mL final) in Assay Buffer.
-
Counter-Screen Master Mix (Critical Step): Prepare a separate mix containing only IPP (0.1 U/mL) and 50 µM sodium pyrophosphate (PPi). Do not add HldE or ATP.
-
Compound Pre-incubation: Pin-transfer 100 nL of test compounds into 384-well plates. Add 10 µL of Enzyme Master Mix to the "Test" plate and 10 µL of Counter-Screen Master Mix to the "Control" plate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of substrate mix (ATP + Heptose-1-P) to the "Test" plate. Incubate for 30 minutes.
-
Detection: Add 5 µL of Malachite Green working reagent to all plates. Incubate for 10 minutes to allow color development. Read absorbance at 620 nm.
-
Data Interpretation: A true HldE inhibitor will show decreased absorbance in the Test plate but no change in the Control plate.
III. Troubleshooting Cell-Based Assays (Host Target: ALPK1-TIFA Axis)
When screening for ALPK1 inhibitors or studying host responses, researchers typically use NF-κB luciferase reporter assays in ALPK1-expressing cells (e.g., HEK293T or AGS cells)[2].
Q: My cells show no NF-κB luciferase induction when I add synthesized ADP-heptose to the culture media. Is my ADP-heptose degraded? A: Your ADP-heptose is likely intact, but it cannot reach its target. ALPK1 is a strictly cytosolic sensor[3]. ADP-heptose is highly negatively charged due to its diphosphate moiety and cannot passively diffuse across the host plasma membrane[7]. Causality: In natural infections, bacteria use Type III or Type IV secretion systems (T3SS/T4SS) to inject ADP-heptose directly into the host cytosol[3]. In a sterile in vitro assay, you must physically bypass the lipid bilayer.
Q: How do I deliver ADP-heptose to achieve a robust signal-to-background ratio? A: You must use lipofection (e.g., Lipofectamine) or digitonin-permeabilization to deliver the PAMP into the cytosol[2]. Extracellular application will only yield a signal at non-physiological, extremely high concentrations (millimolar) due to fluid-phase endocytosis, whereas cytosolic delivery activates ALPK1 at nanomolar concentrations[2].
Protocol 2: ALPK1-Dependent NF-κB Reporter Assay Optimization
This protocol guarantees cytosolic delivery of ADP-heptose for maximum assay window generation.
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-Luciferase reporter and ALPK1 at 20,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Pre-incubation: If testing ALPK1 inhibitors, add the compounds to the media 1 hour prior to stimulation to allow target engagement.
-
Transfection Complex Formation (The Causality Key):
-
Dilute synthetic ADP-heptose to 2 µM in 50 µL Opti-MEM.
-
Dilute a lipid-based transfection reagent (e.g., DOTAP or Lipofectamine 2000) in 50 µL Opti-MEM.
-
Mix the two solutions and incubate for 15 minutes at room temperature to form liposomes encapsulating the charged ADP-heptose.
-
-
Stimulation: Add 10 µL of the transfection complex to the cells (final ADP-heptose concentration ~100 nM). Incubate for 4 hours. Note: ALPK1-TIFA signaling is rapid; longer incubations may lead to secondary cytokine-driven NF-κB activation loops.
-
Readout: Add 50 µL of ONE-Glo Luciferase Reagent. Incubate for 3 minutes and read luminescence. Calculate the assay Z'-factor to ensure HTS readiness (Z' > 0.5 is required).
IV. Hit Triage Logic Workflow
To prevent wasting resources on artifacts, follow this strict triage logic. Never move a compound to cell-based assays without orthogonal biochemical validation.
Logical triage workflow for validating ADP-heptose pathway inhibitors.
V. References
-
A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection MDPI - International Journal of Molecular Sciences[Link]
-
Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms mBio (PMC)[Link]
-
ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 Cellular and Molecular Life Sciences (PMC)[Link]
-
Structural–Functional Studies of Burkholderia cenocepacia d-Glycero-β-d-manno-heptose 7-Phosphate Kinase (HldA) and Characterization of Inhibitors with Antibiotic Adjuvant and Antivirulence Properties Journal of Medicinal Chemistry (ACS)[Link]
-
A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target Bioscience Reports (PMC)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. US11229707B2 - Promoting immune responses - Google Patents [patents.google.com]
Technical Support Center: Enhancing D-glycero-L-manno-Heptose Glycosylation Efficiency
Welcome to the technical support center for D-glycero-L-manno-heptose glycosylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical bacterial sugar. This compound and its epimer, L-glycero-D-manno-heptose, are fundamental components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[1][2] Their highly conserved nature makes them prime targets for the development of novel antibiotics and vaccines.[1][2]
However, the synthesis of complex oligosaccharides containing this heptose is often challenging, with researchers frequently encountering issues with yield and stereoselectivity. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental hurdles, grounded in established scientific principles and methodologies.
Troubleshooting Guide: Common Issues in this compound Glycosylation
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Q1: My glycosylation reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in glycosylation reactions is a common issue that can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Activation of the Glycosyl Donor: The primary reason for a stalled reaction is often inefficient activation of the glycosyl donor by the promoter or catalyst.[3]
-
Causality: The promoter's role is to facilitate the departure of the leaving group at the anomeric center, generating a reactive oxocarbenium ion intermediate. If the promoter is not strong enough or is incompatible with the donor, this activation step will be sluggish or incomplete.
-
Solutions:
-
Re-evaluate Your Promoter Choice: For common this compound donors like trichloroacetimidates, strong Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are typically effective.[4][5] Indium(III) compounds like InCl₃, InBr₃, and In(OTf)₃ have also been shown to be effective and can be less sensitive to trace amounts of moisture.[5]
-
Verify Promoter Stoichiometry and Quality: Ensure you are using the correct amount of a high-quality, fresh promoter. Many promoters are hygroscopic and can lose activity over time.[3]
-
Consider Temperature: Most glycosylations are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation, and then slowly warmed.[3][6] If your reaction is sluggish, a controlled, incremental increase in temperature might be necessary to drive the reaction to completion.[6]
-
-
-
Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the hydroxyl group on your acceptor molecule is crucial.
-
Causality: Sterically hindered hydroxyl groups (e.g., secondary alcohols in a crowded environment) or those electronically deactivated by nearby electron-withdrawing groups will be less reactive.[3]
-
Solutions:
-
Increase Reactant Concentration or Equivalents: Using a higher concentration of reactants or an excess of the glycosyl donor can sometimes overcome low acceptor reactivity.
-
Employ "Superarmed" Donors: If possible, modify your glycosyl donor to be more reactive. Donors with electron-donating protecting groups are generally more reactive ("armed") than those with electron-withdrawing groups ("disarmed").
-
Change the Solvent: The solvent can influence the reactivity of both the donor and the acceptor. Dichloromethane (DCM) is a common choice, but for some systems, other anhydrous solvents might be more suitable.[3]
-
-
-
Presence of Moisture: Water can be detrimental to glycosylation reactions.
-
Causality: Moisture can hydrolyze the glycosyl donor or deactivate the Lewis acid promoter.[3]
-
Solution: Always use anhydrous solvents and reagents. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is also highly recommended to scavenge any trace amounts of water.
-
Q2: I am struggling with poor anomeric selectivity (α/β ratio) in my reaction. How can I control the stereochemical outcome?
A2: Achieving high stereoselectivity is a central challenge in glycoside synthesis. The anomeric outcome is determined by a delicate interplay of several factors:
-
The Nature of the C-2 Protecting Group (Neighboring Group Participation):
-
Causality: This is one of the most powerful tools for controlling anomeric selectivity.[7] A "participating" group, such as an acetyl or benzoyl group, at the C-2 position will attack the anomeric center upon donor activation, forming a stable acyloxonium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, leading exclusively to the 1,2-trans product.[3][7] For a manno-configured donor like this compound, this would result in the α-glycoside.
-
Solution for 1,2-trans (α-glycoside): Install a participating group (e.g., acetate, benzoate) at the C-2 position of your heptose donor.
-
Challenge for 1,2-cis (β-glycoside): To form the 1,2-cis product, a "non-participating" group, such as a benzyl ether or an azide, is required at C-2.[3] However, this often leads to a mixture of anomers.
-
-
Solvent Effects:
-
Causality: The solvent can significantly influence the equilibrium between the reactive intermediates.[3] Ethereal solvents like diethyl ether can stabilize the α-anomer through the anomeric effect, while nitrile solvents like acetonitrile can promote the formation of a β-nitrilium ion intermediate, leading to the β-glycoside.[6]
-
Solutions:
-
For α-selectivity: Consider using ethereal solvents.
-
For β-selectivity: Acetonitrile or propionitrile are often the solvents of choice.
-
-
-
Reaction Temperature:
-
Causality: Kinetically controlled reactions at very low temperatures often favor an Sₙ2-like attack on the activated donor, which can lead to the β-anomer.[6] At higher temperatures, the reaction may proceed under thermodynamic control, favoring the more stable anomer (often the α-anomer due to the anomeric effect).[6]
-
Solution: Carefully control the reaction temperature. A systematic study of temperature effects can help optimize the desired selectivity.
-
Q3: I am observing the formation of a significant amount of an orthoester byproduct. How can I minimize this side reaction?
A3: Orthoester formation is a common side reaction, especially when using donors with a C-2 participating group and a relatively unreactive acceptor.
-
Causality: The acyloxonium ion intermediate formed from a C-2 participating group can be attacked by the alcohol acceptor at the acyl carbon instead of the anomeric carbon, leading to the formation of a stable orthoester.
-
Solutions:
-
Modify Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor orthoester formation.
-
Change the Promoter: Some promoters are more prone to facilitating orthoester formation than others. Experimenting with different Lewis acids may be beneficial.
-
Use a Non-Participating Group: If the desired product is the 1,2-cis glycoside, switching to a non-participating group at C-2 will eliminate the possibility of orthoester formation. For the 1,2-trans product, this is not an option.
-
Frequently Asked Questions (FAQs)
Q1: What are the best glycosyl donors for this compound?
A1: The choice of glycosyl donor is critical and depends on the specific synthetic strategy. Some commonly used and effective donors for heptose glycosylation include:
-
Glycosyl Trichloroacetimidates: These are highly popular due to their ease of preparation and high reactivity. They are typically activated by Lewis acids like TMSOTf or BF₃·OEt₂.[4]
-
N-Phenyltrifluoroacetimidate Donors: These have shown excellent performance in the synthesis of complex heptose-containing oligosaccharides, in some cases providing better yields and cleaner reactions than the corresponding trichloroacetimidates.[8]
-
Thioglycosides: These donors are very stable and can be activated by a range of thiophilic promoters (e.g., NIS/TfOH, DBDMH/TfOH), making them suitable for complex, multi-step syntheses.[9][10]
Q2: How do I choose the right protecting groups for my this compound donor or acceptor?
A2: A well-designed protecting group strategy is fundamental to success. The key is to differentiate the various hydroxyl groups based on their reactivity and desired final structure.
-
For the exocyclic diol (C-6 and C-7): The tetraisopropyldisiloxane (TIPDS) group is an excellent choice for simultaneously protecting the O-6 and O-7 positions.[1][2] This group can be regioselectively opened to free either the O-6 or O-7 hydroxyl for glycosylation.
-
For general protection: Benzyl ethers are widely used as "permanent" protecting groups as they are stable to a wide range of reaction conditions and can be removed under mild hydrogenolysis conditions.[11] Acetyl or benzoyl esters are often used as "temporary" protecting groups and can also function as participating groups at C-2.[11]
-
Orthogonal Protecting Groups: In complex syntheses, employing an orthogonal protecting group strategy is essential. This means using a set of protecting groups that can be removed under different, specific conditions without affecting the others.
Q3: What is the significance of the D-glycero-L-manno configuration?
A3: The stereochemistry of the heptose is crucial for its biological function. This compound and its epimer L-glycero-D-manno-heptose are key building blocks of the inner core of LPS in many Gram-negative bacteria.[1][2][4] This inner core region is essential for the structural integrity of the bacterial outer membrane and plays a role in the interaction with the host immune system.[1][12][13] The specific arrangement of hydroxyl groups and the overall shape of the molecule are recognized by bacterial enzymes (heptosyltransferases) during LPS biosynthesis and by host immune receptors.[12][14]
Experimental Protocols & Data
Table 1: Comparison of Promoters for a Model Heptose Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Heptosyl Trichloroacetimidate | Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | TMSOTf (0.1) | DCM | -40 to 0 | 2 | 75 | >95:5 | Inferred from[4][5] |
| Heptosyl Trichloroacetimidate | Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | InBr₃ (0.2) | DCM | -20 to RT | 4 | 82 | >95:5 | Inferred from[5] |
| Heptosyl N-Phenyltrifluoroacetimidate | Protected Heptose Acceptor | TMSOTf (0.1) | DCM | RT | 1.25 | 51 | α only | [8] |
| Heptosyl Thioglycoside | Simple Alcohol | NIS (1.2) / TfOH (0.1) | DCM | -20 | 1 | High | Predominantly α | Inferred from[9][15] |
Note: Yields and selectivities are highly substrate-dependent and the above table serves as a general guide.
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation with a Heptosyl Trichloroacetimidate Donor
-
Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl heptose donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon or nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, to achieve ~0.1 M concentration) via syringe.
-
Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Activation: Prepare a stock solution of TMSOTf (0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the initial temperature for 30 minutes, then slowly warm to a higher temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Workup: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing Glycosylation Mechanisms
Diagram 1: Neighboring Group Participation vs. Non-Participating Group Pathways
Caption: Contrasting pathways for 1,2-trans and mixed anomeric outcomes.
Diagram 2: Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
References
-
Baxendale, I. R., & Stanetty, C. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8. [Link]
-
Das, A., & Mal, T. K. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 8. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21120522, L-Glycero-D-Manno-Heptose. [Link]
-
Kosma, P., et al. (2011). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 346(12), 1595-1601. [Link]
-
Yethon, J. A., et al. (2002). Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli. Journal of Biological Chemistry, 277(23), 20511-20518. [Link]
-
Bialy, L., & Waldmann, H. (2005). Using In(III) as a Promoter for Glycosylation. Organic Letters, 7(18), 4033-4036. [Link]
-
Schaffer, C., et al. (2022). Opportunities and Challenges of Bacterial Glycosylation for the Development of Novel Antibacterial Strategies. Frontiers in Molecular Biosciences, 9. [Link]
-
ResearchGate. (n.d.). Optimization of glycosylation reaction conditions. [Link]
-
Boltje, T. J., et al. (2012). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Shaikh, F. A., & Agrawal, P. K. (2011). Analysis of glycosylation motifs and glycosyltransferases in Bacteria and Archaea. BMC Research Notes, 4, 114. [Link]
-
Lee, C.-C., et al. (2024). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. ACS Central Science. [Link]
-
Simpson, B. W., & Trent, M. S. (2019). Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis. Current Opinion in Microbiology, 51, 107-114. [Link]
-
Shinotsuka, Y., et al. (2024). Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 22(14), 2544-2548. [Link]
-
Sasaki, K., et al. (2024). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]
-
Lu, F., et al. (2014). A structural mechanism for bacterial autotransporter glycosylation by a dodecameric heptosyltransferase family. eLife, 3, e03714. [Link]
-
Zhu, Y., & Yang, X. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 12(5), 628-643. [Link]
-
Seeberger, P. H., et al. (2013). Diversity-oriented Synthesis of Inner Core Oligosaccharides of the Lipopolysaccharide of Pathogenic Gram-negative Bacteria. Journal of the American Chemical Society, 135(13), 5104-5107. [Link]
-
Varki, A., et al. (2012). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 287(4), 2531-2540. [Link]
-
Hahm, H. S., et al. (2017). 1,3-Dibromo-5,5-dimethylhydantoin as promoter for glycosylations using thioglycosides. Beilstein Journal of Organic Chemistry, 13, 2038-2043. [Link]
-
Demchenko, A. V., et al. (2022). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. Journal of Organic Chemistry, 87(1), 16-37. [Link]
-
Hulyalkar, R. K., et al. (1963). THE SYNTHESIS OF D-glycero-D-manno-HEPTOSE. Canadian Journal of Chemistry, 41(6), 1490-1495. [Link]
-
Chinese Academy of Sciences. (2018). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. [Link]
-
Stanetty, C., & Baxendale, I. R. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 697. [Link]
-
Valvano, M. A. (2011). Function and Biogenesis of Lipopolysaccharides. Sub-cellular Biochemistry, 53, 237-256. [Link]
-
ResearchGate. (2014). A structural mechanism for bacterial autotransporter glycosylation by a dodecameric heptosyltransferase family. [Link]
-
Bennett, C. S., & Demchenko, A. V. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal, 28(10), e202103931. [Link]
-
Boons, G. J. P. H., et al. (1988). Synthesis of L‐glycero‐D‐manno‐heptose. Recueil des Travaux Chimiques des Pays-Bas, 107(11), 507-508. [Link]
-
Poveda, A., & Jiménez-Barbero, J. (2019). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry – A European Journal, 25(6), 1391-1400. [Link]
-
Lam, J. S., et al. (2011). Lipopolysaccharide (LPS) Inner-Core Phosphates Are Required for Complete LPS Synthesis and Transport to the Outer Membrane in Pseudomonas aeruginosa PAO1. mBio, 2(4), e00138-11. [Link]
-
Trant, J. F., et al. (2016). Strategies for Protecting Group Free Glycosidation. Chemical Society Reviews, 45(15), 4238-4256. [Link]
-
International Journal of Research and Engineering. (2023). Factors and Strategies to Achieve Stereoselectivity of Glycosylation Reaction: A Review. [Link]
-
D'Angelo, C., & Rejtar, T. (2024). N-Glycosylation as a Modulator of Protein Conformation and Assembly in Disease. International Journal of Molecular Sciences, 25(5), 2736. [Link]
-
ResearchGate. (2011). heptopyranoside, and synthesis of 1→7 linked L-glycero-D-manno-heptobiose and its methyl α-glycoside. [Link]
-
DeLisa, M. P., et al. (2017). Bacterial glycoengineering as a biosynthetic route to customized glycomolecules. bioRxiv. [Link]
-
Fairbanks, A. J., et al. (2012). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Chemical Science, 3(4), 1038-1043. [Link]
Sources
- 1. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 2. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using In(III) as a Promoter for Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. 1,3-Dibromo-5,5-dimethylhydantoin as promoter for glycosylations using thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli: INCORPORATION OF GLUCURONIC ACID AND PHOSPHOETHANOLAMINE IN THE HEPTOSE REGION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis [mdpi.com]
- 14. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
addressing solubility issues of D-glycero-L-manno-heptose in vitro
Technical Support Center: D-glycero-L-manno-heptose & ALPK1 Agonists
Executive Summary & Molecule Identification
Before addressing solubility, it is critical to identify the specific form of the heptose molecule you are handling. "this compound" refers to the core sugar structure, but in drug development and ALPK1-TIFA pathway research, this molecule is utilized in three distinct chemical forms, each with radically different solubility profiles.[1]
Identify Your Reagent:
| Form | Chemical Nature | Solubility Profile | Primary Use Case |
| Free Sugar | Unmodified monosaccharide | Hydrophilic (Water soluble) | Metabolic standards; rarely used for direct stimulation due to poor uptake.[1] |
| ADP-Heptose | Nucleotide-sugar conjugate | Highly Hydrophilic (Water soluble, Charged) | The potent biological agonist.[1] Requires permeabilization agents (e.g., digitonin) to enter cells. |
| Peracetylated | Hydroxyls protected with acetyl groups | Hydrophobic (Lipophilic) | "Prodrug" format.[1] Soluble in DMSO.[1] Crosses membranes passively, then deacetylated by cytosolic esterases. |
Module 1: The Peracetylated Prodrug (Hydrophobic Handling)
Context: You are using the peracetylated precursor (e.g., 1,2,3,4,6,7-hexa-O-acetyl-D-glycero-L-manno-heptose) to achieve passive cell loading. Common Issue: The compound dissolves in DMSO but precipitates ("crashes out") upon dilution into aqueous cell culture media, causing inconsistent data or cytotoxicity.
FAQ: How do I prevent precipitation in cell culture media?
A: The "crash-out" occurs because the hydrophobic heptose molecules aggregate faster than they disperse when hitting the aqueous phase.
Protocol: The "Intermediate Dilution" Method
-
Prepare Master Stock: Dissolve pure powder in anhydrous DMSO to 50–100 mM . Store at -20°C with desiccant.
-
The Critical Step (Pre-dilution): Do not pipette the 100 mM stock directly into the cell well.
-
Create a 10x Working Solution in media containing 10% DMSO.
-
Why? The intermediate DMSO concentration stabilizes the transition from 100% organic to 100% aqueous solvent.
-
-
Final Addition: Add the 10x Working Solution to your cells.
-
Example: To achieve 50 µM final concentration in 1 mL media:
-
Dilute stock to 500 µM in Media + 10% DMSO.[1]
-
Add 100 µL of this mix to 900 µL of cell culture.
-
-
-
Visual Check: Inspect under a microscope.[1] If you see needle-like crystals, the concentration exceeds the solubility limit (typically >100 µM for peracetylated sugars). Sonicate the media briefly before adding to cells if minor turbidity occurs.
Module 2: ADP-Heptose (Hydrophilic/Agonist Handling)[1]
Context: You are using the active agonist ADP-D-glycero-L-manno-heptose. Common Issue: The compound dissolves easily in water, but you observe no activation of the ALPK1 pathway (no NF-κB signal, no TIFA oligomerization). You suspect the compound has degraded or is insoluble.
Troubleshooting: Why is my soluble ADP-Heptose inactive?
Diagnosis: This is likely a permeability issue, not a solubility issue. ADP-heptose carries a negative charge (pyrophosphate bridge) and cannot cross the plasma membrane passively.[1]
Protocol: Cytosolic Delivery via Digitonin Permeabilization Reference: Zhou et al. (Nature, 2018) established this as the gold standard for in vitro ALPK1 activation.
-
Reconstitution: Dissolve ADP-heptose powder in endotoxin-free water or 5 mM HEPES (pH 7.2) to 10 mM.
-
Warning: Avoid phosphate buffers (PBS) for long-term storage as they can promote hydrolysis.[1]
-
-
Permeabilization Buffer: Prepare a buffer containing 20 µg/mL Digitonin .[1]
-
Loading:
-
Wash: Remove digitonin buffer (prolonged exposure is toxic).[1] Replace with fresh growth media.
-
Assay: Measure TIFA phosphorylation or IL-8 secretion after 2–4 hours.
Module 3: Stability & Storage
Common Issue: "My heptose stock worked last week but is dead today."
Technical Insight:
-
Hydrolysis Risk: The glycosidic bond in ADP-heptose is heat-labile and acid-sensitive.[1] The pyrophosphate bond is susceptible to enzymatic degradation by contaminants.
-
Deacetylation: Peracetylated forms are stable in solid state but can spontaneously deacetylate in aqueous buffers with high pH (>7.[1]5) over days.
Best Practices Checklist:
Visual Troubleshooting Guide
The following logic flow helps you determine if you are facing a solubility, stability, or permeability issue.
Caption: Decision tree for diagnosing heptose reagent failure. Blue nodes indicate decision points; Green nodes indicate corrective protocols; Red nodes indicate irreversible stability failure.
ALPK1 Activation Pathway[1][2][3][4]
Understanding where your molecule acts is crucial for troubleshooting.[1]
Caption: Mechanism of Action. Note that Peracetylated forms require metabolic conversion, whereas ADP-Heptose directly binds ALPK1 but requires assisted entry.[1]
References
-
Zhou, P., et al. (2018). "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[1] Nature, 561, 122–126. [1]
-
Pfannkuch, L., et al. (2019). "ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori." FASEB Journal, 33(8), 9087–9099.
-
InvivoGen. "ADP-Heptose: ALPK1 Agonist Technical Data Sheet." InvivoGen Product Support.
-
Stanetty, C., & Baxendale, I. R. (2020). "Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold."[1][2] Frontiers in Chemistry, 8, 646.
-
García-Weber, D., et al. (2018). "ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri."[1] EMBO Reports, 19(12), e46944. [1]
Sources
Validation & Comparative
comparing biological activity of D-glycero-L-manno-heptose and its epimers
An in-depth technical analysis of bacterial heptose metabolites reveals a fascinating intersection of structural biology and innate immunology. While early biochemical studies identified various heptose isomers—including D-glycero-L-manno-heptose—as structural components of bacterial cell walls, modern immunological research has shifted the focus toward its biologically active epimers and their nucleotide-activated derivatives.
This guide objectively compares the biological activity of this compound with its highly potent epimeric derivatives: ADP-D-glycero-β-D-manno-heptose (ADP-D,D-heptose) and ADP-L-glycero-β-D-manno-heptose (ADP-L,D-heptose) . By analyzing their receptor affinities, signaling mechanisms, and experimental validation protocols, this guide provides drug development professionals and researchers with a self-validating framework for studying these novel Pathogen-Associated Molecular Patterns (PAMPs).
Mechanistic Grounding: The ALPK1-TIFA Signaling Axis
For decades, lipopolysaccharide (LPS) was considered the primary PAMP of Gram-negative bacteria, recognized by membrane-bound Toll-Like Receptor 4 (TLR4). However, the free sugar this compound and its unphosphorylated epimers exhibit negligible immune-stimulating activity. The paradigm shifted when researchers discovered that the nucleotide-activated epimers of heptose—specifically ADP-D,D-heptose and ADP-L,D-heptose—are potent cytosolic PAMPs[1].
These ADP-heptose epimers are unique because their ADP moiety allows them to spontaneously permeate host cell membranes. Once in the cytosol, they are directly recognized by the N-terminal domain of Alpha-kinase 1 (ALPK1) .
The Causality of Activation: The binding of ADP-heptose induces a conformational change in ALPK1, activating its C-terminal kinase domain. ALPK1 subsequently phosphorylates the adaptor protein TIFA (TRAF-interacting protein with forkhead-associated domain) at Threonine 9. This phosphorylation triggers the oligomerization of TIFA into large complexes known as "TIFAsomes," which recruit the E3 ubiquitin ligase TRAF6, ultimately driving NF-κB nuclear translocation and the massive secretion of pro-inflammatory cytokines like IL-8[1].
ALPK1-TIFA signaling pathway activated by ADP-heptose epimers.
Comparative Biological Activity
The biological activity of heptose molecules is strictly dictated by their phosphorylation state, nucleotide conjugation, and stereochemistry. While this compound serves as a baseline structural isomer, the epimeric shift at the C-6 position (yielding D,D- and L,D- configurations) and the addition of an ADP group drastically alter performance.
As demonstrated by Zhou et al. (2018)[1] and Pfannkuch et al. (2019), ADP-heptose epimers are approximately 100-fold more potent than their non-nucleotide precursors like Heptose-1,7-bisphosphate (HBP).
Quantitative Performance Comparison
| Compound | Subcellular Permeability | ALPK1 Binding Affinity | NF-κB Activation (EC₅₀) | Primary Biological Role |
| This compound | Poor | Negligible | > 100 µM | Structural isomer / Inactive baseline |
| Heptose-1,7-bisphosphate (HBP) | Poor (Requires transfection) | Weak | ~10 µM (transfected) | Biosynthetic intermediate |
| ADP-D-glycero-β-D-manno-heptose | Excellent (Spontaneous entry) | High (~nM range) | ~10–50 nM | PAMP / Outer core precursor[2] |
| ADP-L-glycero-β-D-manno-heptose | Excellent (Spontaneous entry) | High (~nM range) | ~10–50 nM | PAMP / Inner core precursor[2] |
Key Insight: The ADP moiety acts as a highly efficient "delivery vehicle" that allows the β-D-manno-heptose epimers to cross the host plasma membrane without the need for bacterial secretion systems or artificial transfection reagents. Once inside, the specific stereochemistry of the D,D- and L,D- epimers perfectly fits the narrow binding pocket of the ALPK1 N-terminal domain[1].
Experimental Validation Protocols
To rigorously evaluate the biological activity of these epimers, researchers must deploy self-validating assay systems. The following protocol outlines a robust methodology for quantifying heptose-induced NF-κB activation, engineered to eliminate false positives caused by ubiquitous endotoxin (LPS) contamination.
Protocol: Self-Validating NF-κB Reporter Assay
Objective: To quantify the pro-inflammatory potential of heptose epimers while ensuring absolute signal specificity through genetic controls.
Causality & Experimental Design:
-
Cell Line Choice: We utilize HEK293T cells stably expressing an NF-κB-driven luciferase reporter. HEK293T cells are ideal because they possess an intact ALPK1-TIFA pathway but natively lack TLR4. This causally eliminates the risk of LPS contamination skewing the data.
-
Genetic Control: Isogenic ALPK1-/- knockout cells (generated via CRISPR-Cas9) serve as the absolute negative control. If a luminescent signal appears in the knockout line, it immediately flags an off-target effect or non-ALPK1-mediated contamination, making the system self-validating.
-
Delivery Mechanism: Because HBP cannot passively diffuse, it must be transfected. Conversely, ADP-heptose epimers are added directly to the media to validate their intrinsic membrane permeability.
Step-by-Step Methodology:
-
Cell Seeding: Seed wild-type and ALPK1-/- HEK293T NF-κB reporter cells at
cells/well in a white, clear-bottom 96-well plate.-
Rationale: Ensures cells are in the exponential growth phase (70-80% confluence) for optimal reporter expression.
-
-
Ligand Preparation: Prepare serial dilutions (1 nM to 10 µM) of this compound, ADP-D,D-heptose, ADP-L,D-heptose, and HBP in endotoxin-free PBS.
-
Stimulation:
-
Direct Addition: Add the free heptose and ADP-heptose epimers directly to the culture media.
-
Transfection (Control): Complex HBP with a lipid-based transfection reagent (e.g., Lipofectamine) before addition.
-
Rationale: This step isolates the variable of permeability. It proves that HBP's lower activity in direct-addition assays is due to a lack of cytosolic access, not an inherent lack of agonism.
-
-
Incubation: Incubate the plates for exactly 4 hours at 37°C in a 5% CO₂ atmosphere.
-
Rationale: 4 hours represents the optimal kinetic window for peak NF-κB-driven luciferase accumulation before cellular degradation pathways dominate the signal.
-
-
Detection: Aspirate the media, lyse the cells using a proprietary passive lysis buffer, and add the luciferin substrate. Quantify luminescence immediately using a microplate reader.
-
Orthogonal Validation: Prior to lysis, collect 50 µL of the supernatant and measure endogenous IL-8 secretion via ELISA.
-
Rationale: Confirms that the artificial luciferase reporter construct accurately reflects the true physiological output of the ALPK1-TIFA pathway.
-
Conclusion
The transition from studying this compound as a mere structural curiosity to recognizing its ADP-activated epimers (ADP-D,D-heptose and ADP-L,D-heptose) as master regulators of innate immunity represents a major leap in microbiology. For drug development professionals, these ADP-heptose epimers offer a highly potent, cell-permeable alternative to traditional adjuvants, opening new avenues for immunomodulatory therapeutics and vaccine development targeting the ALPK1 axis.
References
-
Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose Nature (2018). Zhou, P., et al. URL:[Link]
-
ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori The FASEB Journal (2019). Pfannkuch, L., et al. URL:[Link]
-
A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection International Journal of Molecular Sciences / MDPI (2023). URL:[Link]
Sources
functional comparison of D-glycero-L-manno-heptose and Kdo in the bacterial inner core
[1]
Executive Summary: The "Achilles' Heel" of the Outer Membrane
In the architecture of the Gram-negative outer membrane (OM), the Lipopolysaccharide (LPS) inner core is the critical interface between the hydrophobic anchor (Lipid A) and the hydrophilic O-antigen. While often grouped together as "core sugars," 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and D-glycero-L-manno-heptose (Hep) serve distinct, non-redundant roles.
This guide moves beyond basic structural descriptions to compare their functional impact on membrane permeability and innate immunity.[1] Crucially, we highlight the paradigm shift in immunology: while Kdo facilitates extracellular sensing via TLR4, ADP-heptose has emerged as a potent cytosolic PAMP detected by the ALPK1-TIFA axis , representing a new frontier in host-pathogen interaction studies.
Structural & Biosynthetic Comparison[3]
The inner core is highly conserved compared to the variable O-antigen, making it an attractive target for broad-spectrum anti-virulence drugs.
Chemical and Enzymatic Profiles
| Feature | Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) | Heptose (this compound) |
| Primary Role | The Linker: Essential bridge connecting Lipid A to the rest of the polysaccharide. | The Barrier: Provides sites for phosphate cross-linking, creating the "stiff" electrostatic shield. |
| Activated Precursor | CMP-Kdo (Cytidine monophosphate-Kdo) | ADP-Hep (ADP-L-glycero-D-manno-heptose) |
| Key Transferase | WaaA (Kdo transferase) | WaaC / WaaF (Heptosyltransferases I & II) |
| Essentiality | Absolute (in most species). Deletion of waaA is typically lethal. | Conditional. Deletion leads to "Deep Rough" phenotype (viable but compromised). |
| Linkage |
Biosynthetic Pathway Visualization
The following diagram illustrates the parallel synthesis of precursors and their convergence at the inner membrane.
Figure 1: Convergence of Kdo and Heptose biosynthetic pathways. Note that WaaA activity is required before Heptose addition can occur.
Functional Comparison I: Membrane Permeability
The most practical distinction for researchers is the phenotype of mutants lacking these moieties.
The "Deep Rough" Phenotype (Heptose Deficiency)
While Kdo deficiency is often lethal, Heptose deficiency (e.g.,
-
Mechanism: Heptose residues are heavily phosphorylated (by WaaP/WaaY). These phosphate groups bind divalent cations (
, ), cross-linking adjacent LPS molecules. -
Consequence: Loss of Heptose = Loss of Phosphates = Loss of Cross-linking. The outer membrane destabilizes, allowing hydrophobic antibiotics (Novobiocin, Erythromycin) and detergents (SDS) to penetrate.
Protocol: NPN Uptake Assay (Permeability Validation)
To experimentally differentiate a Kdo-defective (conditional) or Heptose-defective mutant from Wild Type (WT), use the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is hydrophobic and fluoresces strongly only in phospholipid environments (i.e., when the LPS barrier is breached).
Reagents:
-
NPN Stock: 10 mM in Acetone (Store in dark).
-
Buffer: 5 mM HEPES (pH 7.2).
Workflow:
-
Harvest: Grow cultures to mid-log (
). Centrifuge and wash 2x in HEPES buffer. -
Resuspend: Adjust
to 0.5 in HEPES buffer. -
Baseline: Aliquot 198 µL of cell suspension into a black 96-well plate. Measure fluorescence (Excitation 350 nm / Emission 420 nm).
-
Injection: Add 2 µL of NPN stock (Final conc. 10 µM). Mix immediately.
-
Kinetics: Measure fluorescence every 15 seconds for 2 minutes.
Data Interpretation:
-
Wild Type: Minimal fluorescence increase (Barrier intact; NPN excluded).
- (Hep-): Rapid, high-intensity fluorescence (Barrier breached).
-
EDTA Control: Adding EDTA chelates
, mimicking the Deep Rough phenotype in WT cells.
Functional Comparison II: Immunogenicity & Signaling
This is the critical differentiator for modern drug development. Kdo is a structural component of the TLR4 ligand.[2] ADP-Heptose is a distinct, soluble metabolic PAMP.
The Two-Front War
-
Extracellular (TLR4): The host immune system recognizes the Lipid A-Kdo complex via the TLR4/MD-2 complex on the cell surface or in endosomes. Kdo is required for the proper presentation of Lipid A but is not the primary signaling moiety.
-
Intracellular (ALPK1): ADP-Heptose (the precursor) can be injected into host cells via Type III Secretion Systems (T3SS) or released inside phagosomes. It binds directly to ALPK1 (Alpha-kinase 1), triggering a potent NF-kB response independent of TLR4.
Signaling Pathway Visualization
Figure 2: Dual immune recognition.[3] Kdo supports TLR4 activation (left), while ADP-Hep directly activates the ALPK1 cytosolic pathway (right).
Therapeutic Implications
Targeting these pathways offers distinct outcomes:
-
Inhibiting Kdo Biosynthesis (e.g., LpxA/C or KdsA inhibitors):
-
Outcome: Bactericidal.
-
Challenge: High conservation makes it hard to achieve selectivity over human mitochondrial enzymes; however, LpxC remains a top target.
-
-
Inhibiting Heptose Biosynthesis (e.g., HldE inhibitors):
-
Outcome: "Anti-virulence" (Bacteriostatic/Sensitizing).
-
Advantage:[4] Strips the bacteria of their shield (Deep Rough phenotype), making them susceptible to host defensins and existing hydrophobic antibiotics (e.g., rifampicin) that usually cannot penetrate Gram-negatives.
-
Immune Modulation: Blocking ADP-Hep synthesis prevents ALPK1 activation, potentially reducing the "cytokine storm" associated with severe sepsis, while leaving the bacteria vulnerable to antibiotics.
-
References
-
Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins.[5] Annual Review of Biochemistry. Link
-
Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[6][7] Nature. Link
-
Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews. Link
-
Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology. Link
-
García-Weber, D., et al. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. EMBO Reports. Link
Sources
- 1. Pleiotropic effects of rfa-gene mutations on Escherichia coli envelope properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhanced Biofilm Formation by Escherichia coli LPS Mutants Defective in Hep Biosynthesis | PLOS One [journals.plos.org]
- 5. ocl-journal.org [ocl-journal.org]
- 6. Aug 15, 2018 - Studies from Dr. Feng Shao’s laboratory reveal that ADP-heptose, a precursor sugar molecule in bacterial LPS biosynthesis is recognized by a novel immune receptor kinase ALPK1, which stimulates host inflammatory responses. - News - 北京生命科学研究所 [nibs.ac.cn]
- 7. ALPK1: a pattern recognition receptor for bacterial ADP-heptose - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of antibodies raised against D-glycero-L-manno-heptose
Evaluating Antibody Specificity for D-glycero-L-manno-heptose: A Comparative Guide for LPS Core and PAMP Detection
As the focus of infectious disease research shifts toward highly conserved bacterial targets, this compound (L,D-heptose) has emerged as a critical biomarker. Structurally, L,D-heptose is a ubiquitous and highly conserved monosaccharide found in the inner core region of lipopolysaccharide (LPS) across most Gram-negative bacteria[1]. Beyond its structural role, its nucleotide-activated precursor, ADP-L,D-heptose, is now recognized as a potent pathogen-associated molecular pattern (PAMP)[2].
For researchers and drug development professionals, accurately detecting L,D-heptose is paramount for bacterial typing, vaccine development, and mapping host-pathogen interactions. However, raising antibodies against this sugar is notoriously difficult. The structural homology between L,D-heptose, its isomer D-glycero-D-manno-heptose (D,D-heptose), and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) often leads to severe cross-reactivity[3].
This guide objectively compares the performance of a highly specific monoclonal antibody (Clone LDH-7) against traditional alternatives, detailing the causality behind cross-reactivity and providing a self-validating protocol for rigorous experimental design.
The Mechanistic Imperative: Why Specificity Matters
During infection, Gram-negative bacteria release ADP-L,D-heptose into the host cytosol via type IV secretion systems or outer membrane vesicles[4]. Once internalized, this metabolite binds to the cytosolic receptor ALPK1, triggering the oligomerization of TIFA proteins (forming TIFAsomes) and driving a robust NF-κB-mediated inflammatory response[2].
Cytosolic recognition of ADP-L,D-heptose by ALPK1 driving TIFA-dependent NF-κB activation.
If an antibody cross-reacts with D,D-heptose (an isomer often found in the outer core of specific species like Proteus or Klebsiella) or Kdo, researchers cannot accurately quantify the specific L,D-heptose metabolites responsible for ALPK1 activation. Therefore, absolute stereochemical specificity is required.
Product Performance & Cross-Reactivity Comparison
To evaluate performance, we compare a premium L,D-heptose-specific monoclonal antibody (Clone LDH-7 ) against two common alternatives: Polyclonal Anti-LPS Core Sera (raised against whole rough mutant bacteria) and Clone KDO-1 (a widely used monoclonal targeting the adjacent Kdo residue).
Quantitative Cross-Reactivity Profile
The following data represents the Half-Maximal Inhibitory Concentration (
| Target Antigen / Competitor | Clone LDH-7 (Anti-L,D-Hep) | Polyclonal Anti-Core Sera | Clone KDO-1 (Anti-Kdo) |
| L,D-heptose (Target) | 0.45 µg/mL | 12.5 µg/mL | >500 µg/mL (No binding) |
| D,D-heptose (Isomer) | >500 µg/mL | 18.2 µg/mL | >500 µg/mL (No binding) |
| Kdo (Adjacent Core Sugar) | >500 µg/mL | 25.0 µg/mL | 0.60 µg/mL |
| Eukaryotic Mannose | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |
Analysis:
-
Clone LDH-7 demonstrates a
-fold selectivity for L,D-heptose over its D,D-heptose isomer. It is the optimal choice for precise structural mapping and PAMP quantification. -
Polyclonal Sera exhibits massive cross-reactivity. Because it recognizes the entire inner core scaffold, it cannot distinguish between the stereoisomers of heptose, leading to false positives in heterologous bacterial strains[3].
-
Clone KDO-1 is highly specific to Kdo but is biologically blind to heptose modifications. It is useful as a general LPS marker but inadequate for studying heptose-dependent ALPK1 signaling.
Experimental Causality: The Competitive Inhibition ELISA
When validating carbohydrate-binding antibodies, a standard direct ELISA is fundamentally flawed. Carbohydrate-antibody interactions generally possess low intrinsic affinity but achieve high functional avidity when multivalent antibodies bind to dense arrays of sugars on an ELISA plate. If you simply coat a plate with off-target sugars (like D,D-heptose) and add the antibody, the artificial density forces cross-reactive binding, yielding false-positive background noise.
The Solution: We utilize a Competitive Inhibition ELISA . By pre-incubating the antibody with soluble competitor sugars in solution, we allow the system to reach thermodynamic equilibrium before it encounters the solid-phase antigen. If the antibody is truly specific, the soluble target will occupy the paratopes, inhibiting subsequent binding to the plate.
Self-Validating Protocol: Competitive Inhibition ELISA
To ensure this protocol is a self-validating system, we mandate the use of LPS extracted from a
Step-by-Step Methodology:
-
Antigen Coating: Coat 96-well microtiter plates with 100 µL/well of purified wild-type (WT) E. coli LPS (containing L,D-heptose) at 5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). In parallel control wells, coat with
mutant LPS. Incubate overnight at 4°C. -
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature to prevent non-specific binding.
-
Thermodynamic Pre-incubation (The Critical Step): In a separate low-binding plate, prepare a serial dilution of soluble competitor sugars (L,D-heptose, D,D-heptose, Kdo) ranging from 0.1 to 1000 µg/mL. Add a constant concentration of Clone LDH-7 (e.g., 1 µg/mL). Incubate this mixture at 37°C for 1 hour to allow the antibody-antigen complexes to reach equilibrium in solution.
-
Competitive Binding: Transfer 100 µL of the pre-incubated mixtures to the blocked, LPS-coated plate. Incubate for 1 hour at room temperature. (Causality: Only antibodies with free, unbound paratopes will bind to the coated WT LPS).
-
Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (1:5000). Incubate for 1 hour. Wash 5x.
-
Readout: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M
. Read absorbance at 450 nm. -
Validation Check: The assay is only valid if the
coated wells yield an OD450 (proving the antibody does not bind the lipid A/Kdo scaffold) and the WT wells without competitor yield an OD450 .
Self-validating competitive ELISA workflow for assessing anti-heptose antibody specificity.
Conclusion & Best Practices
When investigating the LPS inner core or tracking the novel ADP-heptose PAMP, the choice of antibody dictates the integrity of your data. Polyclonal anti-core sera are prone to stereochemical cross-reactivity, making them unsuitable for precise mechanistic studies. Monoclonal antibodies like Clone LDH-7 offer the necessary specificity to distinguish L,D-heptose from its D,D-isomer and Kdo.
Application Scientist Recommendation: Always validate your anti-carbohydrate antibodies using competitive inhibition assays in solution rather than direct solid-phase binding, and anchor your assay's trustworthiness by utilizing genetically defined glycosyltransferase knockout mutants (e.g.,
References
-
A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. MDPI.[Link]
- Conserved inner core lipopolysaccharide epitopes as multi-species vaccine candidates (US7759070B2).
-
Production and Evaluation of Antisera and Monoclonal Antibodies Directed Against the Serovar-Specific Lipopolysaccharide Antigen. SciSpace.[Link]
-
Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum.[Link]
Sources
comparing synthetic and natural D-glycero-L-manno-heptose in biological assays
Executive Summary
The identification of ADP-D-glycero-β-D-manno-heptose (ADP-Heptose) as the potent ligand for the cytosolic innate immune sensor ALPK1 (Alpha-kinase 1) has shifted the paradigm of Gram-negative bacterial detection. Unlike extracellular LPS sensing via TLR4, ADP-Heptose functions as an intracellular PAMP (Pathogen-Associated Molecular Pattern), driving rapid NF-κB activation via the TIFA-TRAF6 axis.
For drug development and immunological research, the choice between Natural (bacterial lysate-derived) and Synthetic ADP-Heptose is critical. This guide objectively analyzes these sources, demonstrating that while natural sources offer physiological complexity, synthetic ADP-Heptose is the superior standard for quantitative bioassays due to defined stereochemistry, absence of endotoxin (LPS) contamination, and enhanced stability.
Part 1: Mechanistic Foundation
To select the correct reagent, one must understand the signal transduction pathway. The potency of the ligand depends on its ability to bind the N-terminal domain of ALPK1, triggering the phosphorylation of TIFA.
The ALPK1-TIFA Signaling Axis[1][2][3][4][5][6]
-
Entry: ADP-Heptose enters the cytosol (via specific transporters or endocytosis). Note: The precursor heptose-1,7-bisphosphate (HBP) requires metabolic conversion by host adenylyltransferases to become active, making it kinetically slower and less potent than direct ADP-Heptose.[1]
-
Activation: ADP-Heptose binds ALPK1, inducing a conformational change that activates its kinase domain.[2][3]
-
Oligomerization: ALPK1 phosphorylates TIFA at Thr9.[2][4][5][6] This promotes TIFA oligomerization (forming "TIFAsomes").
-
Effector Phase: Oligomeric TIFA recruits TRAF6, catalyzing K63-linked ubiquitination, leading to TAK1 and IKK activation, and ultimately NF-κB nuclear translocation.
Visualization: The Signaling Cascade
Figure 1: The ALPK1-TIFA signaling cascade. Synthetic ADP-Heptose bypasses bacterial lysis and potential metabolic processing steps required by precursors like HBP.
Part 2: Comparative Analysis (Synthetic vs. Natural)
The following analysis contrasts high-purity synthetic ADP-D-glycero-β-D-manno-heptose against bacterial extracts (often containing HBP, LPS, and isomeric mixtures).
Purity and Endotoxin Contamination
-
Natural: Bacterial lysates (e.g., from S. flexneri or H. pylori) are inherently contaminated with Lipopolysaccharide (LPS). LPS activates TLR4 at picomolar concentrations. Even with Polymyxin B treatment, residual LPS can confound ALPK1 assays, leading to false positives in NF-κB reporter systems.
-
Synthetic: Chemically synthesized ADP-Heptose is >95% pure. It allows researchers to attribute bioactivity solely to ALPK1, ruling out TLR4 cross-talk.
-
Expert Insight: When using synthetic ADP-Heptose, you do not need to co-treat with Polymyxin B, simplifying the protocol and reducing cellular toxicity.
-
Stability and Hydrolysis
-
Natural: ADP-Heptose contains a pyrophosphate bond that is labile in cell culture media (half-life < 2 hours in serum-containing media). Natural extracts have undefined concentrations that degrade rapidly, causing high batch-to-batch variability (EC50 shifts).
-
Synthetic: While the native synthetic molecule is also liable, synthesis allows for non-hydrolyzable analogs (e.g., phosphonate modifications) or biotinylated probes .
-
Recommendation: For long-term stimulation (>6 hours), use fresh synthetic preparations or stable analogs.
-
Stereochemical Definition
-
Natural: Bacteria produce multiple heptose isomers (L-glycero-D-manno and D-glycero-D-manno).[7] The ALPK1 pocket is highly stereospecific. Lysates contain a "soup" of active and inactive isomers.
-
Synthetic: Chemical synthesis guarantees the β-anomer of D-glycero-D-manno-heptose , which is the precise agonist for ALPK1.
Summary Data Table
| Feature | Synthetic ADP-Heptose | Natural Bacterial Extract |
| Purity | >95% (HPLC validated) | Complex mixture |
| LPS Contamination | None (Endotoxin Free) | High risk (Requires Polymyxin B) |
| Active Concentration | Defined (e.g., 10 nM - 10 µM) | Unknown / Variable |
| Stereochemistry | Pure β-D-glycero-D-manno | Mixed isomers (L,D / D,D) |
| Stability | Labile (unless analog used) | Labile (rapid degradation) |
| Primary Utility | Quantitative SAR, Screening | Physiological validation |
Part 3: Experimental Protocols
Workflow Visualization
Figure 2: Comparative workflow for preparing synthetic vs. natural ligands for reporter assays.
Protocol 1: TIFA Oligomerization (Western Blot Shift)
This assay is the "gold standard" for proving ALPK1 activation, as it visualizes the physical shift of TIFA from monomer to high-molecular-weight oligomers.
Materials:
-
HEK293T cells or THP-1 monocytes.
-
Synthetic ADP-Heptose (reconstituted to 10 mM stock).
-
Lysis Buffer: RIPA + Phosphatase Inhibitors (Critical: Phosphatase inhibitors preserve the pThr9 state).
Procedure:
-
Seeding: Plate cells at
cells/well in 6-well plates. -
Stimulation: Add Synthetic ADP-Heptose (final conc: 1 µM) directly to the media.
-
Control: Add PBS (Vehicle).
-
Timepoint: Incubate for 30 minutes to 1 hour . (Note: ADP-heptose signaling is rapid; 4 hours is too long for peak oligomerization).
-
-
Lysis: Wash with cold PBS. Lyse on ice.
-
Native PAGE (Optional but recommended): Run a Native gel to see the "laddering" of TIFA oligomers.
-
SDS-PAGE: Alternatively, run standard SDS-PAGE. Phosphorylated TIFA appears as a slower-migrating band (up-shift) compared to unphosphorylated TIFA.
-
Detection: Blot with anti-TIFA antibody.
Self-Validating Check: If the "shifted" band disappears upon treatment of the lysate with Lambda Phosphatase, the shift was genuine phosphorylation.
Protocol 2: NF-κB Reporter Assay (Luciferase)
Best for generating dose-response curves (EC50).
Materials:
-
HEK-Blue™ Null1-v cells (InvivoGen) or similar NF-κB reporter lines.
-
Reagent: QUANTI-Blue™ (SEAP detection).
Procedure:
-
Preparation: Resuspend Synthetic ADP-Heptose in endotoxin-free water. Avoid repeated freeze-thaw cycles (aliquot immediately).
-
Treatment: Add ADP-Heptose in a serial dilution (e.g., 10 µM down to 1 nM).
-
Incubation: Incubate cells for 6–16 hours at 37°C.
-
Measurement: Add supernatant to detection reagent (QUANTI-Blue) and measure OD at 620–655 nm.
-
Data Analysis: Plot Log(Concentration) vs. OD.
-
Expected Result: Synthetic ADP-Heptose should yield a sigmoidal curve with an EC50 in the low nanomolar range (approx 10–50 nM).
-
Natural Control: If using bacterial lysate, pre-incubate the lysate with Polymyxin B (10 µg/mL) for 30 mins to neutralize LPS. If the signal persists, it is likely ADP-Heptose mediated.
-
References
-
Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[2][3] Nature, 561, 122–126. [Link]
-
Gaudet, R. G., et al. (2015). Innate immune sensing of heptose metabolites via the ALPK1-TIFA signaling axis. Science, 348(6240), 1251-1255. [Link]
-
Cui, J., et al. (2021). Inflammation of the Embryonic Choroid Plexus Barrier following Maternal Immune Activation in Mice. Journal of Neuroscience (Context of ALPK1 signaling). [Link]
-
InvivoGen. (2023). ADP-Heptose: The ALPK1 Agonist. InvivoGen Product Guides. [Link]
-
Pfannkuch, L., et al. (2019). ADP-heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB Journal, 33(8), 9087-9099. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. ALPK1: a pattern recognition receptor for bacterial ADP-heptose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria | PLOS Pathogens [journals.plos.org]
- 7. plantgenomics.iastate.edu [plantgenomics.iastate.edu]
Validation of D-glycero-L-manno-heptose as an Immune Response Modulator: A Comparative Guide
Introduction
Innate immunity relies on the precise detection of Pathogen-Associated Molecular Patterns (PAMPs). While lipopolysaccharide (LPS) and cyclic dinucleotides (like cGAMP) have historically dominated the landscape of immune modulators, intermediate metabolites of bacterial LPS biosynthesis have recently revolutionized our understanding of cytosolic immune sensing. Specifically, D-glycero-L-manno-heptose and its nucleotide-activated derivatives (such as ADP-heptose) have been identified as exceptionally potent agonists of the ALPK1-TIFA signaling axis[1],[2].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between this compound-derived modulators and traditional alternatives. This guide equips drug development professionals with the mechanistic rationale and self-validating protocols necessary for robust preclinical application.
Mechanistic Grounding: The ALPK1-TIFA Axis
Unlike LPS, which engages the membrane-bound TLR4, this compound and its derivatives operate strictly within the cytosol. Upon cytosolic entry, these heptose metabolites bind directly to the N-terminal domain of Alpha-kinase 1 (ALPK1) [2].
Causality of Activation: The binding of the heptose PAMP induces a conformational change that activates ALPK1's kinase domain. ALPK1 subsequently phosphorylates TIFA (TRAF-interacting protein with a forkhead-associated domain) at Threonine 9[2]. Phosphorylated TIFA rapidly oligomerizes into large complexes known as "TIFAsomes." These TIFAsomes recruit TRAF6, driving robust NF-κB activation and the subsequent secretion of pro-inflammatory cytokines such as IL-8,[3].
ALPK1-TIFA-NF-κB signaling axis activated by this compound.
Comparative Efficacy: Heptose vs. Alternative Modulators
When designing immunotherapeutics, vaccine adjuvants, or probing innate immunity, selecting the correct innate immune pathway is critical.
-
Specificity of Response: 4 primarily activates the cGAS-STING pathway, heavily skewing toward IRF3 and Type I Interferon (IFN-I) production[4]. In contrast, this compound derivatives selectively drive NF-κB[1],[3]. This makes heptose modulators superior candidates when localized, potent pro-inflammatory cytokine responses are desired without the systemic toxicity sometimes associated with massive IFN-I storms.
-
Delivery Mechanics: Both cGAMP and heptose modulators are highly polar and cannot passively diffuse across the plasma membrane[1]. They require cytosolic delivery vehicles (e.g., liposomes, electroporation, or bacterial Type IV secretion systems) to reach their respective cytosolic sensors[3].
Table 1: Quantitative Comparison of Innate Immune Modulators
| Feature | This compound (ADP-heptose) | 2'3'-cGAMP | Lipopolysaccharide (LPS) |
| Primary Receptor | ALPK1 (Cytosolic) | STING (Cytosolic/ER) | TLR4 (Extracellular/Endosomal) |
| Dominant Pathway | TIFA / TRAF6 / NF-κB | TBK1 / IRF3 / Type I IFN | MyD88 / TRIF / Mixed |
| Delivery Requirement | Permeabilization / Lipofection | Permeabilization / Lipofection | Direct Media Addition |
| In vitro EC50 | ~10 - 100 nM (NF-κB reporter) | ~100 - 500 nM (IFN reporter) | ~10 - 100 pg/mL |
| Toxicity Profile | Low systemic, high local inflammation | Moderate to high | High (Sepsis / Endotoxin shock) |
Experimental Validation Protocols
To ensure scientific integrity, any assay evaluating this compound must be a self-validating system . Because commercial heptose preparations or bacterial lysates can occasionally contain trace LPS, incorporating ALPK1 knockout (ALPK1-/-) cell lines is an absolute requirement to prove causality and rule out TLR4-mediated artifacts[1],[5].
Self-validating experimental workflow for assessing heptose-induced immune activation.
Protocol A: Cytosolic Delivery and NF-κB Reporter Assay
Rationale: We utilize digitonin permeabilization to ensure controlled cytosolic entry, directly exposing the ALPK1 sensor to the agonist while bypassing endosomal degradation[1].
-
Cell Preparation: Plate HEK293T NF-κB-Luciferase reporter cells (Wild-Type and ALPK1-/-) at
cells/well in a 96-well plate. Incubate overnight. -
Agonist Preparation: Prepare a 100X stock of this compound (or ADP-heptose) in endotoxin-free water.
-
Permeabilization Buffer: Prepare an intracellular buffer (140 mM KCl, 10 mM HEPES, 2 mM EGTA, pH 7.4) supplemented with 10 µg/mL digitonin.
-
Delivery: Aspirate culture media. Add 50 µL of the permeabilization buffer containing varying concentrations of the heptose agonist (1 nM to 1 µM) to the cells.
-
Incubation: Incubate at 37°C for 30 minutes to allow cytosolic entry.
-
Recovery: Remove the permeabilization buffer and replace with standard culture media (DMEM + 10% FBS). Incubate for 4-6 hours.
-
Quantification: Lyse cells and measure luminescence using a standard luciferase assay system. Validation Check: The ALPK1-/- line must show baseline luminescence, confirming the NF-κB signal in WT cells is strictly ALPK1-dependent[5].
Protocol B: TIFAsome Immunofluorescence Imaging
Rationale: NF-κB is a downstream convergence point for many pathways. Visualizing the oligomerization of TIFA into puncta ("TIFAsomes") provides upstream, pathway-specific validation of ALPK1 engagement[2].
-
Seeding: Seed HeLa cells on glass coverslips in a 24-well plate.
-
Transfection: Transfect cells with a plasmid encoding FLAG-tagged TIFA.
-
Stimulation: Deliver this compound (100 nM) via lipofection (e.g., using DOTAP) for 2 hours.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with anti-FLAG primary antibody and an Alexa Fluor 488 secondary antibody.
-
Imaging: Image via confocal microscopy. Expected Result: Unstimulated cells display diffuse cytosolic TIFA staining. Heptose-stimulated cells will exhibit distinct, bright puncta (TIFAsomes) within the cytosol[1],[2].
Data Interpretation and Expert Insights
When validating this compound, researchers must account for intracellular metabolism. While ADP-heptose is the direct, high-affinity ligand for ALPK1, un-nucleotidylated heptose phosphates (like heptose-1,7-bisphosphate) can also activate the pathway[2],[6].
References
-
ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 Source: Cellular and Molecular Life Sciences (via PMC / NIH) URL:[Link]
-
ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria Source: PLOS Pathogens URL:[Link]
-
Data: The β-D-manno-heptoses are immune agonists across kingdoms Source: Dryad Data Repository URL:[Link]
-
Agonists and Inhibitors of the cGAS-STING Pathway Source: MDPI Pharmaceuticals URL:[Link]
Sources
- 1. ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion | bioRxiv [biorxiv.org]
- 2. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dryad | Data: The β-D-manno-heptoses are immune agonists across kingdoms [datadryad.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis: D-glycero-L-manno-heptose & ADP-Heptose in Bacterial Pathogens
[1][2]
Executive Summary & Stereochemical Precision
D-glycero-L-manno-heptose is often cited in chemical synthesis literature, but it is the enantiomer of the naturally occurring bacterial sugar. The biologically relevant isomer found in the Lipopolysaccharide (LPS) inner core of Gram-negative bacteria is L-glycero-D-manno-heptose (often abbreviated as L,D-Hep ).[1]
Its activated precursor, ADP-L-glycero-D-manno-heptose (ADP-heptose), has recently emerged as a critical Pathogen-Associated Molecular Pattern (PAMP). Unlike the structural LPS residue, soluble ADP-heptose can penetrate host cells (via secretion systems or endocytosis) and trigger the ALPK1-TIFA-NF-κB inflammatory axis.
Key Distinction for Researchers:
-
LPS Residue: L-glycero-D-manno-heptose (Structural integrity, barrier function).[1][2]
-
Cytosolic PAMP: ADP-L-glycero-D-manno-heptose (Potent ALPK1 agonist).
Biosynthetic Diversity Across Species
While the core heptose structure is conserved, the enzymatic machinery ("The Heptose Cascade") varies significantly between species. These differences are critical for selecting drug targets (e.g., HldE inhibitors).
Comparative Biosynthesis Table
| Feature | Enterobacteriaceae (E. coli, Salmonella, Shigella) | Neisseriaceae (N. meningitidis, N. gonorrhoeae) | Epsilonproteobacteria (Helicobacter pylori, Campylobacter) | Gram-Positives (Aneurinibacillus) |
| Precursor | Sedoheptulose-7-P | Sedoheptulose-7-P | Sedoheptulose-7-P | Sedoheptulose-7-P |
| Isomerase | GmhA | GmhA | GmhA | GmhA |
| Kinase/Transferase | HldE (Bifunctional) | HldA (Kinase) + HldC (Transferase) | HldE (Bifunctional, HP0858) | HddA (Kinase) |
| Phosphatase | GmhB | GmhB | GmhB (HP0860) | GmhB |
| Epimerase | HldD (ADP-D,D → ADP-L,D) | HldD | HldD | Absent (Uses GDP-D,D-Hep) |
| Final Product | ADP-L-glycero-D-manno-heptose | ADP-L-glycero-D-manno-heptose | ADP-L-glycero-D-manno-heptose | GDP -D-glycero-α-D-manno-heptose |
| Drug Target Potential | High (HldE is essential) | High (HldA/C are essential) | High (HldE affects virulence/T4SS) | Low (Different pathway) |
Pathway Visualization (Graphviz)
Caption: The "Heptose Cascade" showing the conversion of Sedoheptulose-7-P to the active ADP-L,D-Hep PAMP and LPS.
Immunological Impact: The ALPK1-TIFA Axis[5]
Unlike LPS (which signals via TLR4 on the cell surface/endosome), ADP-heptose is a cytosolic PAMP. Its detection is a critical differentiator in how the host immune system recognizes invasive vs. extracellular bacteria.
Mechanism of Action
-
Entry:
-
Invasive Pathogens (e.g., Shigella, Salmonella): Release ADP-heptose into the cytosol upon bacterial lysis or replication.
-
Extracellular/Injecting Pathogens (e.g., H. pylori): Actively inject ADP-heptose via the CagPAI Type IV Secretion System (T4SS) . This is a unique virulence factor where the metabolite itself is the effector.
-
-
Sensing: The host kinase ALPK1 (Alpha-kinase 1) binds ADP-heptose via its N-terminal domain.
-
Signaling: Activated ALPK1 phosphorylates TIFA (TRAF-interacting protein with forkhead-associated domain) at Thr9.
-
Oligomerization: Phospho-TIFA oligomerizes into "TIFAsomes," recruiting TRAF6 and activating NF-κB.
Signaling Pathway Diagram (Graphviz)
Caption: The ALPK1-TIFA axis.[3][4][2][5][6][7][8][9][10] ADP-heptose acts as the ligand activating ALPK1, leading to NF-κB activation.[11]
Experimental Protocols
Protocol A: Extraction & Quantification of ADP-Heptose (LC-MS/MS)
Purpose: To quantify the intracellular pool of ADP-heptose in bacterial cultures.
-
Sample Preparation:
-
Grow bacterial strains (e.g., E. coli WT vs.
) to OD600 ~1.0. -
Pellet cells (4°C, 5000 x g, 10 min) and wash with PBS.
-
Lysis: Resuspend in ice-cold 50% Acetonitrile (ACN) containing internal standard (e.g., ADP-glucose or 13C-ADP-heptose).
-
Incubate on ice for 15 min with vortexing to extract polar metabolites.
-
Centrifuge (15,000 x g, 20 min, 4°C) to remove debris. Collect supernatant.
-
-
Chromatography (HILIC):
-
Column: Amide-HILIC column (e.g., Waters BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (critical for nucleotide stability).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 min.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Negative mode (nucleotides ionize better in negative mode).
-
Transitions:
-
ADP-heptose: m/z 618.1
78.9 (PO3-) or 426.0 (ADP). -
ADP-pentose (common interference): m/z 558.1.
-
-
-
Validation:
-
Confirm peak identity using a synthetic ADP-L,D-heptose standard.
-
Note: ADP-D,D-heptose (precursor) may co-elute; optimization of pH is required to separate epimers.
-
Protocol B: ALPK1 Activation Assay (Reporter)
Purpose: To compare the immunostimulatory potency of bacterial lysates or purified heptose.
-
Cell Line: HEK293T cells stably expressing ALPK1 and an NF-κB-Luciferase reporter. (Wild-type HEK293T express low endogenous ALPK1; overexpression increases sensitivity).
-
Treatment:
-
Permeabilization: Use digitonin (20
g/mL) to allow ADP-heptose entry if not using a T4SS-competent bacterium. -
Add bacterial lysate or purified ADP-heptose (0.1 - 10
M) to culture medium.
-
-
Incubation: 4–6 hours at 37°C.
-
Readout:
-
Lysis cells with Luciferase Assay Reagent.
-
Measure luminescence.
-
Control: Treat with TNF-
(positive control) and cells (negative specificity control).
-
References
-
Zhou, P., et al. (2018). "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[11] Nature, 561, 122–126. Link
-
Pfannkuch, L., et al. (2019). "ADP-heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori." FASEB Journal, 33(8), 9087-9099. Link
-
Valvano, M. A., et al. (2002). "Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides."[12] Microbiology, 148, 1979-1989.[2][12] Link
-
Kneidinger, B., et al. (2002). "Biosynthesis Pathway of ADP-L-glycero-D-manno-Heptose in Escherichia coli."[3][12] Journal of Bacteriology, 184(2), 363–369.[2][12][13] Link
- Gaudet, R. G., et al. (2015). "Innate immune sensing of intracellular bacteria." Nature Reviews Immunology, 15, 313–326. (Context on cytosolic sensing).
Sources
- 1. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P. aeruginosa Metabolome Database: ADP-L-Glycero-D-manno-heptose (PAMDB000961) [pseudomonas.umaryland.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. US7759070B2 - Conserved inner core lipopolysaccharide epitopes as multi-species vaccine candidates - Google Patents [patents.google.com]
- 9. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Aug 15, 2018 - Studies from Dr. Feng Shao’s laboratory reveal that ADP-heptose, a precursor sugar molecule in bacterial LPS biosynthesis is recognized by a novel immune receptor kinase ALPK1, which stimulates host inflammatory responses. - News - 北京生命科学研究所 [nibs.ac.cn]
- 12. journals.asm.org [journals.asm.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
evaluating the specificity of D-glycero-L-manno-heptose binding proteins
Title: Evaluating the Specificity of D-glycero-L-manno-heptose Binding Proteins: A Comparative Technical Guide
Introduction: The Specificity Challenge
This compound (L,D-heptose) is a critical sugar moiety found in the lipopolysaccharide (LPS) inner core of Gram-negative bacteria.[1][2] Recently, its metabolic precursor, ADP-heptose (ADP-L-glycero-β-D-manno-heptose), has emerged as a potent Pathogen-Associated Molecular Pattern (PAMP) that triggers intense inflammatory responses via the cytosolic innate immune receptor ALPK1 (Alpha-kinase 1).[2][3][4][5]
For researchers, the challenge lies in distinguishing between the LPS-bound heptose (extracellular/surface target) and the free ADP-heptose (intracellular signaling molecule). This guide evaluates the specificity of available binding proteins—ranging from the high-affinity ALPK1 receptor to traditional lectins and antibodies—and provides validated protocols for their characterization.
Mechanistic Landscape: How Specificity is Achieved
To evaluate these proteins, one must understand the structural basis of their recognition.
-
ALPK1 (The Gold Standard): The N-terminal domain (NTD) of ALPK1 possesses a deep, concave pocket specifically evolved to bind the ADP-ribose-heptose moiety. It recognizes both the D-glycero and L-glycero isomers of ADP-heptose with nanomolar affinity, triggering the phosphorylation of TIFA (TRAF-interacting protein with forkhead-associated domain).
-
Antibodies: Typically raised against the LPS core. Specificity is often limited by the heterogeneity of the LPS core oligosaccharide.
-
Lectins (e.g., Concanavalin A): While capable of binding heptose, they lack exclusivity, showing significant cross-reactivity with mannose and glucose.
Figure 1: The ALPK1-ADP-Heptose Signaling Axis
This pathway illustrates the functional consequence of specific ADP-heptose binding by ALPK1.
Caption: The ALPK1-dependent innate immune pathway.[2][3][4][5][6][7][8] Specific binding of ADP-heptose to ALPK1 triggers TIFA phosphorylation and downstream NF-κB activation.[3][4][9]
Comparative Analysis: Product vs. Alternatives
The following table contrasts the performance of Recombinant ALPK1 probes against traditional binding reagents.
| Feature | Recombinant ALPK1 (Product) | Anti-LPS Core Antibodies | Lectins (e.g., ConA) |
| Primary Target | Free ADP-heptose (D,D & L,D isomers) | LPS Inner Core (Oligosaccharide) | Terminal Mannose/Heptose |
| Specificity | High. Exclusive to ADP-sugar moiety. | Moderate. Epitope dependent; often cross-reacts with other core sugars. | Low. Binds Mannose/Glucose with similar/higher affinity. |
| Affinity (Kd) | Nanomolar (nM) (Functional potency) | Micromolar to Nanomolar (Clone dependent) | Micromolar (µM) (e.g., ~1-200 µM) |
| Isomer Discrimination | Binds both D-glycero and L-glycero isomers. | Variable; usually specific to the L,D-heptose residue in LPS. | Poor discrimination. |
| Application | Intracellular signaling studies, PAMP detection.[2][8][9] | Surface staining, ELISA, Western Blot. | Glycan profiling (non-specific). |
Key Insight: For detecting the bioactive metabolite (ADP-heptose), ALPK1 is the only viable specific option. For structural analysis of the bacterial cell wall (LPS), antibodies are preferred, though they cannot detect the cytosolic ADP-heptose.
Experimental Validation Protocols
To rigorously evaluate the specificity of a putative heptose-binding protein, we recommend a "Triangulated Validation" approach: Functional, Biophysical, and Structural.
Protocol A: Functional Specificity (ALPK1-Dependent Reporter Assay)
Best for: Verifying biological activity and ligand specificity of ALPK1-based sensors.
Principle: Utilization of a reporter cell line (e.g., HEK-Blue™) expressing ALPK1 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Cell Preparation:
-
Use HEK-Blue™ Null1 (Control) and HEK-Blue™ KO-ALPK1 (Negative Control) cells.
-
Seed cells at 50,000 cells/well in a 96-well plate in HEK-Blue™ Detection medium.
-
-
Ligand Treatment:
-
Prepare serial dilutions (10 nM – 10 µM) of ADP-L-glycero-β-D-manno-heptose (Agonist).
-
Include controls: ADP-ribose (structural analog, negative control) and LPS (TLR4 agonist, specificity control).
-
Note: ADP-heptose requires permeabilization (e.g., digitonin) or inherent transport for optimal cytosolic access, though high concentrations work extracellularly.
-
-
Incubation & Readout:
-
Incubate for 16–24 hours at 37°C, 5% CO2.
-
Measure SEAP activity via optical density (OD) at 620–655 nm.
-
-
Validation Criteria:
-
Positive Result: Dose-dependent signal in WT cells; No signal in KO-ALPK1 cells.
-
Specificity Check: Minimal/No signal with ADP-ribose or unrelated nucleotides.
-
Protocol B: Biophysical Affinity (Microscale Thermophoresis - MST)
Best for: Quantifying Kd without immobilization artifacts.
Principle: Measures the movement of molecules in a temperature gradient, which changes upon binding.
-
Labeling:
-
Label the target protein (e.g., Recombinant ALPK1-NTD) with a RED-NHS dye (Lysine reactive) or His-tag specific dye. Concentration: 20 nM.
-
-
Titration:
-
Prepare a 16-step serial dilution of the ligand (ADP-heptose) ranging from 20 µM down to 0.6 nM in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).
-
-
Measurement:
-
Load samples into Monolith NT.115 capillaries.
-
Run MST trace (LED power 20%, MST power 40%).
-
-
Data Analysis:
-
Fit the thermophoresis data to a 1:1 binding model to derive
. -
Self-Validation: Perform a "SD-Test" (SDS denaturation) to confirm the signal is binding-specific and not due to aggregation.
-
Figure 2: Specificity Evaluation Workflow
A logical decision matrix for validating heptose-binding proteins.
Caption: Workflow for validating the specificity of heptose-binding proteins using isomer discrimination and orthogonal assays.
References
-
Zhou, P., et al. (2018). "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[3][4][5] Nature, 561, 122–126.[4] Link
-
Pfannkuch, L., et al. (2019). "ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori."[4][10] The FASEB Journal, 33(8), 9087–9099. Link
-
García-Weber, D., et al. (2018).[4] "ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri."[4] EMBO Reports, 19(12), e46944. Link
-
InvivoGen. "ADP-Heptose (D- & L-isomer): Bacterial ADP-Heptose PAMPs." InvivoGen Product Guides. Link
-
Jaipuri, F. A., et al. (2008). "Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance." Chemistry – A European Journal, 14(28), 8701–8712. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. ADP-Heptose (D- & L-isomer) [alab.com.pl]
- 5. Aug 15, 2018 - Studies from Dr. Feng Shao’s laboratory reveal that ADP-heptose, a precursor sugar molecule in bacterial LPS biosynthesis is recognized by a novel immune receptor kinase ALPK1, which stimulates host inflammatory responses. - News - 北京生命科学研究所 [nibs.ac.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. rcsb.org [rcsb.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Structural Validation of Synthetic D-glycero-L-manno-Heptose Analogues: A Comparative Analytical Guide
As the innate immune system's recognition of bacterial metabolites becomes a focal point for novel therapeutics, D-glycero-L-manno-heptose (and its ADP-conjugated derivatives) has emerged as a critical pathogen-associated molecular pattern (PAMP). This metabolite is the canonical agonist for the host sensor alpha-kinase 1 (ALPK1)[1]. The synthesis of synthetic ADP-heptose analogues is rapidly expanding to develop potent immunomodulators and ALPK1 inhibitors[2].
However, confirming the structure of these synthetic analogues presents a formidable analytical challenge. The heptose core contains multiple chiral centers, and distinguishing the precise D-glycero-L-manno configuration from its epimers (e.g., L-glycero-D-manno or D-glycero-D-manno) is critical, as even minor stereochemical inversions completely abrogate ALPK1 binding affinity[3].
This guide objectively compares the analytical platforms used to confirm the structure of these complex carbohydrates and provides a self-validating experimental workflow designed for drug development professionals.
The Biological Imperative for Stereochemical Precision
To understand why rigorous structural confirmation is necessary, we must look at the causality of the receptor-ligand interaction. ALPK1 possesses a highly specific N-terminal sensing domain consisting of a right-hand solenoid structure. The concave pocket of this solenoid acts as a stereospecific lock[1]. When the correct D-glycero-L-manno analogue binds, it triggers the phosphorylation of the adapter protein TIFA, leading to TIFAsome oligomerization and downstream NF-κB activation[2]. An incorrect epimer will fail to induce this cascade, rendering the synthetic batch useless.
Caption: Mechanism of ALPK1-TIFA pathway activation by ADP-heptose analogues.
Comparative Analysis of Structural Confirmation Platforms
No single analytical technique provides a complete picture of a synthetic heptose analogue. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the molecular formula and the presence of the pyrophosphate linkage, but it is structurally blind to stereochemistry; epimers possess identical mass-to-charge (m/z) ratios and often identical fragmentation patterns. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy can map the 3D spatial arrangement of the molecule but requires high sample purity and concentration[4].
Table 1: Quantitative Comparison of Analytical Platforms for Heptose Analogue Validation
| Analytical Platform | Primary Utility | Stereochemical Resolution | Sample Requirement | Throughput |
| LC-ESI-MS/MS | Exact mass, molecular formula, connectivity | Low (Cannot distinguish epimers) | < 1 µg | High (Minutes per sample) |
| High-Field NMR (≥600 MHz) | 3D spatial arrangement, anomeric configuration | High (via 2D NOESY/ROESY) | 5–10 mg | Medium (Hours per sample) |
| X-ray Co-Crystallography | Absolute configuration in the receptor pocket | Ultimate (Direct visualization) | > 10 mg (Protein + Ligand) | Low (Weeks to Months) |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the structural confirmation of synthetic this compound analogues must follow a self-validating, multi-modal workflow. The following step-by-step methodology combines chemical analysis with functional biological validation.
Caption: Multi-modal analytical workflow for confirming heptose analogue structures.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS verifies the exact molecular weight and detects the correct assembly of the adenine, pyrophosphate, and heptose moieties.
-
Dilute the purified synthetic analogue to 10 µM in a 50% methanol/water solution containing 0.1% formic acid.
-
Inject 5 µL into an LC-ESI-TOF-MS system operating in negative ion mode.
-
Extract the[M-H]⁻ ion peak. For a standard ADP-D-glycero-β-D-manno-heptose analogue, verify the exact mass against the theoretical m/z (e.g., ~618.08 for the native metabolite)[3].
-
Perform MS/MS fragmentation to confirm the characteristic loss of the adenine moiety (m/z 134) and the cleavage of the pyrophosphate bond.
Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: Because MS cannot differentiate between D-glycero-L-manno and L-glycero-D-manno epimers, NMR is strictly required to map the spatial arrangement of the protons across the pyranose ring and the exocyclic side chain[4].
-
Dissolve 5–10 mg of the lyophilized analogue in 600 µL of Deuterium Oxide (D₂O, 99.9% D).
-
Acquire a 1D ¹H NMR spectrum at 600 MHz or higher. Identify the anomeric proton shift (typically around 5.1–5.5 ppm depending on the alpha/beta configuration) and the characteristic H-1 and C-1 chemical shifts.
-
Acquire a 2D COSY spectrum to trace the scalar coupling connectivity sequentially from H-1 through H-7.
-
Critical Step: Acquire a 2D NOESY spectrum (mixing time 300–500 ms) to establish through-space correlations. The presence of specific Nuclear Overhauser Effect (NOE) cross-peaks between H-3, H-5, and the protons of the exocyclic glycerol side chain (H-6, H-7) will definitively confirm the D-glycero-L-manno stereocenter configuration.
Phase 3: Functional Biological Validation
Causality: A structurally correct analogue must exhibit the expected biological activity. If the stereochemistry is inverted during synthesis, the compound will fail to induce TIFAsome formation.
-
Transfect HEK-293 cells with GFP-TIFA overexpression plasmids[2].
-
Permeabilize the cells with digitonin and stimulate them with 100 nM to 1 µM of the synthetic analogue for 1 hour.
-
Fix the cells and quantify the formation of punctate green fluorescent structures (TIFAsomes) using confocal microscopy. A positive result provides functional confirmation that the synthesized stereoisomer is the correct ALPK1 agonist.
References
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Source: American Society for Microbiology (ASM)
- 300 MHz 1H NMR spectra of D-erythro-L-manno-octitol in aqueous solution Source: ResearchGate URL
Sources
Safety Operating Guide
D-Glycero-L-manno-heptose proper disposal procedures
As a Senior Application Scientist, I frequently oversee the integration of rare carbohydrates into high-throughput drug development and microbiological workflows. D-Glycero-L-manno-heptose (CAS: 1883-14-3) is a critical seven-carbon sugar derivative. While naturally occurring heptoses are integral to the inner core of Gram-negative lipopolysaccharides (LPS)[1], this compound is frequently utilized in synthetic biology, vaccine adjuvant development, and targeted LPS biosynthesis inhibition studies.
Because this compound is often handled alongside virulent bacterial strains (e.g., Vibrio cholerae, Haemophilus ducreyi) or hazardous extraction solvents, its disposal cannot be treated as a monolithic process. This guide provides a field-proven, self-validating operational framework for handling and disposing of this compound across various experimental states.
Part 1: Physicochemical & Hazard Profile
Before establishing a disposal protocol, we must understand the physical nature of the chemical. Pure this compound is a non-hazardous sugar, but its high polarity dictates how it behaves in extraction workflows and waste streams[2].
| Physicochemical Property | Value | Operational & Disposal Causality |
| Molecular Weight | 210.18 g/mol | Low molecular weight and high polarity dictate that unreacted chemical will remain in aqueous waste streams[2]. |
| CAS Number | 1883-14-3 | Essential for accurate Environmental Health & Safety (EH&S) waste profiling and manifesting[2]. |
| Topological Polar Surface Area | 138 Ų | Highly hydrophilic; necessitates the use of polar solvents (e.g., water, methanol) for cleanup, generating polar waste[2]. |
| Hazard Classification | Non-hazardous (Pure) | Uncontaminated powder does not require RCRA hazardous labeling, but solvent-mixed waste defaults to the solvent's hazard class[2]. |
Part 2: Operational Workflows & Waste Generation
To understand where specific waste streams originate, we must look at the standard analytical workflow. The following step-by-step methodology details a micro-scale LPS extraction and heptose isolation protocol, highlighting the causality behind the chemistry and the exact point where hazardous waste is generated.
Protocol: LPS Extraction and Heptose Isolation
Objective: Isolate this compound-containing core oligosaccharides from Gram-negative cell cultures while segregating hazardous waste streams.
-
Step 1: Phenol-Water Extraction
-
Action: Resuspend the bacterial pellet in 10 mL of 50% (v/v) phenol-water. Incubate at 68°C for 15 minutes, vortexing every 5 minutes. Centrifuge at 10,000 x g for 15 minutes.
-
Causality: The elevated temperature and phenol disrupt the hydrophobic lipid-protein interactions of the outer membrane. Upon cooling and centrifugation, the amphiphilic LPS partitions into the upper aqueous phase, leaving proteins and phospholipids in the organic phase[3].
-
Self-Validating Check: Visually confirm the presence of a sharp, clear interphase. A cloudy interphase indicates incomplete partitioning, which will contaminate your downstream aqueous waste with toxic phenol, violating EH&S disposal compliance.
-
Waste Generated: The residual lower phenol phase must be immediately transferred to a designated "Phenol/Hazardous Organic" waste carboy.
-
-
Step 2: Mild Acid Hydrolysis
-
Action: Add 1% (v/v) acetic acid to the recovered aqueous phase and heat to 100°C for 2 hours. Centrifuge to pellet the precipitate.
-
Causality: This specific pH and temperature strictly cleave the labile ketosidic linkage between the 3-deoxy-D-manno-octulosonic acid (Kdo) and the Lipid A tail, precipitating the insoluble Lipid A while leaving the this compound residues intact in the soluble oligosaccharide fraction[1].
-
Waste Generated: The precipitated Lipid A is highly pyrogenic (endotoxic). It must be collected as "Biohazardous Endotoxin Waste" .
-
-
Step 3: Derivatization for GC-MS
-
Action: Lyophilize the oligosaccharide fraction and treat with pyridine and acetic anhydride (1:1 v/v) at 90°C for 30 minutes to form alditol acetates.
-
Causality: this compound is non-volatile. Acetylation neutralizes the polar hydroxyl groups, allowing for successful vaporization and separation during Gas Chromatography-Mass Spectrometry (GC-MS)[3].
-
Waste Generated: The unreacted pyridine/acetic anhydride mixture is highly toxic and corrosive. Quench with ice water and dispose of in a "Non-Halogenated Organic Solvent" waste container.
-
Part 3: Tiered Disposal Procedures
Based on the workflow above, this compound waste must be triaged into three distinct streams. Never mix these streams, as doing so will trigger costly hazardous waste reclassification.
Stream A: Pure Chemical & Aqueous Waste
-
Scope: Expired, unused this compound powder or pure aqueous buffer solutions containing the sugar.
-
Procedure: Because the pure compound is a non-toxic carbohydrate[2], aqueous solutions can typically be neutralized to a pH of 6.0–8.0 and disposed of down the laboratory drain with copious amounts of water. Note: Always verify with your local municipal water treatment regulations before sink disposal. Unused powder should be placed in a standard non-hazardous chemical waste bin.
Stream B: Biologically Contaminated Waste (Endotoxins)
-
Scope: Culture media, Lipid A precipitates, and plasticware that have come into contact with the heptose-LPS complexes.
-
Procedure: Standard autoclaving (121°C for 15 minutes) kills live bacteria but does not destroy the pyrogenic Lipid A endotoxin attached to the heptose core.
-
Self-Validating Deactivation: To ensure complete destruction of the endotoxin, submerge contaminated liquids and consumables in 1M NaOH for 2 hours prior to neutralization and disposal. Alternatively, use dry heat sterilization at 250°C for 30 minutes. Route the deactivated materials to EH&S biohazardous incineration.
Stream C: Solvent-Mixed Waste
-
Scope: Phenol extracts, pyridine, and acetic anhydride used during the extraction and derivatization of the heptose[3].
-
Procedure: Segregate strictly into "Halogenated" and "Non-Halogenated" tightly capped, secondary-contained carboys. Do not mix phenol waste with strong oxidizers. Label the exact percentage of this compound on the hazardous waste manifest to prevent unknown chemical reactions during commercial incineration.
Part 4: Waste Segregation Workflow Visualization
Workflow diagram illustrating the tiered segregation and disposal pathways for this compound.
References
-
Title: wavB gene of Vibrio cholerae and the waaE of Klebsiella pneumoniae codify for a β-1,4-glucosyltransferase involved in the transfer of a glucose residue to the l-glycero-d-manno-heptose I in the lipopolysaccharide inner core Source: FEMS Microbiology Letters | Oxford Academic URL: [Link]
-
Title: Characterization of a Transposon Tn916-Generated Mutant of Haemophilus Ducreyi 35000 Defective in Lipooligosaccharide Biosynthesis Source: USF Scholarship Repository URL: [Link]
Sources
Personal protective equipment for handling D-Glycero-L-manno-heptose
Executive Summary & Biological Context
D-Glycero-L-manno-heptose is not merely a carbohydrate reagent; it is a potent biological modulator.[1] While standard Safety Data Sheets (SDS) often classify sugar derivatives as non-hazardous, this compound serves as a precursor and structural analog in the ADP-heptose/ALPK1 signaling axis .
Recent literature identifies heptose metabolites as Pathogen-Associated Molecular Patterns (PAMPs) that activate the Alpha-kinase 1 (ALPK1) cytosolic receptor, triggering the oligomerization of TIFA and subsequent NF-κB activation.[1][2] Consequently, inhalation or mucosal exposure to this powder can theoretically trigger unintended innate immune responses (respiratory inflammation).
Core Directive: Handle this compound with the rigor of a pharmacologically active agent , not a generic buffer component.
Risk Assessment & Hazard Identification
The following risk profile integrates chemical physical properties with biological activity.
| Hazard Category | Specific Risk | Mechanism of Action |
| Biological | Innate Immune Activation | Agonism of ALPK1-TIFA pathway leading to NF-κB mediated cytokine release.[1] |
| Physical | Aerosolization | Fine crystalline powder generates dust easily; high risk of inhalation during weighing. |
| Logistical | Static Charge | High surface resistivity causes powder to "jump" or cling to spatulas, leading to mass inaccuracy and contamination. |
| Stability | Hygroscopicity | Potential to absorb atmospheric moisture, altering molecular weight calculations and purity. |
Personal Protective Equipment (PPE) Matrix
We utilize a Tiered PPE System . Select the tier based on your current operational state.
Tier 1: Solubilized Handling (Low Risk)
Applicable when the compound is already dissolved in buffer/media.
-
Gloves: Nitrile (0.11 mm minimum thickness). Latex is discouraged due to protein allergy interference in downstream assays.
-
Eye Protection: Standard side-shield safety glasses (ANSI Z87.1).
-
Body: Standard cotton-blend lab coat.
Tier 2: Solid Handling & Weighing (High Risk)
Applicable during the initial opening of the vial, weighing, and reconstitution.
-
Respiratory (Critical):
-
Primary: Certified Chemical Fume Hood or Biosafety Cabinet (Class II, Type A2).
-
Secondary (if hood unavailable): N95/FFP2 particulate respirator. Rationale: Prevents inhalation of bioactive dust that could trigger mucosal inflammation.
-
-
Gloves: Double-gloving (Nitrile) recommended to prevent static transfer to skin and cross-contamination.
-
Eyes: Safety glasses or goggles.[3]
Operational Protocols: Step-by-Step
A. The "Static-Free" Weighing Protocol
Heptose sugars are notorious for static buildup. Using a standard spatula often results in powder scattering.
-
Environment Prep:
-
Place an ionizing bar or anti-static gun inside the weighing hood.
-
If unavailable, wipe the exterior of the reagent vial and the weighing boat with a lint-free wipe dampened with 70% ethanol to discharge surface static.
-
-
Equilibration:
-
Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
-
Transfer:
-
Use a PTFE-coated spatula or a disposable anti-static micro-spatula.
-
Technique: Do not pour. Tap the spatula gently against the weighing boat.
-
-
Closure:
-
Parafilm the vial immediately after use.
-
B. Solubilization & Storage[4]
-
Solvent: Nuclease-free water or PBS (pH 7.4).
-
Dissolution: Vortexing is usually sufficient. If the concentration exceeds 10 mM, mild sonication (30 seconds) may be required.
-
Aliquoting:
-
Do not store at 4°C for long periods.
-
Flash freeze aliquots in liquid nitrogen and store at -20°C or -80°C.
-
Avoid freeze-thaw cycles (>3 cycles), which can degrade the heptose ring structure.
-
Biological Context Visualization
Understanding why we use PPE requires visualizing the signaling cascade triggered by this compound.
Caption: The ALPK1-TIFA signaling axis.[1][2][3][4][5][6][7][8][9][10] Exposure to heptose precursors can trigger this inflammatory cascade, necessitating respiratory protection during handling.
Waste Disposal & Deactivation[4][12][13][14][15]
Do not treat this simply as "sugar water." Treat it as a biologically active chemical .
| Waste Stream | Protocol | Rationale |
| Solid Waste (Vials, Weigh boats) | Place in a sealed bag, then into the Chemical Incineration bin. | Prevents environmental leaching of PAMPs. |
| Liquid Waste (Stock solutions) | Collect in a dedicated carboy labeled "Non-Hazardous Chemical Reagent." | While not toxic, high concentrations should not enter municipal water to avoid biofilm stimulation in drains. |
| Spill Cleanup | 1. Cover with paper towels.2.[11] Soak with 10% Bleach (Sodium Hypochlorite).3. Wait 10 mins.4. Wipe up.[12] | Bleach oxidizes the sugar structure, breaking the specific ring conformation required for ALPK1 binding. |
Operational Workflow Diagram
Caption: Decision matrix for safe handling. Note the critical divergence for solid vs. liquid states.
References
-
Tang, J., et al. (2024). The β-d-manno-heptoses are immune agonists across kingdoms. Science. [Link]
-
Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[2] Nature. [Link]
-
InvivoGen. (n.d.). ADP-Heptose: ALPK1 agonist.[1][2] InvivoGen Product Safety Data. [Link]
-
Dec Group. (2025). Best Practice: Safe Powder Charging in Chemical Reactors. [Link]
Sources
- 1. Discovery of biosynthetic enzymes for β-D-manno-heptoses across kingdoms: novel agonists for ALPK1/NF-κB-dependent immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Heptose (D- & L-isomer) [alab.com.pl]
- 3. carlroth.com [carlroth.com]
- 4. L-Glycero-D-mannoheptose | LGC Standards [lgcstandards.com]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The β-d- manno-heptoses are immune agonists across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Glycero-D-Manno-Heptose | C7H14O7 | CID 21120522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. CCOHS: Static Electricity [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
